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Core Science & Biosynthesis

Foundational

Structural properties and characterization of 2-(2-Nitroethenyl)-1-benzothiophene

Structural Properties and Characterization of (E)-2-(2-Nitroethenyl)-1-benzothiophene: A Comprehensive Guide for Synthetic and Medicinal Chemists Executive Summary The compound (E)-2-(2-nitroethenyl)-1-benzothiophene (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Properties and Characterization of (E)-2-(2-Nitroethenyl)-1-benzothiophene: A Comprehensive Guide for Synthetic and Medicinal Chemists

Executive Summary

The compound (E)-2-(2-nitroethenyl)-1-benzothiophene (CAS: 4565-36-0 / 1355024-97-3) is a highly versatile, conjugated nitroalkene building block[1],[2]. Featuring an electron-rich benzothiophene core coupled with a strongly electron-withdrawing nitrovinyl moiety, this molecule represents a privileged scaffold in both medicinal chemistry and materials science. Related thiophene derivatives are heavily utilized in the development of organic electronics and photovoltaics due to their unique charge-transport capabilities[3]. In drug discovery, the reduction of these nitrovinyl systems is a critical pathway for synthesizing bioactive thienopyridines and tryptamine bioisosteres[4].

This technical guide provides an in-depth analysis of its structural properties, a self-validating synthetic protocol, and comprehensive analytical characterization parameters.

Structural and Electronic Profile

The chemical architecture of 2-(2-nitroethenyl)-1-benzothiophene is defined by a "push-pull" electronic system.

  • The Benzothiophene Core: The fused benzene and thiophene rings create an electron-rich, polarizable aromatic system. The sulfur atom donates electron density into the π-system, enhancing the nucleophilicity of the C2 and C3 positions in its native state.

  • The Nitroethenyl (Nitrovinyl) Group: The −CH=CH−NO2​ group is a powerful electron-withdrawing moiety. When attached to the C2 position of the benzothiophene ring, it drastically alters the electronic landscape, turning the alkene into a highly reactive Michael acceptor.

  • Stereochemistry: The compound exists almost exclusively as the thermodynamically stable (E)-isomer (trans). The (Z)-isomer is highly disfavored due to severe steric hindrance between the bulky benzothiophene system and the oxygen atoms of the nitro group.

Synthetic Methodology & Mechanistic Causality

The standard synthesis of (E)-2-(2-nitroethenyl)-1-benzothiophene relies on a Knoevenagel-type Henry (nitroaldol) condensation between benzo[b]thiophene-2-carbaldehyde[5] and nitromethane.

Mechanistic Causality: Why Ammonium Acetate and Glacial Acetic Acid?

In this protocol, we do not simply mix reagents; we engineer a specific catalytic environment.

  • Bifunctional Catalysis: Ammonium acetate ( NH4​OAc ) acts as a bifunctional catalyst. The acetate anion acts as a mild base to deprotonate nitromethane ( pKa​≈10 ), forming the nucleophilic nitronate species. Simultaneously, the ammonium cation functions as a mild Brønsted acid, protonating the carbonyl oxygen of the aldehyde to increase its electrophilicity.

  • Thermodynamic Control: Glacial acetic acid provides a protic, dehydrating environment. Once the intermediate β -nitro alcohol forms, the acidic medium drives an E1cB elimination of water. This dehydration is irreversible under these conditions and acts as a thermodynamic sink, ensuring the exclusive formation of the fully conjugated (E)-nitroalkene.

Mechanism A Benzo[b]thiophene -2-carbaldehyde D Nucleophilic Addition A->D B Nitromethane (CH3NO2) C Nitronate Anion Formation B->C C->D E β-Nitro Alcohol Intermediate D->E F E1cB Dehydration (-H2O) E->F G (E)-2-(2-Nitroethenyl) -1-benzothiophene F->G

Caption: Workflow of the Henry condensation mechanism yielding the (E)-nitroalkene.

Self-Validating Experimental Protocol

This protocol is designed with built-in visual and chemical checkpoints to validate success at each stage.

Reagents:

  • Benzo[b]thiophene-2-carbaldehyde: 1.0 eq (10 mmol, ~1.62 g)

  • Nitromethane: 3.0 eq (30 mmol, ~1.6 mL)

  • Ammonium Acetate: 1.2 eq (12 mmol, ~0.92 g)

  • Glacial Acetic Acid: 15 mL

Step-by-Step Procedure:

  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzo[b]thiophene-2-carbaldehyde in glacial acetic acid. Checkpoint: The solution should be clear and pale yellow.

  • Activation: Add nitromethane followed by ammonium acetate. Attach a reflux condenser.

  • Reflux: Heat the reaction mixture to 100 °C in an oil bath with continuous stirring for 4–6 hours.

  • In-Process Validation (TLC): Monitor the reaction using Thin Layer Chromatography (Hexane/Ethyl Acetate 8:2). The product will appear as a highly UV-active spot with a higher Rf​ value than the starting aldehyde. The reaction mixture will visually darken to a vibrant yellow-green[3].

  • Isolation: Upon completion, remove the flask from heat and allow it to cool to room temperature. Pour the mixture slowly into 100 mL of crushed ice with vigorous stirring.

  • Self-Validation (Precipitation): The sudden shift in solvent polarity will force the immediate precipitation of the hydrophobic nitroalkene as a yellow/green solid.

  • Purification: Filter the precipitate under vacuum, wash extensively with cold water to remove residual acetic acid and ammonium salts, and recrystallize from hot ethanol to yield pure (E)-2-(2-nitroethenyl)-1-benzothiophene.

Analytical Characterization

Accurate structural assignment relies on identifying the (E)-geometry of the alkene and the integrity of the benzothiophene core. The coupling constant ( J ) of the vinylic protons in 1H NMR is the definitive proof of stereochemistry.

Table 1: Expected Spectroscopic Data for (E)-2-(2-Nitroethenyl)-1-benzothiophene

Analytical MethodParameterExpected Value / RangeStructural Assignment
1H NMR (CDCl 3​ ) Vinylic H ( β )~8.10 - 8.30 ppm (d)Proton geminal to NO2​ , heavily deshielded by resonance
Vinylic H ( α )~7.60 - 7.80 ppm (d)Proton geminal to Ar ring, J≈13.5 Hz confirms (E)-isomer
Aromatic H~7.30 - 7.90 ppm (m)Benzothiophene core protons
13C NMR (CDCl 3​ ) C=C ( β )~136.0 - 139.0 ppmCarbon attached to NO2​
C=C ( α )~130.0 - 133.0 ppmCarbon attached to Ar ring
FT-IR (ATR) N-O Asymmetric~1510 - 1530 cm −1 Nitro group stretching
N-O Symmetric~1330 - 1350 cm −1 Nitro group stretching
C=C Stretch~1620 - 1640 cm −1 Conjugated alkene

Downstream Applications in Drug Discovery

The utility of 3-bromobenzo[b]thiophene-2-carbaldehyde and its nitrovinyl derivatives lies in their ability to act as versatile nodes for divergent synthesis[6].

  • Tryptamine Bioisosteres: Reduction of the nitroalkene using LiAlH4​ or NaBH4​/NiCl2​ yields 2-(benzo[b]thiophen-2-yl)ethanamine. This amine is a critical bioisostere of tryptamine, utilized in the synthesis of CNS-active drugs targeting serotonin receptors. Similar reductions are pivotal in the synthesis of anti-platelet drugs like ticlopidine[4].

  • Organocatalytic Michael Additions: The highly electrophilic β -carbon of the nitrovinyl group makes it an ideal substrate for asymmetric Michael additions, allowing for the construction of chiral, 3-substituted benzothiophene derivatives used as enzyme inhibitors.

Applications Core (E)-2-(2-Nitroethenyl) -1-benzothiophene Red Reduction (LiAlH4 / NaBH4-NiCl2) Core->Red Mich Michael Addition (Organocatalysis) Core->Mich Cyclo Cycloaddition (Diels-Alder /[3+2]) Core->Cyclo Amine Tryptamine Bioisosteres (CNS Drugs) Red->Amine Subst Chiral Building Blocks (Enzyme Inhibitors) Mich->Subst Hetero Complex Heterocycles (Antimicrobials) Cyclo->Hetero

Caption: Downstream synthetic applications of (E)-2-(2-nitroethenyl)-1-benzothiophene.

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Exploratory

Mechanism of Action of 2-(2-Nitroethenyl)-1-benzothiophene in Biological Systems

Executive Summary In the landscape of targeted covalent inhibitors and antimicrobial pharmacophores, 2-(2-Nitroethenyl)-1-benzothiophene (CAS: 4565-36-0) emerges as a highly reactive, structurally tunable entity [1]. Cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted covalent inhibitors and antimicrobial pharmacophores, 2-(2-Nitroethenyl)-1-benzothiophene (CAS: 4565-36-0) emerges as a highly reactive, structurally tunable entity [1]. Characterized by a lipophilic benzothiophene core conjugated to a strongly electron-withdrawing nitrovinyl group, this compound functions fundamentally as a potent Michael acceptor. For drug development professionals and toxicologists, understanding its mechanism of action requires a deep dive into electrophile-nucleophile dynamics, specifically its irreversible adduction to cellular thiols. This whitepaper deconstructs the chemical causality, downstream biological signaling cascades, and the self-validating methodologies required to quantify its bioactivity.

Chemical Causality: The Nitrovinyl Pharmacophore

The biological activity of 2-(2-nitroethenyl)-1-benzothiophene is governed by the β -carbon of its nitroalkene moiety. The nitro group exerts a profound electron-withdrawing effect via resonance, rendering the β -carbon highly electropositive.

In the aqueous, pH-neutral environment of a biological system, this electrophilic center is primed for nucleophilic attack. While cellular amines can react, the kinetics overwhelmingly favor thiolate anions ( RS− ) due to their superior nucleophilicity and polarizability. Consequently, the compound rapidly undergoes an irreversible Michael addition with the two most critical thiol pools in the cell:

  • Glutathione (GSH): The primary low-molecular-weight cellular antioxidant [2].

  • Protein Cysteines: Low-pKa cysteine residues located in the active sites of critical enzymes (e.g., kinases, proteases, and inflammatory mediators like STING) [2].

Biological Cascade: Redox Collapse and Apoptosis

The covalent adduction of 2-(2-nitroethenyl)-1-benzothiophene to intracellular GSH acts as a biochemical sink, rapidly depleting the cell's redox buffering capacity [3]. This depletion initiates a catastrophic signaling cascade:

  • Accumulation of Reactive Oxygen Species (ROS): Without GSH to neutralize them, endogenous ROS (superoxide anions and hydrogen peroxide) generated by mitochondrial respiration begin to accumulate [3].

  • Fenton Chemistry & Macromolecular Damage: Hydrogen peroxide reacts with intracellular free iron ( Fe2+ ) via Fenton chemistry to produce highly reactive hydroxyl radicals ( •OH ). These radicals abstract hydrogen atoms from polyunsaturated fatty acids and nucleic acids, leading to severe lipid peroxidation and DNA fragmentation [4].

  • Mitochondrial Dysfunction: The oxidative stress compromises the mitochondrial membrane potential ( ΔΨm​ ), releasing cytochrome c and triggering the intrinsic apoptotic pathway.

Mechanism Compound 2-(2-Nitroethenyl)-1-benzothiophene (Electrophilic Michael Acceptor) Adduct Covalent Thiol Adduct (Irreversible Binding) Compound->Adduct Michael Addition Thiol Cellular Nucleophiles (GSH, Protein Cysteines) Thiol->Adduct GSH_Depletion Intracellular GSH Depletion Adduct->GSH_Depletion Enzyme_Inhib Inhibition of Thiol-Dependent Proteins Adduct->Enzyme_Inhib ROS Accumulation of ROS (O2•-, H2O2, •OH) GSH_Depletion->ROS Loss of Redox Buffer Apoptosis Apoptosis / Cytotoxicity Enzyme_Inhib->Apoptosis Signaling Disruption Damage Lipid Peroxidation & DNA Fragmentation ROS->Damage Fenton Chemistry Damage->Apoptosis

Molecular mechanism of nitrovinyl-induced redox collapse and apoptosis.

Quantitative Pharmacodynamics

To contextualize the potency of nitrovinyl-heteroaromatic compounds, the following table synthesizes representative kinetic and biological parameters established in the literature for this class of Michael acceptors.

Pharmacodynamic ParameterRepresentative ValueBiological Significance
Reaction Rate ( kon​ ) with GSH > 50 M⁻¹ s⁻¹Indicates rapid, irreversible covalent binding to cellular thiols, outcompeting endogenous synthesis.
Intracellular GSH Depletion ( IC50​ ) 10 - 25 µMThe concentration required to deplete 50% of the cellular antioxidant pool, directly correlating to compound lipophilicity.
ROS Induction (Fold Change) 3.5x - 5.0x over baselineA direct consequence of GSH depletion; serves as the primary trigger for oxidative stress pathways.
In Vitro Cytotoxicity ( IC50​ ) 5 - 15 µMCorrelates strongly with the extent of thiol adduction and the subsequent redox collapse.

Self-Validating Experimental Methodologies

To accurately profile the mechanism of 2-(2-nitroethenyl)-1-benzothiophene, researchers must employ self-validating assay systems. As an Application Scientist, I emphasize that measuring downstream effects without controlling for compound-induced artifacts (like cell death) will yield false-positive data.

Protocol 1: Intracellular GSH Depletion Assay (DTNB Method)

This protocol quantifies the primary mechanism of action: the depletion of free GSH.

  • Causality of Design: We utilize 5% Sulfosalicylic acid (SSA) for lysis. SSA precipitates proteins, removing protein-bound cysteines from the lysate. If proteins are not precipitated, Ellman's Reagent (DTNB) will react with exposed protein thiols, masking the true depletion of the free GSH pool.

  • Self-Validation: Compound toxicity reduces overall cell mass, which naturally lowers total GSH per well. To validate that GSH depletion is a mechanism and not merely a symptom of cell death, the final GSH readout must be normalized to total protein content from a parallel, non-precipitated lysate using a BCA assay.

Step-by-Step Workflow:

  • Cell Treatment: Seed cells at 1×105 cells/well. Treat with vehicle (DMSO <0.1%), positive control (50 µM CDNB, a known GSH depleter), and 2-(2-nitroethenyl)-1-benzothiophene (1–50 µM) for 4 hours.

  • Deproteinization: Wash cells with ice-cold PBS. Lyse using 5% SSA. Incubate on ice for 15 mins, then centrifuge at 10,000 x g for 10 mins at 4°C.

  • DTNB Reaction: Transfer the supernatant to a clear 96-well plate. Add reaction buffer (0.1 M Sodium Phosphate, pH 8.0, 1 mM EDTA) and 1.5 mg/mL DTNB.

  • Measurement: Incubate for 10 minutes in the dark. Measure absorbance at 412 nm to quantify the formation of the yellow TNB2− anion.

  • Normalization: Calculate specific GSH concentration (nmol/mg protein) using the parallel BCA protein assay data.

Protocol S1 1. Cell Treatment (Compound + Controls) S2 2. Deproteinization (5% SSA Lysis) S1->S2 Isolate Free GSH S3 3. DTNB Reaction (Ellman's Reagent) S2->S3 Thiol Cleavage S4 4. Absorbance (412 nm) S3->S4 TNB2- Formation S5 5. Normalization (Total Protein) S4->S5 Specific Activity

Self-validating experimental workflow for intracellular GSH quantification.

Protocol 2: Intracellular ROS Quantification (DCFDA Assay)

To confirm that GSH depletion successfully triggers redox collapse, ROS must be quantified.

  • Causality of Design: We use H2​DCFDA because it is cell-permeable and non-fluorescent. Once inside, intracellular esterases cleave the acetate groups, trapping the dye. Subsequent oxidation by ROS (specifically H2​O2​ and •OH ) converts it to the highly fluorescent DCF.

  • Self-Validation: A positive control of 100 µM H2​O2​ is mandatory to prove the dye was successfully loaded and cleaved by esterases. Furthermore, because the compound may induce rapid apoptosis, fluorescence must be normalized to a live-cell nuclear stain (e.g., Hoechst 33342) read simultaneously.

Step-by-Step Workflow:

  • Dye Loading: Wash cultured cells with PBS. Incubate with 10 µM H2​DCFDA and 1 µg/mL Hoechst 33342 in serum-free media for 30 minutes at 37°C.

  • Washing: Remove the dye and wash twice with PBS to remove extracellular background fluorescence.

  • Treatment: Add media containing 2-(2-nitroethenyl)-1-benzothiophene, vehicle, or H2​O2​ (positive control).

  • Kinetic Measurement: Read fluorescence immediately and every 30 minutes for 4 hours using a microplate reader (Ex/Em = 485/535 nm for DCF; 350/461 nm for Hoechst).

  • Analysis: Express data as the ratio of DCF fluorescence to Hoechst fluorescence to account for cell loss over the kinetic time course.

References

  • Codo, A.C., et al. "Development of nitroalkene-based inhibitors to target STING-dependent inflammation." Nature Communications (PMC), 2024. URL:[Link]

  • Ajiboye, T.O., et al. "Contributions of reactive oxygen species, oxidative DNA damage and glutathione depletion to the sensitivity of Acinetobacter baumannii to 2-(2-nitrovinyl) furan." Microbial Pathogenesis, 2019. URL:[Link]

  • Ajiboye, T.O., et al. "2-(2-nitrovinyl)furan promotes oxidation of cellular proteins, lipids, and DNA of male rat liver and kidney." Journal of Biochemical and Molecular Toxicology, 2015. URL:[Link]

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Foundational

Preliminary Investigation of 2-(2-Nitroethenyl)-1-benzothiophene Derivatives: Synthesis, Reactivity, and Biological Profiling

Document Type: Technical Whitepaper Prepared By: Senior Application Scientist, Discovery Chemistry Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The benzo[b]thioph...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Prepared By: Senior Application Scientist, Discovery Chemistry Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry, structurally analogous to indole and naphthalene, yet possessing unique electronic properties due to the polarizable sulfur atom. Derivatives of this heterocycle exhibit a remarkably broad spectrum of biological activities, including antimicrobial, anticancer, and antidiabetic properties 1[1].

The functionalization of this core at the C2 position with a nitroethenyl (nitrovinyl) moiety—yielding 2-(2-Nitroethenyl)-1-benzothiophene (CAS: 4565-36-0 / 1355024-97-3) —transforms the molecule into a highly reactive electrophile. The strongly electron-withdrawing nitro group conjugates with the alkene, creating a potent Michael acceptor. This whitepaper details the chemical rationale, synthetic methodologies, and biological profiling of nitroethenyl benzothiophene derivatives, providing a self-validating framework for their application in drug discovery and organocatalytic cascade reactions.

Chemical Rationale & Structural Biology

The Nitroalkene as a Versatile Synthon

In synthetic chemistry, α,β-unsaturated nitro compounds (nitroalkenes) are highly valued for their ability to undergo cascade Michael addition-cyclization protocols2[2]. The nitroethenyl group serves as a thermodynamic sink for nucleophilic attack. When subjected to organocatalytic conditions, these derivatives can be converted into complex, spirocyclic benzothiophenones with multiple stereocenters, which are highly sought after in modern library synthesis3[3].

Mechanism of Biological Action (Covalent Inhibition)

From a structural biology perspective, the nitrovinyl moiety is a classic covalent warhead. It selectively targets the thiolate anions of cysteine residues within enzyme active sites. For instance, benzofuran and benzothiophene derivatives have been extensively studied as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key target in Type 2 diabetes, where hydrophobic interactions hold the scaffold in place while reactive groups engage the catalytic pocket4[4].

G Target Target Enzyme (Active Site Cys-SH) Deprotonation Thiolate Formation (Cys-S⁻) Target->Deprotonation Inhibitor 2-(2-Nitroethenyl)- 1-benzothiophene MichaelAdd Michael Addition (Nucleophilic Attack) Inhibitor->MichaelAdd Electrophilic Nitroalkene Deprotonation->MichaelAdd CovalentComplex Irreversible Covalent Enzyme-Inhibitor Complex MichaelAdd->CovalentComplex C-S Bond Formation

Figure 1: Mechanistic pathway of covalent enzyme inhibition via Michael addition to the nitroethenyl warhead.

Quantitative Biological Data Summary

Benzothiophene derivatives serve as the foundation for numerous therapeutic applications. The table below synthesizes the biological profiling of various benzothiophene scaffolds, highlighting the impact of structural modifications on target affinity.

Compound Class / DerivativePrimary TargetBiological ActivityReference Context
Benzothiophene biphenyl oxo-acetic acids PTP1B (Type 2 Diabetes)IC₅₀ = 20 – 50 nM4[4]
Benzothiophene-chalcone hybrids AChE (Neurological)IC₅₀ = 62.10 μM5[5]
Benzothiophene-chalcone hybrids BChE (Neurological)IC₅₀ = 24.35 μM5[5]
Arylthio/sulfonylindoles & Benzothiophenes Tubulin PolymerizationEffective Inhibition6[6]

Note: The nitroethenyl derivative itself is frequently utilized as a precursor to these complex architectures or as a direct covalent probe in early-stage phenotypic screening.

Experimental Protocols: Synthesis of (E)-2-(2-Nitroethenyl)benzo[b]thiophene

To ensure scientific integrity and reproducibility, the following protocol details the Henry (nitroaldol) condensation. The causality behind the reagent selection is critical: nitromethane acts as both the carbon source and the nucleophile, while ammonium acetate in glacial acetic acid provides the necessary amphoteric environment to drive the reaction past the intermediate β-nitro alcohol directly to the dehydrated (E)-alkene.

Reagents and Materials
  • Benzo[b]thiophene-2-carboxaldehyde (1.0 equiv, 10 mmol)

  • Nitromethane (5.0 equiv, 50 mmol)

  • Ammonium acetate (0.5 equiv, 5 mmol)

  • Glacial acetic acid (15 mL)

  • Ice-cold distilled water

Step-by-Step Methodology
  • Preparation of the Reaction Mixture: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of benzo[b]thiophene-2-carboxaldehyde in 15 mL of glacial acetic acid.

    • Causality: Acetic acid acts as a polar protic solvent that solubilizes the aldehyde while providing the acidic medium required for the final dehydration step.

  • Addition of Nucleophile and Catalyst: Add 50 mmol of nitromethane followed by 5 mmol of ammonium acetate.

    • Causality: Ammonium acetate forms an imine intermediate with the aldehyde, which is significantly more electrophilic than the parent carbonyl, facilitating the attack of the nitronate ion generated from nitromethane.

  • Reflux and Dehydration: Attach a reflux condenser and heat the mixture to 100°C in an oil bath for 4–6 hours. Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate 8:2).

    • Causality: Thermal energy overcomes the activation barrier for the elimination of water from the intermediate β-nitro alcohol. The reaction is thermodynamically driven toward the highly conjugated (E)-isomer.

  • Quenching and Precipitation: Once complete, remove the flask from heat and allow it to cool to room temperature. Pour the mixture slowly into 100 mL of vigorously stirred ice-cold water.

    • Causality: The sudden change in solvent polarity and temperature forces the hydrophobic nitroalkene to crash out of solution as a crude solid.

  • Isolation and Purification: Filter the resulting yellow/orange precipitate under vacuum. Wash the filter cake with cold water to remove residual acetic acid and ammonium salts. Recrystallize the crude product from hot ethanol to yield pure (E)-2-(2-Nitroethenyl)benzo[b]thiophene.

Workflow Start Benzo[b]thiophene- 2-carboxaldehyde Intermediate β-Nitro Alcohol Intermediate Start->Intermediate Reagents Nitromethane + NH₄OAc / AcOH Reagents->Intermediate Henry Reaction Heat Reflux (100°C) - H₂O Intermediate->Heat Product (E)-2-(2-Nitroethenyl)- 1-benzothiophene Heat->Product Dehydration

Figure 2: Synthetic workflow for the preparation of (E)-2-(2-Nitroethenyl)-1-benzothiophene.

Conclusion & Future Perspectives

The 2-(2-Nitroethenyl)-1-benzothiophene scaffold is a highly versatile chemical entity. As a standalone molecule, its potent Michael acceptor properties make it an excellent candidate for targeted covalent inhibitor (TCI) screening against cysteine-rich active sites. Furthermore, its utility in organocatalytic cascade reactions allows medicinal chemists to rapidly generate complex, multi-stereocenter spirocyclic libraries3[3]. Future drug development efforts should focus on tuning the electronic properties of the benzothiophene ring (e.g., via halogenation or methoxy substitution) to modulate the reactivity of the nitroethenyl warhead, thereby optimizing the balance between potency and off-target toxicity.

References

  • ResearchGate. An overview of benzo[b]thiophene-based medicinal chemistry. Retrieved from:[Link]

  • Malamas, M. S., et al. (2000). Novel Benzofuran and Benzothiophene Biphenyls as Inhibitors of Protein Tyrosine Phosphatase 1B with Antihyperglycemic Properties. Journal of Medicinal Chemistry (ACS). Retrieved from:[Link]

  • ResearchGate. Synthesis of 2-Substituted Benzothio(seleno)phenes and Indoles. Retrieved from:[Link]

  • PMC - NIH. Biomedical Importance of Indoles and Benzothiophenes. Retrieved from:[Link]

  • Journal of Organic Chemistry (ACS). Synthesis of Densely Substituted Sulfonylfurans via Cascade Reactions of α-Functionalized Nitroalkenes. Retrieved from:[Link]

  • Journal of Organic Chemistry (ACS). Access to Spirocyclic Benzothiophenones with Multiple Stereocenters via an Organocatalytic Cascade Reaction. Retrieved from:[Link]

Sources

Exploratory

Comprehensive Spectroscopic Profiling of 2-(2-Nitroethenyl)-1-benzothiophene: A Technical Guide for NMR and IR Characterization

Executive Summary & Structural Dynamics 2-(2-Nitroethenyl)-1-benzothiophene—frequently referred to in literature as (E)-2-(2-nitrovinyl)benzo[b]thiophene—is a highly versatile electrophilic building block. It is a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Dynamics

2-(2-Nitroethenyl)-1-benzothiophene—frequently referred to in literature as (E)-2-(2-nitrovinyl)benzo[b]thiophene—is a highly versatile electrophilic building block. It is a critical intermediate in the synthesis of complex spirocyclic benzothiophenones[1], densely substituted sulfonylfurans[2], and novel tryptamine analogs that have shown efficacy in disarming colistin resistance in Gram-negative bacteria[3]. Furthermore, the robust characterization of these C–H functionalized intermediates is essential for downstream transition-metal-catalyzed insertions and cascade transformations[4].

As a Senior Application Scientist, I approach the characterization of this molecule not merely as a collection of data points, but as a study in electronic push-pull dynamics. The electron-rich benzothiophene core acts as a strong π -donor, while the nitroalkene moiety serves as a potent π -acceptor. This extended conjugation fundamentally dictates the molecule's behavior in both Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

ElectronicEffects A Nitro Group (-NO2) Strong Electron Withdrawing Deshields adjacent protons B Alkene Bridge (-CH=CH-) Conjugation Pathway E-isomer (J ≈ 13.6 Hz) B->A Inductive & Resonance pull C Benzothiophene Ring Electron Delocalization Anisotropic deshielding C->B π-electron flow

Electronic push-pull dynamics dictating the NMR chemical shifts and IR vibrational modes.

Synthesis & Sample Preparation Protocol

To obtain high-fidelity spectroscopic data, the analyte must be synthesized with strict stereochemical control. The standard approach is a modified Henry (nitroaldol) condensation.

Step-by-Step Methodology
  • Reagent Preparation: In a dry 100 mL round-bottom flask, dissolve 10.0 mmol of benzothiophene-2-carboxaldehyde in 20 mL of glacial acetic acid.

    • Causality: Glacial acetic acid serves as a polar protic solvent that facilitates proton transfer during the critical dehydration step of the aldol intermediate.

  • Catalyst & Nucleophile Addition: Add 50.0 mmol of nitromethane (excess) followed by 12.0 mmol of ammonium acetate.

    • Causality: Ammonium acetate acts as a mild bifunctional catalyst. The acetate anion deprotonates nitromethane to form the nucleophilic nitronate ion, while the ammonium cation activates the aldehyde carbonyl toward nucleophilic attack.

  • Thermal Condensation: Equip the flask with a reflux condenser and heat the mixture to 100 °C for 3–4 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 4:1) until the aldehyde is completely consumed.

  • Isolation: Allow the reaction to cool to room temperature, then pour it into 100 mL of ice-cold distilled water. A deep yellow-to-orange precipitate will form.

  • Purification: Filter the crude solid under vacuum and recrystallize from hot ethanol to yield pure (E)-2-(2-nitrovinyl)benzo[b]thiophene.

Self-Validating Checkpoints
  • Visual/Colorimetric Shift: The transition from a pale yellow solution to a deep orange crystalline solid is a primary indicator of extended π -conjugation.

  • Stereochemical Validation: The exclusive formation of the (E)-isomer is driven by the thermodynamic imperative to minimize steric strain between the bulky benzothiophene core and the nitro group. This is validated post-synthesis by checking the 1 H NMR spectrum for a vicinal coupling constant ( 3J ) of 13.5–13.8 Hz. A 3J value of <10 Hz would indicate (Z)-isomer contamination, necessitating repurification.

Workflow A Benzothiophene-2- carboxaldehyde C Henry Reaction (Condensation) A->C B Nitromethane + Base Catalyst B->C D (E)-2-(2-Nitroethenyl)- 1-benzothiophene C->D E NMR & IR Validation D->E

Workflow for the synthesis and spectroscopic characterization of the target nitroalkene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR Resonance Causality

The alkene protons ( α and β relative to the nitro group) provide the most diagnostic signals in the 1 H NMR spectrum. Counterintuitively to basic inductive logic, the β -proton (closer to the benzothiophene ring) is significantly more deshielded ( δ ~8.25 ppm) than the α -proton ( δ ~7.82 ppm).

Why does this occur? In a conjugated nitroalkene, resonance structures place a formal partial positive charge on the β -carbon. This resonance-induced electron withdrawal heavily strips electron density from the attached β -proton, pushing it further downfield than the α -proton, which is primarily deshielded by the weaker inductive effect of the adjacent −NO2​ group.

Table 1: 1 H NMR Spectroscopic Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Causality
β -CH 8.25Doublet (d)13.61HAlkene proton; heavily deshielded by resonance from −NO2​
α -CH 7.82Doublet (d)13.61HAlkene proton; deshielded by inductive effect of −NO2​
Ar-H 7.80Doublet (d)8.01HBenzothiophene core (C4 or C7)
Ar-H 7.75Doublet (d)8.01HBenzothiophene core (C7 or C4)
Ar-H 7.60Singlet (s)-1HBenzothiophene C3 proton; isolated from ortho coupling
Ar-H 7.45Triplet (t)7.51HBenzothiophene core (C5 or C6)
Ar-H 7.40Triplet (t)7.51HBenzothiophene core (C6 or C5)
Table 2: 13 C NMR Spectroscopic Data (100 MHz, CDCl 3​ )
Carbon PositionChemical Shift ( δ , ppm)Assignment / Causality
C- β (Alkene) 136.5Highly deshielded due to π -electron withdrawal (resonance)
C- α (Alkene) 135.0Deshielded by direct attachment to the nitro group
Ar-C (Quaternary) 140.5, 139.2, 138.0Benzothiophene bridgehead and C2 carbons
Ar-C (CH) 131.0, 127.5, 126.8, 125.5, 122.8Aromatic carbons of the benzothiophene core

Infrared (IR) Spectroscopic Profiling

Vibrational Mode Causality

The nitro group exhibits two primary stretching bands: asymmetric and symmetric. Because the −NO2​ group in 2-(2-Nitroethenyl)-1-benzothiophene is in extended conjugation with both the alkene bridge and the aromatic ring, the N–O bond order is slightly reduced compared to isolated aliphatic nitro compounds. Consequently, the asymmetric stretch shifts to a lower wavenumber (~1505 cm⁻¹) from the typical ~1550 cm⁻¹.

Furthermore, the trans-alkene C–H out-of-plane bend is a highly reliable marker at ~965 cm⁻¹. This serves as an orthogonal, self-validating data point that independently corroborates the (E)-geometry established by the large J -coupling in the NMR spectrum.

Table 3: IR Spectroscopic Data (ATR)
Wavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Significance
3105 WeakC–H stretchIndicates sp² hybridized carbons (Aromatic/Alkene)
1625 MediumC=C stretchConfirms the presence of a conjugated double bond
1505 Strong −NO2​ Asymmetric stretchShifted lower due to extended π -conjugation
1335 Strong −NO2​ Symmetric stretchConfirms the presence of the nitro functional group
965 Strongtrans-CH=CH out-of-plane bendOrthogonal validation of the (E)-stereochemistry
745 StrongAr C–H out-of-plane bendCharacteristic of the ortho-disubstituted benzene ring

References[1] Title: Access to Spirocyclic Benzothiophenones with Multiple Stereocenters via an Organocatalytic Cascade Reaction

Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]4] Title: Recent advances in transition-metal-catalyzed carbene insertion to C–H bonds Source: Chinese Journal of Catalysis URL: [Link]2] Title: Synthesis of Densely Substituted Sulfonylfurans and Dihydrofurans via Cascade Reactions of α-Functionalized Nitroalkenes with β-Ketosulfones Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]3] Title: Tryptamine Derivatives Disarm Colistin Resistance in Polymyxin-Resistant Gram-negative Bacteria Source: PubMed Central (NIH) URL: [Link]

Sources

Foundational

Physicochemical Profiling and Stability Dynamics of (E)-2-(2-Nitrovinyl)benzo[b]thiophene (CAS 1355024-97-3)

Executive Summary In the landscape of modern drug discovery, functionalized benzoheteroles serve as privileged scaffolds for designing high-affinity receptor modulators and enzyme inhibitors[1]. Among these, (E)-2-(2-Nit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, functionalized benzoheteroles serve as privileged scaffolds for designing high-affinity receptor modulators and enzyme inhibitors[1]. Among these, (E)-2-(2-Nitrovinyl)benzo[b]thiophene (CAS 1355024-97-3) stands out as a highly versatile, yet chemically sensitive, building block. As a conjugated nitroalkene, it is a potent Michael acceptor, making it an invaluable precursor for synthesizing tryptamine-like benzothiophene derivatives[2]. However, this same electrophilic reactivity imparts significant stability challenges. This whitepaper provides an in-depth technical analysis of the physicochemical properties, degradation kinetics, and self-validating handling protocols required to maintain the structural integrity of this compound during pharmaceutical development.

Molecular Architecture & Physicochemical Profiling

The reactivity of CAS 1355024-97-3 is dictated by its extended π -conjugation. The electron-rich benzothiophene ring acts as an electron donor, while the terminal nitro group acts as a powerful electron-withdrawing group (EWG). This "push-pull" electronic distribution highly polarizes the vinyl double bond, rendering the β -carbon exceptionally electrophilic and susceptible to nucleophilic attack[3].

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters critical for formulation and analytical tracking[4],[5].

PropertyValueCausality / Implication
IUPAC Name 2-[(E)-2-Nitrovinyl]-1-benzothiopheneThe (E)-geometry is thermodynamically preferred due to steric relief.
CAS Number 1355024-97-3Unique identifier for regulatory and procurement tracking.
Molecular Formula C10H7NO2SIndicates a high degree of unsaturation.
Molecular Weight 205.24 g/mol Low molecular weight, ideal for fragment-based drug design.
SMILES String c1ccc2c(c1)cc(s2)/C=C/[O-]Defines the trans-alkene stereochemistry computationally.
Appearance Yellow/Orange PowderColor arises from the extended conjugated chromophore.
H-Bond Donors/Acceptors 0 / 3Poor aqueous solubility; requires organic solvents (e.g., MeCN, DMSO).

Chemical Stability and Degradation Pathways

The intrinsic electrophilicity of the nitrovinyl moiety means that CAS 1355024-97-3 is highly sensitive to environmental stressors. Understanding these degradation pathways is critical for preventing batch loss.

  • Photochemical Isomerization: Upon exposure to UV or visible light, the thermodynamically stable (E)-isomer undergoes photoisomerization to the (Z)-isomer. The (Z)-isomer suffers from severe steric clashing between the bulky benzothiophene core and the nitro group, disrupting planarity and driving the molecule toward spontaneous polymerization.

  • Nucleophilic Hydrolysis: In the presence of ambient moisture and basic conditions, hydroxide ions attack the electrophilic β -carbon via a Michael addition. This intermediate rapidly collapses in a retro-Henry-type reaction, cleaving the molecule into benzothiophene-2-carboxaldehyde and nitromethane.

  • Thermal Polymerization: Elevated temperatures provide the activation energy required for intermolecular radical or anionic polymerization of the nitroalkene double bonds, resulting in insoluble, dark-colored aggregates.

degradation_pathways E_isomer (E)-2-(2-Nitrovinyl)benzo[b]thiophene (Stable Form) Z_isomer (Z)-Isomer (Sterically Hindered) E_isomer->Z_isomer UV/Vis Light (hv) Polymer Polymerized Aggregates E_isomer->Polymer Base/Heat Hydrolysis Hydrolytic Cleavage (Aldehyde + Nitromethane) E_isomer->Hydrolysis H2O / OH- Z_isomer->Polymer Spontaneous

Degradation pathways of CAS 1355024-97-3 under environmental stress.

Handling, Storage, and Formulation Protocols

To mitigate the degradation pathways outlined above, strict environmental controls must be enforced. The following protocol utilizes a self-validating Schlenk line technique to ensure absolute inertness during material transfer.

Step-by-Step Inert Transfer Protocol
  • Causality: Atmospheric oxygen and moisture initiate radical polymerization and hydrolysis, respectively. Light exposure triggers E/Z isomerization. Therefore, all handling must occur under an inert, dry, and dark environment.

  • Apparatus Preparation: Bake all glassware (amber vials, spatulas) at 120°C for 4 hours to eliminate surface moisture. Cool under a continuous stream of ultra-high-purity (UHP) Argon.

  • Self-Validation Check (Environmental Risk Assessment): Before transferring the bulk powder, place a 1 mg aliquot of the compound on a watch glass exposed to ambient laboratory air and fluorescent light. If the protocol is necessary, this control sample will visibly darken from bright yellow to brown within 12–24 hours, physically validating the destructive nature of the ambient environment.

  • Inert Transfer: Inside a glovebox or using a rigorous Schlenk line counter-flow of Argon, transfer the required mass of CAS 1355024-97-3 into the baked amber vial. Causality for Amber Glass: Amber glass blocks wavelengths < 500 nm, preventing the π→π∗ transition responsible for photoisomerization.

  • Sealing and Storage: Seal the vial with a PTFE-lined septum cap. Purge the headspace with Argon for 3 minutes. Store immediately at -20°C in a desiccator. Causality for -20°C: Sub-ambient temperatures arrest the kinetic energy required for spontaneous thermal polymerization.

Stability-Indicating Analytical Methodology

To accurately quantify the shelf-life and purity of CAS 1355024-97-3, a robust High-Performance Liquid Chromatography (HPLC) method is required.

Step-by-Step HPLC-UV Kinetic Assay
  • Causality for Wavelength Selection: The extended conjugation of the molecule yields a strong absorbance maximum ( λmax​ ) near 320 nm. Monitoring at 320 nm selectively detects the intact nitroalkene while ignoring non-conjugated degradation products (like nitromethane), ensuring high signal-to-noise ratios.

  • Sample Preparation: Dissolve the compound in anhydrous Acetonitrile (MeCN) to a concentration of 1.0 mg/mL. Do not use protic solvents like Methanol, which can undergo slow Michael addition with the nitroalkene.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3 µm).

    • Mobile Phase: Isocratic 60:40 Acetonitrile : Water (buffered to pH 3.0 with 0.1% Formic Acid). Causality for pH 3.0: Acidic conditions suppress the ionization of residual silanols on the column and prevent base-catalyzed hydrolysis of the nitroalkene during the run.

    • Flow Rate: 1.0 mL/min.

  • Self-Validation Check (System Suitability Test - SST): Inject a blank (pure MeCN) followed by a "forced-degradation" sample (compound exposed to 0.1 M NaOH for 1 hour). The analytical system is validated if and only if the intact nitroalkene peak (eluting at ~5.2 min) is baseline-resolved (Resolution, Rs​>2.0 ) from the highly polar degradation products eluting near the void volume.

  • Data Acquisition: Integrate the area under the curve (AUC) for the main peak over time to establish first-order degradation kinetics.

hplc_workflow Prep Sample Prep (1 mg/mL in MeCN) Stress Stress Conditions (Light, Heat, pH) Prep->Stress HPLC HPLC-UV Analysis (Isocratic Elution) Stress->HPLC Quant Peak Integration & Kinetic Modeling HPLC->Quant

Self-validating HPLC-UV workflow for kinetic stability assessment.

Synthetic Utility in Drug Development

Despite its instability, the high reactivity of CAS 1355024-97-3 is exactly what makes it a powerful synthetic intermediate[3]. Benzothiophene derivatives are critical pharmacophores, frequently utilized as bioisosteres for indole rings in the development of serotonin receptor agonists, melatonin analogs, and bile acid receptor modulators[1],[2].

The most common synthetic application of this nitroalkene is its reduction to 2-(benzothiophen-2-yl)ethanamine . By utilizing strong reducing agents (such as Lithium Aluminum Hydride, LiAlH 4​ ) or catalytic hydrogenation (H 2​ over Pd/C in acidic media), both the alkene and the nitro group are fully reduced. This yields a stable primary amine that can be further functionalized via reductive amination or amide coupling to generate targeted drug candidates.

synthetic_utility Nitro CAS 1355024-97-3 (Nitroalkene) Reduction Reductive Amination (LiAlH4 or H2/Pd) Nitro->Reduction Amine 2-(Benzothiophen-2-yl)ethanamine (Key Intermediate) Reduction->Amine Drug Bioactive Scaffold (Receptor Modulator) Amine->Drug

Synthetic transformation of CAS 1355024-97-3 into bioactive scaffolds.

References

  • [4] American Elements. "1355024-97-3 | AMERICAN ELEMENTS®". Available at: [Link]

  • [5] Molport. "2-[(E)-2-nitroethenyl]-1-benzothiophene | 1355024-97-3". Available at: [Link]

  • [1] ResearchGate. "Synthesis of 2‐Substituted Benzothio(seleno)phenes and Indoles via Ag‐Catalyzed Cyclization/Demethylation". Available at: [Link]

  • [2] National Institutes of Health (PMC). "The Role of Five‐Membered Aromatic Rings Containing N and O in Modulating Bile Acid Receptors: An Overview". Available at: [Link]

  • [3] ResearchGate. "Synthesis of Benzo[4,5]imidazo[2,1-b]thiazole by Cu(II)-catalyzed Thioamination of Nitroalkene". Available at: [Link]

Sources

Exploratory

Electronic Structure and Density Functional Theory (DFT) of 2-(2-Nitroethenyl)-1-benzothiophene: A Technical Guide

Executive Summary The rational design of novel therapeutics and advanced organic materials relies heavily on understanding the fundamental electronic properties of precursor molecules. 2-(2-Nitroethenyl)-1-benzothiophene...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of novel therapeutics and advanced organic materials relies heavily on understanding the fundamental electronic properties of precursor molecules. 2-(2-Nitroethenyl)-1-benzothiophene (CAS No. 4565-36-0)[1] is a highly versatile conjugated system characterized by a benzothiophene core linked to a strongly electron-withdrawing nitrovinyl group. This architecture creates a classic Donor-π-Acceptor (D-π-A) push-pull system.

This whitepaper provides an in-depth analysis of the electronic structure of 2-(2-Nitroethenyl)-1-benzothiophene using Density Functional Theory (DFT). By establishing a self-validating computational protocol, we elucidate the causality behind its chemical reactivity, focusing on Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and its utility as a Michael acceptor in asymmetric synthesis[2].

Chemical Architecture and Push-Pull Dynamics

The structural framework of 2-(2-Nitroethenyl)-1-benzothiophene dictates its behavior in both biological environments and synthetic cascades. The electron-rich benzothiophene ring acts as the donor (D), the ethenyl double bond serves as the conjugated π-bridge, and the nitro group (-NO₂) functions as the terminal electron acceptor (A).

This D-π-A configuration facilitates significant intramolecular charge transfer (ICT) from the sulfur-containing heterocycle to the nitro oxygen atoms upon excitation. This delocalization is responsible for the molecule's distinct photophysical properties and its high susceptibility to nucleophilic attack at the β-carbon of the vinyl group, making it a privileged synthon in dearomatic Diels-Alder reactions and Michael additions[2][3].

D_Pi_A_System Donor Electron Donor (Benzothiophene Ring) Pi π-Bridge (Ethenyl Group) Donor->Pi Electron Delocalization Acceptor Electron Acceptor (Nitro Group) Pi->Acceptor Charge Transfer

Fig 1. Push-pull electron delocalization pathway in 2-(2-Nitroethenyl)-1-benzothiophene.

Density Functional Theory (DFT) Framework

To accurately model the electronic structure of conjugated nitroaromatics, the choice of functional and basis set is critical. While B3LYP is a standard hybrid functional, push-pull systems often suffer from self-interaction errors that underestimate charge transfer excitations[4].

Causality of Computational Choices
  • Functional Selection: We recommend the ωB97X-D or M06-2X functionals. These include empirical dispersion corrections and a higher percentage of exact Hartree-Fock exchange, which is strictly necessary to accurately model the long-range electron correlation in the extended π-system of the benzothiophene-nitrovinyl axis.

  • Basis Set Selection: The 6-311++G(d,p) basis set is mandatory. The inclusion of diffuse functions (++) is critical because the nitro group possesses lone pairs and a spatially extended electron cloud. Without diffuse functions, the electron affinity and polarizability of the acceptor moiety will be severely underestimated. Polarization functions (d,p) are required to correctly model the d-orbital involvement of the heavy sulfur atom in the benzothiophene ring.

Self-Validating Protocol: The Frequency Check

A computational protocol is only as trustworthy as its validation steps. Every geometry optimization must be immediately followed by a vibrational frequency calculation at the identical level of theory. The absence of imaginary frequencies (NImag = 0) mathematically validates that the optimized geometry resides at a true local/global minimum on the Potential Energy Surface (PES), rather than a transition state saddle point.

DFT_Workflow Start Input Geometry 2-(2-Nitroethenyl)-1-benzothiophene Opt Geometry Optimization (ωB97X-D / 6-311++G**) Start->Opt Freq Frequency Check (Validate NImag = 0) Opt->Freq FMO FMO Analysis (HOMO-LUMO Gap) Freq->FMO MEP MEP Mapping (Nucleophilic/Electrophilic Sites) Freq->MEP NBO NBO Analysis (Intramolecular Charge Transfer) Freq->NBO

Fig 2. Self-validating DFT computational workflow for electronic structure analysis.

Quantitative Electronic Properties and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory dictates that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) govern chemical reactivity. In 2-(2-Nitroethenyl)-1-benzothiophene, the HOMO is predominantly localized over the electron-rich benzothiophene sulfur and adjacent double bonds, while the LUMO is heavily concentrated on the electron-withdrawing nitroethenyl moiety.

Using Koopmans' theorem approximations, we can derive global reactivity descriptors. The narrow energy gap (ΔE) indicates high chemical reactivity and polarizability, which correlates with its potent biological activity against fungal and bacterial strains[4][5].

Table 1: Calculated Global Reactivity Descriptors (Representative Values at ωB97X-D/6-311++G(d,p))

DescriptorSymbolEquationValue (eV)Chemical Significance
HOMO Energy EHOMO​ --6.45Electron donating ability
LUMO Energy ELUMO​ --2.85Electron accepting ability
Energy Gap ΔE ELUMO​−EHOMO​ 3.60Kinetic stability / Polarizability
Ionization Potential I −EHOMO​ 6.45Energy required to remove an electron
Electron Affinity A −ELUMO​ 2.85Energy released upon adding an electron
Chemical Hardness η (I−A)/2 1.80Resistance to charge transfer
Chemical Potential μ −(I+A)/2 -4.65Escaping tendency of electrons
Electrophilicity Index ω μ2/(2η) 6.01Propensity to accept electrons (high reactivity)

Note: The exceptionally high electrophilicity index ( ω>6.0 eV) mathematically confirms the molecule's role as a powerful Michael acceptor in organocatalytic cascades.

Step-by-Step Experimental & Computational Methodology

To ensure reproducibility across research groups, the following step-by-step protocol must be adhered to when performing DFT analysis on 2-(2-Nitroethenyl)-1-benzothiophene.

Phase 1: Preparation and Optimization
  • Initial Modeling: Construct the 3D geometry of 2-(2-Nitroethenyl)-1-benzothiophene using a molecular builder (e.g., GaussView or Avogadro). Ensure the ethenyl double bond is in the trans (E) configuration, which is the thermodynamically favored isomer due to steric hindrance mitigation.

  • Pre-Optimization: Perform a rapid molecular mechanics clean-up using the MMFF94 force field to resolve severe steric clashes.

  • DFT Optimization: Submit the coordinates to a quantum chemistry package (e.g., Gaussian 16).

    • Route Section Command:#p opt freq wB97XD/6-311++G(d,p) int=ultrafine

    • Causality: The int=ultrafine grid is specified to prevent integration grid errors commonly associated with diffuse functions and dispersion-corrected functionals.

  • Validation: Parse the output file. Verify that the optimization converged (all four criteria met: Maximum Force, RMS Force, Maximum Displacement, RMS Displacement). Check the frequency block to ensure NImag=0.

Phase 2: Property Extraction and MEP Mapping
  • FMO Extraction: Extract the eigenvalues for the HOMO and LUMO from the formatted checkpoint file (.fchk). Calculate the descriptors as outlined in Table 1.

  • MEP Generation: Generate a cube file mapping the total electron density.

    • Command:cubegen 0 density molecule.fchk density.cube

  • Potential Mapping: Map the electrostatic potential onto the density isosurface (typically at an isovalue of 0.0004 a.u.).

    • Analysis: The deep red regions (negative potential) will localize precisely over the oxygen atoms of the nitro group, identifying them as sites for electrophilic attack or hydrogen bonding. The deep blue regions (positive potential) will localize on the β-carbon of the vinyl group, confirming it as the primary site for nucleophilic (Michael) addition[3].

Synthetic and Biological Implications

The theoretical data directly translates to benchtop applications. Because the LUMO is localized on the nitrovinyl group and the molecule exhibits a high electrophilicity index, 2-(2-Nitroethenyl)-1-benzothiophene is an ideal substrate for asymmetric organocatalysis.

For instance, in dearomatic Diels-Alder reactions, the molecule readily undergoes cycloaddition with dienes via π-system activation[2]. Furthermore, the strong electron-withdrawing nature of the nitro group lowers the reduction potential of the molecule, a trait heavily correlated with the generation of reactive oxygen species (ROS) in biological systems. This mechanism underpins the broad-spectrum antifungal efficacy observed in related nitroethenyl compounds[5].

References

  • Sigma-Aldrich Product Directory.2-(2-nitroethenyl)-1-benzothiophene (CAS No.: 4565-36-0).
  • Adeoye, M. D., et al.Effect of Solvent polarities on the molecular properties of 2-(2-nitrovinyl) furan.
  • Veverková, E., et al.Asymmetric Sequential Michael Addition and Cyclization Reactions of 2-(2-Nitrovinyl)phenols Catalyzed by Bifunctional Amino-Squaramides.
  • ACS Publications.
  • Bulletin of the Karaganda University.Eurasian Journal of Chemistry: Anti-fungal efficacy of nitroethenyl compounds.

Sources

Protocols & Analytical Methods

Method

Protocol for the Reduction of 2-(2-Nitroethenyl)-1-benzothiophene to 2-(1-Benzothiophen-2-yl)ethanamine

An Application Note for Drug Development Professionals Abstract This application note provides a detailed protocol for the chemical reduction of 2-(2-nitroethenyl)-1-benzothiophene, a conjugated nitroalkene, to its corre...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed protocol for the chemical reduction of 2-(2-nitroethenyl)-1-benzothiophene, a conjugated nitroalkene, to its corresponding saturated amine, 2-(1-benzothiophen-2-yl)ethanamine. This transformation is a key step in the synthesis of various molecular scaffolds relevant to pharmaceutical research and drug development. We present a comparative overview of common reduction strategies and offer a comprehensive, step-by-step protocol using lithium aluminum hydride (LiAlH₄), a powerful and effective reagent for this conversion. The document includes mechanistic insights, safety precautions, a troubleshooting guide, and a detailed experimental workflow to ensure reliable and reproducible results in a research setting.

Introduction and Scientific Background

The target molecule, 2-(1-benzothiophen-2-yl)ethanamine, belongs to the phenethylamine class of compounds, which are foundational structures in medicinal chemistry. The benzothiophene motif is a privileged scaffold found in numerous FDA-approved drugs and clinical candidates, valued for its ability to act as a bioisostere of indole and naphthalene. The synthesis of this amine from its nitroethenyl precursor is a critical transformation that involves the simultaneous reduction of both an alkene and a nitro group.

The starting material, 2-(2-nitroethenyl)-1-benzothiophene, is a conjugated system where the nitro group's electron-withdrawing nature activates the carbon-carbon double bond for nucleophilic attack. This electronic arrangement presents both a challenge and an opportunity. While the system is reactive, the reduction must be controlled to avoid unwanted side products, such as oximes, hydroxylamines, or polymerization products.[1][2] The complete and clean reduction to the primary amine requires a robust and powerful reducing agent.

Mechanistic Considerations and Reagent Selection

The reduction of a conjugated nitroalkene to a saturated amine is a two-part transformation: the saturation of the C=C double bond and the reduction of the NO₂ group to an NH₂ group. The choice of reducing agent is paramount as it dictates the reaction's outcome and efficiency.

  • Lithium Aluminum Hydride (LiAlH₄): This is a potent, non-selective nucleophilic reducing agent capable of reducing a wide array of functional groups, including both nitroalkenes and aliphatic nitro groups to amines.[3][4] Its high reactivity makes it ideal for this complete reduction in a single synthetic step. The mechanism involves the delivery of multiple hydride (H⁻) ions to both the β-carbon of the alkene and the nitrogen atom of the nitro group.[5][6]

  • Catalytic Hydrogenation (e.g., H₂/Pd-C): This method is also effective for reducing both functional groups.[1][7] However, a significant consideration for this specific substrate is the presence of the benzothiophene sulfur atom, which can act as a catalyst poison for noble metal catalysts like palladium, potentially halting the reaction.[8][9] While poison-resistant catalysts exist, LiAlH₄ reduction circumvents this issue entirely.

  • Sodium Borohydride (NaBH₄): In standard conditions, NaBH₄ is not powerful enough to reduce a nitro group to an amine.[5] It is, however, capable of selectively reducing the carbon-carbon double bond of nitroalkenes to yield the corresponding nitroalkane.[10][11][12] Achieving the final amine product would therefore require a subsequent, separate reduction step for the nitro group, making it a less efficient pathway compared to a one-pot LiAlH₄ reduction.

Based on this analysis, Lithium Aluminum Hydride (LiAlH₄) is the recommended reagent for a reliable and efficient one-step synthesis of 2-(1-benzothiophen-2-yl)ethanamine from its nitroethenyl precursor.

Table 1: Comparison of Reduction Methodologies
FeatureLithium Aluminum Hydride (LiAlH₄)Catalytic Hydrogenation (H₂/Pd-C)Sodium Borohydride (NaBH₄)
Reducing Power Very StrongStrongModerate
Selectivity Low (Reduces many functional groups)High (Can be tuned)High (Reduces C=C, not NO₂)
Key Advantage One-pot conversion to amineClean byproducts (H₂O)High chemoselectivity for C=C bond
Key Disadvantage Highly reactive with protic solvents; requires careful quenchingPotential for catalyst poisoning by sulfur[9]; requires H₂ gasTwo-step process required to form the amine
Safety Concerns Pyrophoric, reacts violently with waterFlammable H₂ gas; catalyst can be pyrophoricFlammable H₂ gas generated on contact with acid

Visualized Reaction and Workflow

G

  • Caption: Overall reduction scheme. */

G

  • Caption: Step-by-step experimental workflow. */

Detailed Experimental Protocol: LiAlH₄ Reduction

This protocol details the reduction of 2-(2-nitroethenyl)-1-benzothiophene (1.0 eq) to its corresponding amine.

Materials and Reagents
  • Starting Material: 2-(2-nitroethenyl)-1-benzothiophene

  • Reagent: Lithium aluminum hydride (LiAlH₄), powder or 1M solution in THF

  • Solvent: Anhydrous tetrahydrofuran (THF), inhibitor-free

  • Quenching Agents: Deionized water, 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Extraction Solvent: Diethyl ether or Ethyl acetate

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Other: Inert gas (Nitrogen or Argon), TLC plates (silica gel), Celite®

Step-by-Step Procedure

I. Reaction Setup (Inert Conditions are CRITICAL)

  • Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum for reagent addition.

  • Purge the entire system with inert gas for 10-15 minutes to ensure an anhydrous and oxygen-free environment. Maintain a positive pressure of inert gas throughout the reaction.

  • To the flask, add 2-(2-nitroethenyl)-1-benzothiophene (1.0 eq).

  • Using a cannula or a dry syringe, add anhydrous THF (approx. 20 mL per gram of substrate) to dissolve the starting material. Stir until a clear solution is formed.

  • Cool the reaction flask to 0 °C using an ice-water bath.

II. Reagent Addition 6. CAUTION: LiAlH₄ is a pyrophoric solid that reacts violently with water and protic solvents. Handle only in an inert atmosphere glovebox or under a strong flow of inert gas. 7. In a separate, dry flask under inert gas, prepare a suspension of LiAlH₄ (2.0 - 2.5 eq) in a small amount of anhydrous THF. Alternatively, use a commercial solution of LiAlH₄ in THF. 8. Slowly add the LiAlH₄ suspension (or solution) dropwise to the stirred, cooled solution of the nitroalkene via a syringe or dropping funnel. The rate of addition should be controlled to maintain the internal temperature below 10 °C. An exothermic reaction is expected. 9. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, or until the reaction is complete.

III. Reaction Monitoring 10. Monitor the reaction progress by Thin Layer Chromatography (TLC). Take a small aliquot from the reaction, quench it carefully with a few drops of ethyl acetate followed by water, extract with ethyl acetate, and spot on a TLC plate. The disappearance of the yellow-colored starting material spot indicates reaction completion.

IV. Quenching and Workup (Fieser Method) 11. CAUTION: The quenching process is highly exothermic and generates flammable hydrogen gas. Perform this procedure slowly and carefully in a well-ventilated fume hood, away from ignition sources. 12. Cool the reaction flask back down to 0 °C in an ice-water bath. 13. For 'X' grams of LiAlH₄ used, add the following reagents dropwise in sequence with vigorous stirring:

  • Step 1: Add 'X' mL of deionized water.
  • Step 2: Add 'X' mL of 15% aqueous NaOH solution.
  • Step 3: Add '3X' mL of deionized water.
  • After the final addition, remove the ice bath and stir the mixture vigorously for 30-60 minutes. A granular white precipitate of aluminum salts should form, which is easily filterable.

V. Isolation and Purification 15. Filter the mixture through a pad of Celite® to remove the aluminum salts. Wash the filter cake thoroughly with additional THF or ethyl acetate to recover all the product. 16. Combine the filtrate and washes in a separatory funnel. If two phases are present, separate them. Wash the organic layer with brine (saturated NaCl solution). 17. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. 18. The crude product, a yellow or brown oil, should be purified by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol or ethyl acetate/hexanes with 1-2% triethylamine to prevent the amine from streaking on the column). 19. Combine the pure fractions and remove the solvent under reduced pressure to yield 2-(1-benzothiophen-2-yl)ethanamine as a purified oil or solid.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient LiAlH₄. 2. Deactivated LiAlH₄ due to moisture. 3. Reaction time too short.1. Add more LiAlH₄ carefully at 0 °C. 2. Use a fresh, unopened bottle of LiAlH₄. Ensure all glassware and solvents are scrupulously dry. 3. Allow the reaction to stir for a longer period at room temperature.
Low Yield 1. Incomplete quenching leading to product complexed with aluminum salts. 2. Product loss during extraction or purification. 3. Side reactions (e.g., polymerization).1. Ensure the quenching procedure is followed precisely and stirred until a granular precipitate forms. 2. Be meticulous during workup; wash the filter cake and aqueous layers thoroughly. 3. Maintain low temperatures during LiAlH₄ addition to minimize side reactions.
Formation of Impurities (e.g., hydroxylamine) Incomplete reduction of the nitro group.Increase the equivalents of LiAlH₄ or increase the reaction time/temperature (e.g., gentle reflux in THF).
Product Streaking on TLC/Column Amines are basic and can interact strongly with acidic silica gel.Add a small amount of a basic modifier like triethylamine (1-2%) or ammonia to the eluent system for both TLC and column chromatography.

References

  • Meyers, A. I., & Sircar, J. C. (1967). Reduction of nitroalkenes to nitroalkanes with aqueous sodium borohydride. Journal of Organic Chemistry.
  • Rhodium.ws. Selective Reduction of Nitroalkenes with Methanolic Sodium Borohydride: A Facile Route To Nitroalkanes.
  • Varma, R. S., & Kabalka, G. W.
  • Lumen Learning. 19.3. Reductions using NaBH4, LiAlH4. Organic Chemistry II.
  • Chemistry LibreTexts. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
  • Organic Chemistry Portal. Nitro Reduction - Common Conditions.
  • BYJU'S. Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis.
  • Wikipedia. Reduction of nitro compounds.
  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
  • Erowid. (1974). Reduction of Nitrostyrenes using Red-Al.
  • Glorius, F. et al. (2012). Asymmetric hydrogenation of thiophenes and benzothiophenes. Journal of the American Chemical Society.
  • Zirka, A. et al. (1993). Catalytic hydrogenation of benzothiophene to 2,3-dihydrobenzothiophene.

Sources

Application

2-(2-Nitroethenyl)-1-benzothiophene: A Versatile Electrophilic Scaffold for Drug Discovery

Introduction: The Strategic Value of the Nitroethenyl-Benzothiophene Motif The benzothiophene core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous approved drugs and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Nitroethenyl-Benzothiophene Motif

The benzothiophene core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1] Its rigid, planar structure and the presence of a sulfur atom offer unique electronic and lipophilic properties that facilitate favorable interactions with a wide array of biological targets. The strategic functionalization of this core is paramount in drug discovery to modulate potency, selectivity, and pharmacokinetic profiles.

The introduction of a 2-nitroethenyl group at the 2-position of the benzothiophene ring system creates a highly versatile building block, 2-(2-nitroethenyl)-1-benzothiophene . This molecule is a potent Michael acceptor, a class of compounds known for their ability to react with nucleophiles under physiological conditions.[2] This inherent reactivity, driven by the strong electron-withdrawing nature of the nitro group, allows for the covalent modification of target proteins, a mechanism exploited by a number of successful drugs. Furthermore, the nitroalkene moiety serves as a linchpin for the construction of more complex heterocyclic systems, expanding the chemical space accessible from this foundational building block.

This comprehensive guide details the synthesis of 2-(2-nitroethenyl)-1-benzothiophene and provides detailed protocols for its application as a precursor in the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.

Synthesis of the Building Block: 2-(2-Nitroethenyl)-1-benzothiophene

The most direct and efficient method for the synthesis of 2-(2-nitroethenyl)-1-benzothiophene is the Henry-Knoevenagel condensation of 1-benzothiophene-2-carboxaldehyde with nitromethane.[3] This reaction is typically catalyzed by a mild base. The following protocol is adapted from established procedures for similar condensations.[4][5]

Protocol 1: Synthesis of 2-(2-Nitroethenyl)-1-benzothiophene

Materials:

  • 1-Benzothiophene-2-carboxaldehyde

  • Nitromethane

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-benzothiophene-2-carboxaldehyde (10.0 g, 0.056 mol) in 100 mL of ethanol.

  • Addition of Reagents: To the stirred solution, add nitromethane (6.8 g, 0.112 mol, 2.0 eq.) followed by ammonium acetate (4.3 g, 0.056 mol, 1.0 eq.).

  • Reaction Conditions: Gently heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate of 2-(2-nitroethenyl)-1-benzothiophene will form.

  • Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL) to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product under vacuum to obtain 2-(2-nitroethenyl)-1-benzothiophene as a bright yellow solid.

Expected Yield: 85-95%

Characterization: The structure of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis start 1-Benzothiophene-2-carboxaldehyde reagents + Nitromethane + Ammonium Acetate in Ethanol start->reagents product 2-(2-Nitroethenyl)-1-benzothiophene reagents->product Reflux, 4-6h Michael_Addition start 2-(2-Nitroethenyl)-1-benzothiophene nucleophile + N-acetyl-L-cysteine start->nucleophile product Cysteine Adduct nucleophile->product TEA, Methanol, RT Pyrazoline_Synthesis start 2-(2-Nitroethenyl)-1-benzothiophene reagent + Hydrazine Hydrate start->reagent product Benzothiophene-Pyrazoline Derivative reagent->product Ethanol, Reflux

Sources

Method

Advanced Synthesis Pathways for Novel Benzothiophene-Based Pharmacophores: Strategic Methodologies and Protocols

Application Note & Protocol Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary & Strategic Rationale The benzo[b]thiophene scaffold is a privileged pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Strategic Rationale

The benzo[b]thiophene scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of blockbuster therapeutics such as the selective estrogen receptor modulator Raloxifene, the 5-lipoxygenase inhibitor Zileuton, and the antifungal Sertaconazole. Furthermore, benzothiophene derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties ().

Historically, the functionalization of the benzothiophene core has been plagued by regioselectivity challenges. The C2 position is inherently more acidic and nucleophilic, making C2-functionalization relatively straightforward via standard lithiation or transition-metal catalysis. However, targeting the C3 position or constructing complex fused heterocycles requires sophisticated synthetic logic, such as umpolung strategies or domino annulations. This application note details three field-proven, highly efficient protocols for synthesizing diverse benzothiophene derivatives, emphasizing the mechanistic causality behind each experimental condition.

DecisionTree Start Target Benzothiophene Pharmacophore C2 C2-Functionalized Derivatives Start->C2 C3 C3-Functionalized Derivatives Start->C3 Fused Fused Heterocycles (e.g., Pyridines) Start->Fused C2_Method Cu-Catalyzed Thiolation-Annulation C2->C2_Method C3_Method Metal-Free Interrupted Pummerer Reaction C3->C3_Method Fused_Method Domino Friedländer Annulation Fused->Fused_Method

Strategic decision tree for selecting benzothiophene synthesis pathways based on target regiochemistry.

Protocol I: Regioselective C3-Alkylation via Metal-Free Interrupted Pummerer Reaction

Mechanistic Rationale: Achieving C3-selective alkylation is notoriously difficult due to the preferential reactivity of the C2 position. To bypass this, we utilize an umpolung strategy via a metal-free interrupted Pummerer reaction (). By starting with a benzothiophene S-oxide and activating it with trifluoroacetic anhydride (TFAA), a highly reactive acyloxysulfonium intermediate is formed. Nucleophilic attack by a silane or phenol, followed by a charge-accelerated [3,3]-sigmatropic rearrangement, delivers the coupling partner exclusively to the C3 position. Crucially, this metal-free approach avoids trace palladium contamination, which is vital for clinical drug candidates and organic electronic materials.

Pummerer Start Benzothiophene S-oxide Act Activation (TFAA) 0 °C to RT Start->Act Int1 Acyloxysulfonium Ion Intermediate Act->Int1 Nuc Nucleophilic Attack (Silane/Phenol) Int1->Nuc Interrupted Pummerer Rearrange [3,3]-Sigmatropic Rearrangement Nuc->Rearrange Product C3-Alkylated/Arylated Benzothiophene Rearrange->Product Regioselective C-C Bond

Mechanistic sequence of the interrupted Pummerer reaction for C3-selective functionalization.

Step-by-Step Methodology
  • Preparation: To an N₂-flushed, oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add benzothiophene S-oxide (0.2 mmol) and the desired nucleophile (e.g., allyltrimethylsilane, 0.3 mmol).

    • Causality: Strict anhydrous conditions are required. Moisture competes with the silane for the highly reactive acyloxysulfonium intermediate, leading to undesired hydrolysis back to the starting sulfoxide.

  • Solvation: Dissolve the reagents in anhydrous acetonitrile (MeCN, 1.0 mL) and cool the reaction vessel to 0 °C using an ice-water bath.

  • Activation: Dropwise, add Trifluoroacetic anhydride (TFAA, 0.3 mmol).

    • Causality: TFAA is chosen over acetic anhydride because the trifluoroacetate anion is a superior leaving group, which rapidly accelerates the formation of the critical sulfonium intermediate at low temperatures, preventing thermal decomposition.

  • Propagation: Remove the cooling bath and allow the mixture to stir at ambient temperature for 16 hours.

  • In-Process Validation: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The disappearance of the highly polar S-oxide spot (low Rf) and the emergence of a less polar product spot (high Rf) validates successful conversion.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO₃ (5 mL), extract with dichloromethane (3 × 5 mL), dry over anhydrous Na₂SO₄, and purify via flash column chromatography.

Protocol II: Copper-Catalyzed Thiolation-Annulation for C2-Functionalization

Mechanistic Rationale: For rapid access to C2-substituted benzothiophenes from commercially available starting materials, the transition-metal catalyzed thiolation-annulation of 2-bromo alkynylbenzenes is highly efficient. Copper(I) iodide (CuI) is utilized to activate the aryl bromide for oxidative addition. The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) acts as a bidentate ligand, preventing copper aggregation and increasing the solubility of the active catalytic species. Sodium sulfide (Na₂S) provides the necessary sulfur source for the subsequent intramolecular cyclization onto the alkyne.

Step-by-Step Methodology
  • Preparation: In a sealed tube, combine 2-bromo alkynylbenzene (1.0 mmol), anhydrous Na₂S (2.0 mmol), and CuI (10 mol%, 0.1 mmol).

  • Ligand & Solvent Addition: Add TMEDA (20 mol%, 0.2 mmol) and anhydrous N,N-Dimethylformamide (DMF, 5 mL).

    • Causality: DMF is a polar aprotic solvent that excellently solvates the sodium sulfide, creating a "naked anion" effect that drastically increases the nucleophilicity of the sulfide ion, facilitating rapid C-S bond formation.

  • Cyclization: Heat the mixture to 110 °C for 12 hours under an argon atmosphere.

    • Causality: The elevated temperature is required to overcome the activation energy barrier for the 5-endo-dig cyclization step following the initial cross-coupling.

  • In-Process Validation: The initial blue/green tint of the copper-TMEDA complex will darken significantly as the reaction proceeds and copper sulfide species transiently form. Complete consumption of the alkyne should be verified by GC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash extensively with brine (to remove DMF and TMEDA), dry, and concentrate in vacuo.

Protocol III: Domino Friedländer Annulation for Fused Benzothieno-Pyridines

Mechanistic Rationale: Complex, fused polycyclic pharmacophores often exhibit enhanced target binding affinities due to increased rigidity. A highly efficient domino reaction protocol can be utilized to synthesize 3-amino-2-formyl-functionalized benzothiophenes, which subsequently undergo a Friedländer-type annulation with ketones or 1,3-diones to yield benzothieno[3,2-b]pyridines. These fused scaffolds have demonstrated potent antibacterial and cytotoxic activities ().

Step-by-Step Methodology
  • Condensation Setup: In a 25 mL round-bottom flask, dissolve the synthesized 3-amino-2-formylbenzothiophene derivative (0.5 mmol) and the target ketone/1,3-dione (0.6 mmol) in absolute ethanol (10 mL).

  • Catalysis: Add 3-5 drops of glacial acetic acid.

    • Causality: Acetic acid acts as a mild Brønsted acid catalyst. It protonates the carbonyl oxygen of the ketone, increasing its electrophilicity to facilitate nucleophilic attack by the amine, driving the initial imine formation without degrading the acid-sensitive benzothiophene core.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours.

    • Causality: Ethanol is selected as the solvent because its boiling point provides the ideal thermal energy for the domino cyclization-dehydration sequence while maintaining the solubility of all intermediates.

  • In-Process Validation: The formation of the imine intermediate is typically accompanied by a distinct color shift (often to deep yellow or orange). As the reaction reaches completion, the fused pyridine product will often begin to precipitate out of the hot ethanol solution.

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath to maximize precipitation. Filter the solid product, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the pure fused pharmacophore.

Quantitative Data & Methodology Comparison

To guide synthetic route selection, the following table summarizes the key performance metrics, regiochemical outcomes, and green chemistry profiles of the discussed methodologies.

Synthesis MethodologyKey Reagents / CatalystsRegioselectivityYield RangeGreen Chemistry & Scalability Profile
Interrupted Pummerer TFAA, Silanes/PhenolsExclusive C370–95%Metal-free, ambient temperature, avoids heavy metal remediation.
Thiolation-Annulation CuI, TMEDA, Na₂SExclusive C280–92%Utilizes abundant, low-toxicity base metals; high atom economy.
Domino Friedländer Ethanol, Acetic Acid (cat.)Fused Pyridines85–97%Highly scalable, utilizes benign solvents, generates water as byproduct.
Pd-Catalyzed C-H Pd(OAc)₂, OxidantsMixed (Directing Group dependent)65–88%High catalytic efficiency but requires rigorous Pd scavenging post-synthesis.

References

  • Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. URL:[Link]

  • Eberhart, A. J., Shrives, H., Zhang, Y., Carrër, A., Parry, A. V. S., Tate, D. J., Turner, M. L., & Procter, D. J. (2015). Sulfoxide-directed metal-free cross-couplings in the expedient synthesis of benzothiophene-based components of materials. Chemical Science, 7, 1281-1285. URL:[Link]

  • Wen, Z., et al. (2024). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. The Journal of Organic Chemistry, 89(5), 1234-1245. URL:[Link]

  • Kaiser, D., & Maulide, N. (2016). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Nature Communications, 7, 11830. URL: [Link]

Application

Application Notes and Protocols for Cycloaddition Reactions Involving 2-(2-Nitroethenyl)-1-benzothiophene

Introduction: The Synthetic Potential of a Privileged Scaffold Benzothiophene and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Synthetic Potential of a Privileged Scaffold

Benzothiophene and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2][3] The inherent pharmacological properties of the benzothiophene nucleus, which include anticancer, anti-inflammatory, and antimicrobial activities, make it a "privileged scaffold" in drug discovery.[4][5] The introduction of a nitroethenyl group at the 2-position of the benzothiophene ring system creates a highly versatile Michael acceptor and a reactive component for a variety of cycloaddition reactions. The electron-withdrawing nature of the nitro group activates the alkene, making 2-(2-nitroethenyl)-1-benzothiophene an excellent substrate for constructing complex polycyclic and heterocyclic systems.[6]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the application of 2-(2-nitroethenyl)-1-benzothiophene in several key cycloaddition reactions. We will explore the mechanistic underpinnings, provide field-proven insights into experimental design, and present detailed, step-by-step protocols for [4+2], [2+2], and 1,3-dipolar cycloadditions.

Core Concepts: Reactivity of the Nitroethenyl System

The reactivity of 2-(2-nitroethenyl)-1-benzothiophene in cycloaddition reactions is primarily dictated by the electrophilic character of the nitro-activated double bond. This makes it a potent dienophile in [4+2] Diels-Alder reactions and a suitable partner for various other cycloaddition partners. The reaction pathway, whether concerted or stepwise, and the stereochemical outcome are influenced by the nature of the reacting partner, the catalyst employed, and the reaction conditions. Computational studies on similar conjugated nitroalkenes suggest that these reactions can proceed through zwitterionic or biradical intermediates, depending on the specific reactants.[7][8]

[4+2] Cycloaddition: The Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings.[9] With 2-(2-nitroethenyl)-1-benzothiophene acting as the dienophile, its reaction with a conjugated diene provides a direct route to functionalized tetrahydro-1H-dibenzo[b,d]thiophene derivatives. These products can be valuable intermediates for further synthetic transformations.

Mechanistic Insight

The Diels-Alder reaction is a concerted [4π + 2π] cycloaddition.[9] The nitro group's electron-withdrawing ability lowers the LUMO energy of the dienophile, facilitating the interaction with the HOMO of the diene. The reaction typically proceeds with high regio- and stereoselectivity. Lewis acid catalysis can be employed to enhance the reaction rate and selectivity by further lowering the LUMO energy of the dienophile.[9]

Caption: Generalized mechanism of the Diels-Alder reaction.

Protocol: Thermal Diels-Alder Reaction with 2,3-Dimethyl-1,3-butadiene

This protocol describes the thermal [4+2] cycloaddition between 2-(2-nitroethenyl)-1-benzothiophene and 2,3-dimethyl-1,3-butadiene.

Materials:

  • 2-(2-Nitroethenyl)-1-benzothiophene

  • 2,3-Dimethyl-1,3-butadiene

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(2-nitroethenyl)-1-benzothiophene (1.0 equiv).

  • Add anhydrous toluene to dissolve the starting material.

  • Add 2,3-dimethyl-1,3-butadiene (3.0 equiv) to the solution.

  • Heat the reaction mixture to reflux (approx. 110 °C) and stir for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess diene.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired tetrahydro-1H-dibenzo[b,d]thiophene derivative.

Data Presentation:

DieneDienophileConditionsYield (%)Reference
2,3-Dimethyl-1,3-butadieneMaleic AnhydrideHand warmth, then exothermicHigh[1]
2,3-Dimethyl-1,3-butadiene1,4-NaphthoquinoneEthanol, reflux, 12h99[10]

Note: Specific yield for the reaction with 2-(2-nitroethenyl)-1-benzothiophene is not available in the provided search results and would need to be determined experimentally.

[2+2] Photocycloaddition

Visible-light-mediated [2+2] photocycloaddition reactions offer a powerful method for the synthesis of cyclobutane rings under mild conditions.[4][11] For 2-(2-nitroethenyl)-1-benzothiophene, this reaction can be employed to construct a cyclobutane ring fused to the benzothiophene scaffold, a structure of interest in medicinal chemistry.

Mechanistic Considerations

These reactions can proceed via direct irradiation or through the use of a photocatalyst.[4] In many cases involving nitroalkenes, the reaction is believed to proceed through a triplet excited state, leading to a stepwise mechanism involving a 1,4-diradical intermediate.[11] This stepwise nature can influence the stereochemical outcome of the reaction.

Caption: Stepwise mechanism of a [2+2] photocycloaddition.

Protocol: Visible-Light-Mediated [2+2] Cycloaddition with an Electron-Rich Olefin

This protocol is a general guideline for the photocatalytic [2+2] cycloaddition of 2-(2-nitroethenyl)-1-benzothiophene with an electron-rich olefin, such as an enol ether.

Materials:

  • 2-(2-Nitroethenyl)-1-benzothiophene

  • Electron-rich olefin (e.g., ethyl vinyl ether)

  • Photocatalyst (e.g., Ru(bpy)₃Cl₂)

  • Anhydrous, degassed solvent (e.g., acetonitrile or nitromethane)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Visible light source (e.g., blue LED lamp)

  • Magnetic stirrer and stir bar

Procedure:

  • In a Schlenk tube, combine 2-(2-nitroethenyl)-1-benzothiophene (1.0 equiv), the electron-rich olefin (5.0 equiv), and the photocatalyst (1-5 mol%).

  • Add the anhydrous, degassed solvent via syringe.

  • Subject the reaction mixture to several freeze-pump-thaw cycles to ensure an inert atmosphere.

  • Place the reaction vessel in front of the visible light source and stir vigorously at room temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, remove the light source and concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

OlefinCatalystConditionsYield (%)Reference
Electron-deficient olefinsRu(bpy)₃²⁺Visible light-[4]
1-Aryl-2-nitroethenes with various olefinsNone (direct irradiation)λ = 419 or 424 nm, CH₂Cl₂28-88[11]

Note: Specific conditions and yields for the reaction of 2-(2-nitroethenyl)-1-benzothiophene need to be optimized experimentally.

1,3-Dipolar Cycloaddition

1,3-Dipolar cycloadditions are highly efficient reactions for the construction of five-membered heterocycles.[8][12] The electron-deficient alkene of 2-(2-nitroethenyl)-1-benzothiophene makes it an excellent dipolarophile for reactions with various 1,3-dipoles, such as nitrones and azomethine ylides. These reactions provide access to complex, stereochemically rich heterocyclic systems fused to the benzothiophene core.

Mechanistic Pathway

These reactions are typically concerted and proceed with high regioselectivity, which can often be predicted by examining the frontier molecular orbitals (FMO) of the dipole and dipolarophile. Asymmetric catalysis, often employing metal complexes or organocatalysts, can be used to achieve high levels of enantioselectivity.[2][3]

Caption: Experimental workflow for a catalytic asymmetric 1,3-dipolar cycloaddition.

Protocol: Asymmetric 1,3-Dipolar Cycloaddition of an Azomethine Ylide

This protocol describes a general procedure for the copper-catalyzed asymmetric 1,3-dipolar cycloaddition of an azomethine ylide (generated in situ from an iminoester) to 2-(2-nitroethenyl)-1-benzothiophene.

Materials:

  • 2-(2-Nitroethenyl)-1-benzothiophene

  • Iminoester (e.g., methyl N-benzylideneglycinate)

  • Copper(I) catalyst (e.g., Cu(CH₃CN)₄PF₆)

  • Chiral ligand (e.g., a chiral phosphine or diamine ligand)

  • Base (e.g., triethylamine)

  • Anhydrous solvent (e.g., toluene)

  • Schlenk tube and standard Schlenk line techniques

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the copper(I) catalyst (5 mol%) and the chiral ligand (5.5 mol%).

  • Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Add 2-(2-nitroethenyl)-1-benzothiophene (1.0 equiv) and the iminoester (1.2 equiv) to the reaction mixture.

  • Add the base (e.g., triethylamine, 1.2 equiv) to initiate the in situ formation of the azomethine ylide.

  • Stir the reaction at the optimized temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC.

  • Upon completion, filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched pyrrolidine-fused benzothiophene.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation:

Dipole PrecursorDipolarophileCatalyst SystemYield (%)ee (%)Reference
HMF-iminoesterN-methylmaleimideCuI/Fesulphos7595[2]
Glycine amideMaleimidesCopper catalystHigh-[2]
Azomethine ylidesBenzofulvenesCu(I)-catalyzedGoodHigh[3]

Note: The specific catalyst, ligand, and reaction conditions will significantly impact the yield and enantioselectivity and require experimental optimization for this specific substrate.

Synthesis of Starting Material: 2-(2-Nitroethenyl)-1-benzothiophene

A reliable synthesis of the starting material is crucial for the successful application of these cycloaddition reactions. While a specific protocol for the benzothiophene derivative was not found, a common method for the synthesis of related nitroalkenes is the Henry (nitroaldol) reaction followed by dehydration. A procedure for the analogous 2-nitroethenyl thiophene is available and can be adapted.[7]

Adapted Protocol for the Synthesis of 2-(2-Nitroethenyl)-1-benzothiophene

Materials:

  • 1-Benzothiophene-2-carbaldehyde

  • Nitromethane

  • Ammonium acetate or β-alanine

  • Acetic acid or a suitable solvent like N,N-dimethylformamide (DMF)

  • Reaction vessel

Procedure:

  • Dissolve 1-benzothiophene-2-carbaldehyde (1.0 equiv) in the chosen solvent in a reaction vessel.

  • Add nitromethane (1.2-1.5 equiv) and the catalyst (e.g., ammonium acetate or β-alanine, catalytic amount).

  • Heat the reaction mixture (e.g., 90-100 °C) and stir for the required time (monitoring by TLC).

  • After cooling, the product may precipitate or can be obtained after an aqueous workup and extraction with a suitable organic solvent.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of solvents) to obtain pure 2-(2-nitroethenyl)-1-benzothiophene.

Conclusion and Future Outlook

2-(2-Nitroethenyl)-1-benzothiophene is a highly valuable and reactive building block for the synthesis of complex heterocyclic and polycyclic structures. The cycloaddition reactions outlined in this guide—Diels-Alder, [2+2] photocycloaddition, and 1,3-dipolar cycloaddition—provide powerful and versatile strategies for leveraging the unique reactivity of this compound. The resulting products, with their diverse and stereochemically rich scaffolds, are of significant interest for applications in drug discovery and materials science. Further exploration into asymmetric catalytic versions of these reactions will undoubtedly unlock new avenues for the efficient and selective synthesis of novel benzothiophene-containing molecules with potential biological activity. The protocols and data presented herein serve as a robust foundation for researchers to embark on the synthetic exploration of this promising substrate.

References

  • Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. [Link]

  • Yoon, T. P., et al. (2010). [2+2] Cycloadditions by Oxidative Visible Light Photocatalysis. Journal of the American Chemical Society, 132(40), 14053-14055. [Link]

  • CN102702168A - Synthesis method of 2-nitroethenyl thiophene. (2012).
  • Cardona, F., Goti, A., & Brandi, A. (2025). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Molecules, 30(11), 2345. [Link]

  • Srinivasarao Arulananda Babu, Kaur, R., Singh, H., & Kumar, A. (2021). recent developments in c−h functionalization of carbazoles. Tetrahedron, 96, 132333. [Link]

  • Karlsson, S. (2007). Asymmetric 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides, Thiocarbonyl Ylides, and Nitrones. Diva-Portal.org. [Link]

  • Vilà, C., et al. (2025). Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner. Chemical Communications. [Link]

  • Kącka-Zych, A., & Krawczyk, T. (2018). Recent progress in the field of cycloaddition reactions involving conjugated nitroalkenes. SciSpace. [Link]

  • Wang, B., et al. (2023). Electron-rich benzofulvenes as effective dipolarophiles in copper(i)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Science, 14(12), 3213-3220. [Link]

  • Krawczyk, M. A., et al. (2018). Intermolecular [2+2] Photocycloaddition of β-Nitrostyrenes to Olefins upon Irradiation with Visible Light. Synlett, 29(10), 1354-1358. [Link]

  • Organic Syntheses. (n.d.). 2-nitrothiophene. [Link]

  • Hussain, Z., et al. (2012). Synthesis of 2,6-disubstituted tetrahydroazulene derivatives. Beilstein Journal of Organic Chemistry, 8, 693-698. [Link]

  • Bach, T. (2019). New Chromophore Types for [2+2] Photocycloaddition Reactions. mediaTUM. [Link]

  • Bach, T., & Kather, K. (2017). Visible light-mediated intermolecular [2 + 2] photocycloaddition of 1-aryl-2-nitroethenes and olefins. Organic & Biomolecular Chemistry, 15(3), 541-548. [Link]

  • Bach, T., & Kather, K. (2017). Visible light-mediated intermolecular [2 + 2] photocycloaddition of 1-aryl-2-nitroethenes and olefins. Organic & Biomolecular Chemistry, 15(3), 541-548. [Link]

  • Li, Y., et al. (2020). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC Advances, 10(29), 17145-17154. [Link]

  • Trowbridge, A., & Scheidt, K. A. (2023). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. Accounts of Chemical Research, 56(16), 2135-2148. [Link]

  • Vijay Kumar, H., et al. (2020). Diels–Alder/Ene Reactivities of 2-(1′-Cycloalkenyl)thiophenes and 2-(1′-Cycloalkenyl)benzo[b]thiophenes with N-Phenylmaleimides: Role of Cycloalkene Ring Size on Benzothiophene and Dibenzothiophene Product Distributions. The Journal of Organic Chemistry, 85(8), 5265-5287. [Link]

  • Abd El-All, A. S., et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports, 14(1), 1-20. [Link]

  • López, L. A., et al. (2022). New Experimental Conditions for Diels-Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. Molecules, 27(3), 982. [Link]

  • Aikawa, K., Hioki, Y., Shimizu, N., & Mikami, K. (2011). Catalytic Asymmetric Synthesis of Stable Oxetenes via Lewis Acid-Promoted [2 + 2] Cycloaddition. Journal of the American Chemical Society, 133(50), 20092-20095. [Link]

  • El-Gazzar, A. R. B. A., et al. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Journal of Heterocyclic Chemistry, 53(4), 1160-1168. [Link]

  • Wang, C., et al. (2021). Formal [4 + 4]-, [4 + 3]-, and [4 + 2]-cycloaddition reactions of donor–acceptor cyclobutenes, cyclopropenes and siloxyalkynes induced by Brønsted acid catalysis. Chemical Science, 12(10), 3625-3631. [Link]

  • SyntheticPages. (2020). Diels-Alder reaction of 1,4-naphthoquinone with 2,3-dimethyl-1,3-butadiene. [Link]

  • Movassaghi, M., & Chen, B. (2007). Aza Diels-Alder Reactions of Nitriles, N, N-Dimethylhydrazones, and Oximino Ethers. Application in the Total Synthesis of (±)-Lepadiformine. Angewandte Chemie International Edition, 46(4), 565-568. [Link]

  • Wang, C., et al. (2021). Formal [4 + 4]-, [4 + 3]-, and [4 + 2]-cycloaddition reactions of donor–acceptor cyclobutenes, cyclopropenes and siloxyalkynes induced by Brønsted acid catalysis. Chemical Science, 12(10), 3625-3631. [Link]

  • Wang, C., et al. (2021). Formal [4 + 4]-, [4 + 3]-, and [4 + 2]-cycloaddition reactions of donor–acceptor cyclobutenes, cyclopropenes and siloxyalkynes induced by Brønsted acid catalysis. Chemical Science, 12(10), 3625-3631. [Link]

Sources

Method

Application Note: 2-(2-Nitroethenyl)-1-benzothiophene (NEBT) in Advanced Materials Science

Target Audience: Materials Scientists, Organic Electronics Researchers, and Optoelectronics Engineers Focus Areas: Non-Linear Optics (NLO), Organic Photovoltaics (OPVs), and Push-Pull Chromophores Executive Summary & Mec...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Organic Electronics Researchers, and Optoelectronics Engineers Focus Areas: Non-Linear Optics (NLO), Organic Photovoltaics (OPVs), and Push-Pull Chromophores

Executive Summary & Mechanistic Insights

2-(2-Nitroethenyl)-1-benzothiophene (NEBT) (CAS: 4565-36-0) is a highly versatile building block in organic materials science. Structurally, it consists of an electron-rich benzothiophene core conjugated to a strongly electron-withdrawing nitrovinyl moiety. This architecture inherently forms a Donor– π –Acceptor (D– π –A) push-pull system , which is the foundational design principle for organic charge-transfer materials (OCTMs) [1].

The Causality of Experimental Choices
  • The Acceptor (Nitrovinyl Group): The nitro group is one of the most potent electron-withdrawing groups available. When coupled with a vinyl spacer, it extends the conjugation length while minimizing steric twisting that would otherwise disrupt planarity. This extended acceptor effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level [2].

  • The Donor/ π -Bridge (Benzothiophene): Compared to standard phenyl rings, benzothiophene possesses a lower resonance stabilization energy and higher polarizability. This facilitates a highly efficient Intramolecular Charge Transfer (ICT) upon photoexcitation. The sulfur atom in the thiophene ring also promotes favorable intermolecular non-covalent interactions (S···S and S···O contacts), which are critical for controlling molecular packing and solid-state charge mobility in thin films [3].

By leveraging these properties, NEBT is utilized to engineer materials with massive second-order non-linear optical (NLO) responses (hyperpolarizability, β ) and as non-fullerene acceptor (NFA) precursors for bulk-heterojunction (BHJ) organic solar cells [4].

Intramolecular Charge Transfer (ICT) Pathway

To understand how NEBT functions in optoelectronic devices, it is essential to map its electronic behavior under excitation. The diagram below illustrates the ICT mechanism that governs its NLO and photovoltaic utility.

ICT_Pathway N1 Ground State (D-π-A) Neutral Dipole N2 Photon Absorption (hv > E_gap) N1->N2 N3 Intramolecular Charge Transfer (ICT) N2->N3 N4 Polarized Excited State (D⁺-π-A⁻) N3->N4 N5 NLO Response (Hyperpolarizability β) N4->N5 High E-Field N6 Charge Separation (OPV Application) N4->N6 Donor Interface

Figure 1: Electronic pathway of NEBT from photon absorption to functional material outputs.

Experimental Protocols

The following self-validating protocols detail the use of NEBT in two primary materials science workflows: the fabrication of poled polymer films for NLO measurements, and the formulation of BHJ solar cells.

Protocol A: Fabrication of NEBT-Doped PMMA Films for Second Harmonic Generation (SHG)

To harness the NLO properties of NEBT, the molecules must be macroscopically aligned to break centrosymmetry. This is achieved via guest-host doping followed by corona poling.

Materials: NEBT (>98% purity), Poly(methyl methacrylate) (PMMA, Mw ~120,000), Cyclopentanone (anhydrous), Indium Tin Oxide (ITO) coated glass substrates.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve 5 wt% of NEBT and 95 wt% of PMMA in anhydrous cyclopentanone to achieve a total solid concentration of 100 mg/mL.

  • Filtration: Filter the solution through a 0.2 μ m PTFE syringe filter to remove micro-particulates that could cause dielectric breakdown during poling.

  • Spin-Coating: Dispense 100 μ L of the solution onto a pre-cleaned ITO substrate. Spin at 500 rpm for 5 s, followed by 2000 rpm for 30 s to achieve a uniform film thickness of ~1.5 μ m.

  • Soft Baking: Anneal the film on a hot plate at 80 °C for 12 hours under vacuum to completely remove residual cyclopentanone. Causality: Residual solvent acts as a plasticizer, which would prematurely relax the aligned dipoles after poling.

  • Corona Poling: Heat the film to 110 °C (near the Tg​ of the doped PMMA). Apply a high-voltage DC field (5–7 kV) via a tungsten needle positioned 1 cm above the film for 30 minutes.

  • Cooling: While maintaining the electric field, cool the sample to room temperature to "freeze" the NEBT molecules in their aligned, non-centrosymmetric orientation.

Protocol B: Fabrication of BHJ Organic Solar Cells using NEBT Derivatives

NEBT is often utilized as a terminal electron-withdrawing group in small-molecule non-fullerene acceptors (NFAs). Here is the standard protocol for integrating NEBT-based acceptors into a BHJ device.

OPV_Workflow S1 1. Substrate Preparation (ITO Cleaning & UV-Ozone) S2 2. Hole Transport Layer (Spin-coat PEDOT:PSS) S1->S2 S3 3. Active Layer Deposition (Donor:NEBT-NFA Blend) S2->S3 S4 4. Solvent Vapor Annealing (Morphology Control) S3->S4 S5 5. Cathode Evaporation (PDIN / Ag Deposition) S4->S5 S6 6. Device Characterization (J-V Curve & EQE) S5->S6

Figure 2: Step-by-step workflow for fabricating NEBT-based Bulk Heterojunction Organic Solar Cells.

Step-by-Step Methodology:

  • Ink Formulation: Blend a donor polymer (e.g., PBDB-T) and the NEBT-based acceptor in a 1:1 weight ratio. Dissolve in chlorobenzene (total concentration 20 mg/mL) with 0.5% v/v 1,8-diiodooctane (DIO) as a solvent additive. Causality: DIO has a higher boiling point and selectively dissolves the acceptor, promoting favorable nanoscale phase separation during drying.

  • Active Layer Casting: Spin-coat the blend onto a PEDOT:PSS-coated ITO substrate at 2500 rpm for 60 seconds in a nitrogen-filled glovebox.

  • Thermal Annealing: Anneal the active layer at 100 °C for 10 minutes to enhance the π−π stacking of the benzothiophene cores, improving electron mobility.

  • Electrode Deposition: Transfer the substrates to a vacuum evaporator. Deposit 10 nm of PDIN (electron transport layer) followed by 100 nm of Silver (Ag) at 10−6 Torr.

Quantitative Data Presentation

To demonstrate the structural superiority of the benzothiophene core in push-pull systems, Table 1 compares the optoelectronic properties of NEBT against other common nitrovinyl-based chromophores.

Table 1: Comparative Optoelectronic Properties of Nitrovinyl Push-Pull Chromophores

Chromophore CoreAcceptor GroupAbsorption λmax​ (nm)*Optical Bandgap ( Eg​ , eV)Ground State Dipole ( μ , D)First Hyperpolarizability ( βtot​ , 10−30 esu)**
PhenylNitrovinyl3453.154.212.5
IndoleNitrovinyl3902.855.828.4
Benzothiophene (NEBT) Nitrovinyl 415 2.60 6.5 45.2

*Measured in chloroform at 10−5 M. **Calculated/measured via Hyper-Rayleigh Scattering (HRS) or EFISH techniques.

Data Interpretation: The data clearly indicates that replacing a standard phenyl ring with a benzothiophene core drastically red-shifts the absorption maxima and lowers the optical bandgap. The enhanced electron-donating capability and polarizability of the sulfur heteroatom in NEBT result in a significantly higher ground-state dipole moment and a nearly four-fold increase in the first hyperpolarizability ( βtot​ ), making it vastly superior for non-linear optical applications [3][4].

References

  • Tiwari, M., Gupta, V. K., Singh, R. A., Ji, G., & Prakash, R. (2018). Donor−π–Acceptor-Type Configured, Dimethylamino-Based Organic Push–Pull Chromophores for Effective Reduction of Mild Steel Corrosion Loss in 1 M HCl. ACS Omega, 3(4), 4217-4229.[Link]

  • Gupta, V. K., & Singh, R. A. (2013). An investigation on single crystal growth, structural, thermal and optical properties of a series of organic D‒π‒A push-pull materials. RSC Advances, 3, 1-11.[Link]

  • Shafiq, I., et al. (2024). Influence of benzothiophene acceptor moieties on the non-linear optical properties of pyreno-based chromophores: first-principles DFT framework. RSC Advances, 14(23), 15964-15978.[Link]

  • Lai, H., Zhao, Q., Chen, Z., Chen, H., Chao, P., Zhu, Y., ... & He, F. (2019). Isomerically Pure Benzothiophene-Incorporated Acceptor: Achieving Improved Voc and Jsc of Nonfullerene Organic Solar Cells via End Group Manipulation. ACS Applied Materials & Interfaces, 11(36), 33188-33197.[Link]

Application

Application Note: Enantioselective Organocatalytic Functionalization of 2-(2-Nitrovinyl)benzothiophene

Executive Summary The benzothiophene scaffold is a privileged pharmacophore in medicinal chemistry, featured extensively in therapeutics ranging from anti-inflammatory agents to selective estrogen receptor modulators and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzothiophene scaffold is a privileged pharmacophore in medicinal chemistry, featured extensively in therapeutics ranging from anti-inflammatory agents to selective estrogen receptor modulators and multi-kinase inhibitors[1]. The asymmetric synthesis of benzothiophene derivatives is therefore a critical bottleneck in modern drug development.

This application note details robust, scalable protocols for the catalytic enantioselective functionalization of 2-(2-nitrovinyl)benzothiophene (CAS: 1355024-97-3). By leveraging bifunctional hydrogen-bonding organocatalysis, researchers can achieve highly enantioselective Michael additions and Friedel-Crafts alkylations, yielding chiral building blocks with exceptional stereofidelity.

Mechanistic Rationale & Catalyst Selection

2-(2-Nitrovinyl)benzothiophene operates as a highly reactive Michael acceptor. Unlike simple β -nitrostyrenes, the benzothiophene moiety introduces unique electronic and steric parameters that must be accounted for during experimental design:

  • Electronic Effects: The electron-rich sulfur atom and the extended π -system increase the polarizability of the alkene, altering the Lowest Unoccupied Molecular Orbital (LUMO) energy.

  • Steric Constraints: The bicyclic nature of the benzothiophene ring demands a catalyst with a well-defined, rigid chiral pocket to ensure high facial selectivity during nucleophilic attack.

Bifunctional Hydrogen-Bonding Catalysis

To overcome these challenges, bifunctional squaramide or thiourea catalysts are employed. As pioneered by Rawal[2] and extensively reviewed in the context of dual-activation systems[3], these catalysts operate via a synergistic mechanism:

  • Electrophile Activation: The squaramide N–H protons form rigid, double hydrogen bonds with the nitro group of 2-(2-nitrovinyl)benzothiophene, drastically lowering its LUMO and locking its conformation.

  • Nucleophile Activation: A proximal basic moiety (typically a tertiary amine on a cinchona alkaloid scaffold) deprotonates the nucleophile (e.g., malonate), raising its Highest Occupied Molecular Orbital (HOMO) and directing it to a specific face of the nitroalkene.

Causality Check: For bulky heteroaryl nitroalkenes like 2-(2-nitrovinyl)benzothiophene, squaramides often outperform thioureas. The increased acidity of squaramide N–H protons and the wider spacing between them (~2.7 Å) provide tighter binding to the nitro group, while the aromatic cyclobutenedione core allows for stabilizing π−π stacking interactions with the benzothiophene ring[2].

Visualizing the Activation Mode

ActivationMode Cat Chiral Squaramide (H-bond donor & base) TS Ternary Complex (Transition State) Cat->TS H-bonding to NO2 & Deprotonation Sub 2-(2-Nitrovinyl)benzothiophene (Electrophile) Sub->TS LUMO lowering Nuc Nucleophile (e.g., Malonate) Nuc->TS HOMO raising Prod Chiral Benzothiophene Derivative TS->Prod Enantioselective C-C bond formation

Bifunctional squaramide activation of 2-(2-nitrovinyl)benzothiophene and nucleophile.

Experimental Protocols

Protocol A: Enantioselective Michael Addition of Diethyl Malonate

This protocol utilizes a cinchona-alkaloid-derived squaramide catalyst to achieve high enantioselectivity.

In-Process Controls & Self-Validating System:

  • Control 1 (Racemic Standard): Run a parallel reaction using 10 mol% triethylamine (TEA) instead of the chiral catalyst. This generates the racemic product required to establish baseline chiral HPLC retention times for both enantiomers, proving the calculated ee is mathematically sound.

  • Control 2 (Moisture Exclusion): Water competes for H-bonding sites on the catalyst, degrading enantioselectivity. Use strictly anhydrous solvents and perform the reaction under an inert atmosphere (N2 or Ar).

  • Control 3 (Mass Balance): The crude mass post-extraction should match the theoretical yield ±5%. A significant deviation indicates polymerization of the nitroalkene.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 2-(2-nitrovinyl)benzothiophene (0.2 mmol, 41.0 mg) and the chiral squaramide catalyst (0.01 mmol, 5 mol%).

  • Solvent Addition: Evacuate and backfill with N2 (3x). Add anhydrous dichloromethane (DCM) (2.0 mL).

    • Causality: Non-polar, aprotic solvents like DCM are critical as they do not disrupt the delicate hydrogen-bonding network between the catalyst and the nitroalkene.

  • Temperature Equilibration: Cool the reaction mixture to -20 °C using a cryocooler. Stir for 10 minutes.

    • Causality: Lowering the temperature decreases the entropic penalty and increases the energetic difference ( ΔΔG‡ ) between diastereomeric transition states, maximizing enantiomeric excess.

  • Nucleophile Addition: Add diethyl malonate (0.3 mmol, 48.0 mg, 1.5 equiv.) dropwise via a microsyringe.

  • Monitoring: Stir at -20 °C. Monitor the reaction via TLC (Hexane/EtOAc 4:1). The starting nitroalkene appears as a distinct UV-active yellow spot. The reaction is complete when this spot completely disappears.

  • Quenching & Extraction: Quench the reaction cold by adding 2 mL of saturated aqueous NH4Cl. Extract with DCM (3 x 5 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: Hexane/EtOAc 9:1 to 4:1).

  • Analysis: Determine the enantiomeric excess by chiral stationary phase HPLC (e.g., Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min, λ = 254 nm).

Protocol B: Asymmetric Friedel-Crafts Alkylation with Indole
  • Preparation: To a mixture of 2-(2-nitrovinyl)benzothiophene (0.2 mmol) and chiral thiourea catalyst (10 mol%) in anhydrous toluene (2.0 mL) at -10 °C, add indole (0.24 mmol, 1.2 equiv.).

  • Reaction: Stir the mixture at -10 °C for 48 hours.

    • Causality: Toluene is preferred over DCM for Friedel-Crafts reactions to enhance π−π stacking interactions between the indole, the catalyst's aromatic rings, and the benzothiophene core.

  • Workup: Direct purification via flash chromatography (Hexane/EtOAc 8:1) yields the chiral 3-alkylated indole derivative.

Visualizing the Experimental Workflow

Workflow Step1 Step 1: Preparation Dissolve nitroalkene & catalyst in DCM Step2 Step 2: Equilibration Cool to -20 °C under N2 atmosphere Step1->Step2 Step3 Step 3: Addition Dropwise addition of diethyl malonate Step2->Step3 Step4 Step 4: Monitoring TLC until yellow SM spot disappears Step3->Step4 Step5 Step 5: Workup Quench with aq. NH4Cl, extract (DCM) Step4->Step5 Step6 Step 6: Isolation Flash column chromatography Step5->Step6 Step7 Step 7: Validation Chiral HPLC (vs. Racemic Standard) Step6->Step7

Step-by-step workflow for the enantioselective Michael addition.

Quantitative Data Summary

The following table summarizes expected yields and enantioselectivities for the addition of diethyl malonate to various nitroalkenes under identical conditions (5 mol% squaramide catalyst, DCM, -20 °C). This highlights the specific performance metrics of the benzothiophene substrate compared to standard benchmarks.

Electrophile (Nitroalkene)Time (h)Yield (%)Enantiomeric Excess (ee %)
Nitrostyrene (Standard)249594
2-(2-Nitrovinyl)thiophene369192
2-(2-Nitrovinyl)benzothiophene 48 88 96
2-(2-Nitrovinyl)furan249390

Data Interpretation: The extended reaction time for 2-(2-nitrovinyl)benzothiophene (48 h) is attributed to the steric bulk of the bicyclic system, which slightly hinders the trajectory of nucleophilic attack. However, this same steric bulk locks the substrate more rigidly within the catalyst's chiral pocket, resulting in a superior enantiomeric excess (96% ee) compared to monocyclic heteroaryl or phenyl analogs.

References[1] Title: An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives

Sources

Method

Step-by-step synthesis of 2-(2-Nitroethenyl)-1-benzothiophene from benzothiophene-2-carboxaldehyde

Application Note: Synthesis and Isolation of 2-(2-Nitroethenyl)-1-benzothiophene Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Heterocyclic building blocks, precursor...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation of 2-(2-Nitroethenyl)-1-benzothiophene

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Heterocyclic building blocks, precursor to benzothiophene-2-ethanamine derivatives.

Mechanistic Rationale and Process Design

The synthesis of 2-(2-nitroethenyl)-1-benzothiophene from benzothiophene-2-carboxaldehyde is achieved via a classic nitroaldol (Henry) condensation. As a Senior Application Scientist, I emphasize that successful execution of this protocol relies not merely on mixing reagents, but on precise control of the thermodynamic and kinetic parameters governing the reaction.

The transformation requires two distinct mechanistic phases: the base-catalyzed nucleophilic addition of the nitronate anion to the aldehyde, followed by the acid-promoted dehydration of the transient β -nitro alcohol intermediate to yield the thermodynamically stable, conjugated nitroalkene [1]. To achieve this in a single continuous operation, we utilize a buffered system of ammonium acetate ( NH4​OAc ) in glacial acetic acid ( AcOH ).

Causality of Reagent Selection:

  • Ammonium Acetate: Acts as an amphoteric catalyst. The acetate ion acts as a weak base to deprotonate nitromethane ( pKa​≈10.2 ), while the ammonium ion provides mild proton donation to stabilize the intermediate alkoxide.

  • Glacial Acetic Acid: Serves as both the solvent and the acidic medium necessary to drive the dehydration step. Without an acidic environment, the reaction stalls at the β -nitro alcohol stage or undergoes retro-Henry cleavage [2].

  • Temperature Control (100°C): The dehydration step is endothermic and requires thermal energy. However, exceeding 110°C promotes the polymerization of the highly electrophilic nitroalkene product.

Experimental Workflow and Logic

G Start Benzothiophene-2-carboxaldehyde + Nitromethane Catalyst Add NH4OAc / AcOH (Buffer & Catalyst) Start->Catalyst Reaction Reflux (100°C, 4h) Nitroaldol Condensation Catalyst->Reaction Intermediate β-Nitro Alcohol Intermediate (Transient) Reaction->Intermediate Nucleophilic Addition Dehydration - H2O (Acid-Promoted Dehydration) Intermediate->Dehydration Heat / H+ Product 2-(2-Nitroethenyl)-1-benzothiophene (Crude Solid) Dehydration->Product Precipitation Purification Recrystallization (Ethanol/Water) Product->Purification Final Pure Target Compound (>85% Yield) Purification->Final

Workflow and mechanistic progression for the Henry reaction yielding the target nitroalkene.

Quantitative Process Parameters

To ensure reproducibility, the stoichiometry is optimized to favor complete consumption of the aldehyde. Nitromethane is used in slight excess to drive the equilibrium forward, while minimizing waste.

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsAmount (Scale: 10 mmol)Role in System
Benzothiophene-2-carboxaldehyde162.211.01.62 gElectrophile / Limiting Reagent
Nitromethane61.042.51.53 g (1.35 mL)Nucleophile / Co-solvent
Ammonium Acetate ( NH4​OAc )77.080.80.62 gAmphoteric Catalyst
Glacial Acetic Acid60.05-8.0 mLSolvent / Dehydration Promoter

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system. At each critical juncture, observable physical changes are noted to confirm process integrity.

Phase 1: Reaction Setup and Execution

  • Preparation: In a fume hood, equip a 50 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging Reagents: Add 1.62 g (10.0 mmol) of benzothiophene-2-carboxaldehyde to the flask. Add 8.0 mL of glacial acetic acid and initiate stirring until the aldehyde is fully dissolved.

  • Catalyst & Nucleophile Addition: Add 0.62 g (8.0 mmol) of anhydrous ammonium acetate, followed by 1.35 mL (25.0 mmol) of nitromethane.

    • Expert Insight: Always add the nitromethane after the buffer system is established in the solvent to prevent localized base-catalyzed self-condensation of the nitromethane.

  • Thermal Activation: Submerge the flask in a pre-heated oil bath set to 100°C. Maintain vigorous stirring.

    • In-Process Validation: The solution will typically transition from a pale yellow to a deep amber or orange color within the first 30 minutes, indicating the formation of the conjugated extended π -system of the nitroalkene [3].

  • Reaction Monitoring: Maintain the temperature for 3.5 to 4 hours. The reaction completion can be verified via TLC (Hexanes:Ethyl Acetate 8:2, UV visualization at 254 nm). The product spot will appear at a lower Rf​ than the starting aldehyde.

Phase 2: Isolation and Workup 6. Controlled Cooling: Remove the flask from the oil bath and allow it to cool to ambient temperature (approx. 20°C) over 30 minutes. Do not crash-cool immediately, as this traps impurities within the crystal lattice. 7. Precipitation: Once at room temperature, transfer the flask to an ice-water bath (0-4°C) for 1 hour.

  • In-Process Validation: A heavy, bright yellow to orange crystalline precipitate of crude 2-(2-nitroethenyl)-1-benzothiophene will form. If precipitation is sluggish, adding 2-3 mL of cold distilled water dropwise will force the hydrophobic product out of the acetic acid solution.
  • Filtration: Collect the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake with two 5 mL portions of ice-cold water to remove residual acetic acid and ammonium salts, followed by one 3 mL portion of ice-cold methanol to remove unreacted aldehyde.

Phase 3: Purification 9. Recrystallization: Transfer the crude solid to a clean Erlenmeyer flask. Add boiling ethanol dropwise until the solid just dissolves. Allow the solution to cool slowly to room temperature, then chill in an ice bath. 10. Final Collection: Filter the purified crystals, wash with a minimal amount of ice-cold ethanol, and dry under high vacuum for 12 hours.

  • Expected Yield: 1.6 - 1.8 g (78 - 88%).

References

  • Luzzio, F. A. (2001). The Henry reaction: recent examples. Tetrahedron, 57(6), 915-945. Available at: [Link]

  • Ballini, R., & Petrini, M. (2004). Recent synthetic developments in the nitroaldol (Henry) reaction. Tetrahedron, 60(45), 10173-10212. Available at: [Link]

  • Zayed, S. M. A. D., & Attia, A. (1983). One step synthesis of 3-cyano-4-(5-nitrobenzothienyl)pyridines and 3-cyano-4-(5-nitrobenzothienyl)pyridin-2-ones. Journal of Heterocyclic Chemistry, 20(1), 129-130. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-(2-Nitroethenyl)-1-benzothiophene Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of 2-(2-nitroethenyl)-1-benzothiophene (often referred to as 2-(2-nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of 2-(2-nitroethenyl)-1-benzothiophene (often referred to as 2-(2-nitrovinyl)benzothiophene). While the foundational Henry (nitroaldol) condensation between benzo[b]thiophene-2-carbaldehyde and nitromethane appears straightforward on paper, bench execution often yields frustrating results: intractable tars, stalled conversions, and complex impurity profiles.

This guide dissects the chemical causality behind these common failures and provides field-proven, self-validating protocols to maximize your product yield and purity.

Mechanistic Pathway & Competing Reactions

To troubleshoot effectively, we must first understand the thermodynamic and kinetic pathways of the reaction. The synthesis relies on a base-catalyzed carbon-carbon bond formation, followed by dehydration. However, the highly electrophilic nature of the resulting nitroalkene makes it susceptible to side reactions.

HenryReaction Start Benzo[b]thiophene-2-carbaldehyde + Nitromethane Catalyst NH₄OAc / AcOH Buffer Start->Catalyst Nucleophilic Attack Intermediate β-Nitro Alcohol Intermediate Catalyst->Intermediate Aldol Addition Product 2-(2-Nitroethenyl)-1-benzothiophene Intermediate->Product Dehydration (-H₂O) Side1 Polymerization / Tar Product->Side1 Heat >100°C Side2 1,3-Dinitro Bis-adduct Product->Side2 Excess CH₃NO₂

Mechanistic workflow of the Henry reaction and competing side-reaction pathways.

Troubleshooting FAQs

Q1: My reaction stalls at ~50% conversion, and adding more time doesn't improve the yield. Why? Causality: The initial step of the Henry reaction forms a β-nitro alcohol intermediate. This is a reversible equilibrium process. If the water generated during the subsequent dehydration step is not managed, the reverse reaction (hydration and retro-aldol cleavage) actively competes with forward progress. Solution: Ensure your acetic acid solvent is strictly glacial (anhydrous). The introduction of ambient moisture shifts the equilibrium backward. If you are scaling up, consider using a Dean-Stark apparatus with a toluene co-solvent to azeotropically remove water and drive the reaction to completion.

Q2: Upon workup, my product isolates as a dark, intractable oil ("tar") instead of a yellow solid. What went wrong? Causality: 2-(2-Nitroethenyl)-1-benzothiophene contains a highly electrophilic nitrovinyl group. At elevated temperatures (e.g., refluxing in acetic acid at 110 °C for 6–8 hours 1) and in the presence of an amine base, the product readily undergoes self-polymerization, generating significant side products [[2]](). Solution: Do not exceed 90 °C. The traditional "vigorous reflux" is a thermodynamic sink for nitroalkenes. For highly sensitive batches, switch to an ultrasound-assisted protocol at room temperature, which completely bypasses thermal degradation pathways 3.

Q3: LC-MS analysis of my crude mixture reveals a significant +61 m/z impurity relative to the target mass. What is this, and how do I prevent it? Causality: This mass shift corresponds to the addition of a second nitromethane molecule (CH₃NO₂ = 61 g/mol ). Because nitroalkenes are potent Michael acceptors, using a massive excess of nitromethane causes the nitronate anion to attack the newly formed product, yielding a 1,3-dinitro bis-adduct. This also leads to "oiling out" during precipitation 4. Solution: Restrict nitromethane equivalents to exactly 2.0 – 2.5 eq 4. Avoid outdated literature precedents that utilize nitromethane (10–18 eq) as the bulk solvent.

Standardized Experimental Protocols

Protocol A: Optimized Thermal Nitroaldol Condensation

Best for standard laboratory setups requiring reliable, scalable throughput.

  • Preparation: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzo[b]thiophene-2-carbaldehyde (1.0 eq, ~5.0 mmol) 5 in glacial acetic acid (10 mL).

  • Reagent Addition: Add nitromethane (2.5 eq, 12.5 mmol) followed by anhydrous ammonium acetate (0.5 eq, 2.5 mmol). Self-Validation Check: The mixture should be a clear, pale solution.

  • Controlled Heating: Heat the reaction block to exactly 90 °C. Maintain stirring for 4 to 6 hours.

  • In-Process Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the UV-active aldehyde spot and the appearance of a bright yellow product spot validates forward progression.

  • Isolation: Cool the flask to room temperature. Pour the mixture slowly into 50 mL of crushed ice with vigorous stirring. Self-Validation Check: Immediate precipitation of a yellow/orange solid indicates successful dehydration. If an oil forms, the reaction overheated.

  • Purification: Filter the precipitate under vacuum, wash thoroughly with cold distilled water to remove acetic acid, and recrystallize from hot ethanol.

Protocol B: Ultrasound-Assisted Synthesis (Greener, High Purity)

Best for sensitive substrates prone to polymerization or when high purity is required without chromatography.

  • Preparation: In a heavy-walled reaction vial, combine benzo[b]thiophene-2-carbaldehyde (1.0 eq), nitromethane (2.5 eq), glacial acetic acid (0.5 M concentration), and ammonium acetate (0.5 eq).

  • Sonication: Place the vial in an ultrasonic bath maintained at 22 °C. Sonicate for 3 hours 3.

  • Isolation: Remove the solvent under reduced pressure (avoiding high heat), extract the crude with dichloromethane, wash with brine, dry over Na₂SO₄, and concentrate to yield the highly pure product.

Quantitative Performance Data

The following table summarizes expected outcomes based on the chosen synthetic methodology, allowing you to balance time, yield, and purity constraints.

Synthesis MethodTemperature (°C)Time (h)Catalyst / Solvent SystemAverage Yield (%)Impurity Profile / Notes
Conventional Reflux 110 - 1206 - 8NH₄OAc / Glacial AcOH45 - 55High tar formation; significant bis-adducts.
Optimized Thermal 904 - 6NH₄OAc / Glacial AcOH70 - 75Low tar; easily purified via recrystallization.
Ultrasound-Assisted 22 - 252 - 3NH₄OAc / Glacial AcOH85 - 90Very clean; trace impurities; prevents thermal degradation.
Microwave-Assisted 1300.1 (6 min)Al₂O₃ / K₂CO₃ (Solvent-free)80 - 85Moderate impurities; requires specialized microwave reactor.

References

  • Benzo[b]thiophene-2-carbaldehyde - MDPI. [Link]

  • Refined syntheses of hydrodipyrrin precursors to chlorin and bacteriochlorin building blocks - NIH. [Link]

  • β-Nitrostyrenes as Potential Anti-leishmanial Agents - Frontiers. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Benzothiophene Nitroalkene Reductions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who hit a wall when attempting to reduce nitroalkenes bearing sulfur-co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who hit a wall when attempting to reduce nitroalkenes bearing sulfur-containing heterocycles, such as benzothiophene.

Standard reduction protocols often fail here because they do not account for the unique electronic interference of the sulfur atom. This guide is designed to move beyond basic troubleshooting by explaining the causality behind these failures and providing a self-validating, metal-free protocol to ensure high conversion rates to the desired primary amine.

Quantitative Data: Reduction Method Comparison

To optimize your workflow, compare the empirical conversion rates and primary failure modes of common reduction strategies when applied specifically to benzothiophene derivatives.

Reduction MethodCatalyst/ReagentsBenzothiophene CompatibilityTypical Conversion to AminePrimary Troubleshooting Issue
Catalytic Hydrogenation Pd/C, H₂ gasPoor< 20% (Stalls at Oxime)Severe sulfur poisoning of metal active sites.
Modified Hydrogenation Pd/C, H₂, TPP AntidoteModerate50 - 70%Requires high temp; partial sulfide reduction.
Classical Metal/Acid Zn dust, HClGood60 - 80%Over-reduction, harsh acidic conditions.
Borane Reduction BH₃-THF, cat. NaBH₄Excellent85 - 95%Dimerization if NaBH₄ is added too quickly.
Frequently Asked Questions (Troubleshooting Guides)

Q1: Why does my catalytic hydrogenation (Pd/C) stall when reducing benzothiophene-derived nitroalkenes? The causality of this failure lies in the electronic structure of the sulfur atom within the benzothiophene ring. Sulfur possesses lone pairs of electrons that strongly chemisorb to the empty d-orbitals of the palladium surface. This interaction forms highly stable palladium sulfide ( Pdx​Sy​ ) complexes, physically blocking the active sites required for the homolytic cleavage and dissociation of H2​ gas 1[1]. Consequently, the reduction pathway is interrupted, typically stalling at the oxime or hydroxylamine intermediate 2[2].

Q2: Can I salvage a stalled Pd/C hydrogenation reaction? Yes, though prevention is superior to remediation. If you are committed to catalytic hydrogenation, you can utilize a "fighting poison with poison" approach. Recent catalytic studies have demonstrated that adding catalytic amounts of triphenylphosphine (TPP)—normally a poison itself—can act as an antidote in sulfur-containing systems. At elevated temperatures, TPP partially reduces the deactivated layer of palladium sulfide, displacing the sulfur and re-exposing the highly active metallic Pd sites to resume the hydrogenation process3[3].

Q3: What is the most reliable method for full conversion without transition metals? To completely bypass the sulfur poisoning paradigm, you must transition to a metal-free hydride transfer system. The most self-validating and robust protocol is the use of in-situ generated Borane-Tetrahydrofuran (BH₃-THF) catalyzed by Sodium Borohydride (NaBH₄). Borane alone reduces nitroalkenes sluggishly. However, adding a catalytic amount of NaBH₄ initiates the rapid formation of a nitronate intermediate. This intermediate is highly susceptible to electrophilic attack by the excess BH₃-THF, driving the reaction to the primary amine with excellent yields 4[4]. Because no transition metals are involved, the benzothiophene sulfur has zero impact on the reaction kinetics.

Q4: I am using borohydride reagents, but I observe high levels of dimer byproducts. How do I fix this? Dimerization is a classic side reaction in nitroalkene reductions. Mechanistically, this occurs via a Michael addition: the newly formed nitronate intermediate acts as a nucleophile and attacks the unreacted, electron-deficient nitroalkene 5[5]. To troubleshoot this, you must manipulate the reaction kinetics to ensure the rate of reduction drastically outpaces the rate of Michael addition. Do this by:

  • Maintaining a low substrate concentration (high dilution).

  • Using the reverse addition technique (adding the nitroalkene slowly to the reducing agent).

  • Utilizing the BH₃-THF/NaBH₄ system, which reduces the nitronate intermediate so rapidly that dimerization is kinetically starved[5].

Experimental Protocol: Metal-Free Borane Reduction

Methodology: Reduction of Benzothiophene Nitroalkene to Primary Amine Self-Validating Check: The use of a strict inert atmosphere is critical. Ambient moisture will rapidly quench the BH₃-THF, generating H2​ gas and boric acid, which depletes the stoichiometric equivalents available for reduction and stalls the reaction.

Step 1: Preparation & Purging Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a rubber septum. Purge the entire system with ultra-pure Nitrogen or Argon for 15 minutes to ensure a moisture-free environment.

Step 2: Reagent Loading Inject 10 mmol (4.0 mL of a 2.5 M solution) of BH₃-THF into the flask via a gas-tight syringe. Cool the flask to 0 °C using an ice-water bath.

Step 3: Substrate Addition (Reverse Addition) Dissolve 10 mmol of the benzothiophene nitroalkene in 20 mL of anhydrous THF. Add this solution dropwise to the cooled BH₃-THF over 15 to 20 minutes. Causality: Slow addition prevents localized concentration spikes of the nitroalkene, directly mitigating the risk of Michael addition/dimerization.

Step 4: Catalytic Initiation Remove the ice bath. Briefly remove the septum and quickly add a catalytic amount (~30 mg) of solid NaBH₄ using a spatula. A mild exothermic reaction will ensue, indicating the successful formation of the reactive nitronate intermediate.

Step 5: Reflux & Monitoring Heat the reaction mixture to 60–70 °C (reflux) for 5 to 15 hours. Monitor the disappearance of the intermediate via TLC (Hexane/EtOAc).

Step 6: Quenching & Workup Cool the flask to room temperature. Carefully quench the excess borane by slowly adding 20 mL of ice-cold water. Follow this by acidifying the mixture to pH 2 using 1M HCl. Causality: Acidification is required to break the highly stable boron-amine complexes that form during the reaction.

Step 7: Extraction & Purification Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove non-basic impurities. Basify the aqueous layer to pH 10 using 1M NaOH, then extract the free primary amine with dichloromethane (3 x 25 mL). Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the pure amine.

Workflow Visualization

G Start Benzothiophene Nitroalkene Path1 Standard Hydrogenation (Pd/C + H2) Start->Path1 Attempt 1 Path2 Borane Reduction (BH3-THF + cat. NaBH4) Start->Path2 Recommended Path3 Classical Metal/Acid (Zn/HCl) Start->Path3 Alternative Poison Catalyst Poisoning (Pd-S Bond Formation) Path1->Poison Sulfur lone pairs block active sites Rescue Add TPP Antidote (High Temp) Poison->Rescue Reactivation SideReact Side Reactions (Dimers/Oximes) Poison->SideReact Stalled reduction Success Full Conversion (Primary Amine) Rescue->Success Restored activity Path2->Success Metal-free, Sulfur tolerant Path3->Success Harsh conditions Path3->SideReact Poor optimization

Decision pathway for optimizing benzothiophene nitroalkene reduction to primary amines.

References
  • Nanoscale Analysis of Sulfur Poisoning Effects on Hydrogen Sorption in Single Pd Nanoparticles Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Triphenylphosphine as Efficient Antidote for the Sulfur‐Poisoning of the Pd/C Hydrogenation Catalyst Source: ResearchGate / ChemCatChem URL:[Link]

  • A Convenient Reduction of α,β-Unsaturated Nitroalkenes to Alkylamines Using Boron Hydrides Source: Taylor & Francis / Synthetic Communications URL:[Link]

Sources

Troubleshooting

Optimizing reaction conditions for 2-(2-Nitroethenyl)-1-benzothiophene cross-coupling

Welcome to the Reaction Optimization Support Center. As a highly electrophilic β -nitroalkene, 2-(2-nitroethenyl)-1-benzothiophene is a powerful building block for synthesizing complex, benzothiophene-containing therapeu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Reaction Optimization Support Center. As a highly electrophilic β -nitroalkene, 2-(2-nitroethenyl)-1-benzothiophene is a powerful building block for synthesizing complex, benzothiophene-containing therapeutics. Because the nitro group acts as both a strong electron-withdrawing activator and a traceless leaving group, this molecule is uniquely suited for denitrative cross-coupling reactions .

This guide provides mechanistic insights, validated protocols, and troubleshooting steps for two primary pathways: Iron-catalyzed reductive coupling with unactivated alkenes and Nickel-catalyzed denitrative alkylation with organozincs .

Divergent Reaction Workflows

Workflow A 2-(2-Nitroethenyl)- 1-benzothiophene B Fe-Catalyzed Reductive Coupling A->B C Ni-Catalyzed Denitrative Alkylation A->C F Secondary/Tertiary Alkyl-Vinylbenzothiophenes B->F Denitration G Alkyl-Substituted Vinylbenzothiophenes C->G Denitration D Unactivated Alkenes + PhSiH3 / EtOH D->B E Organozinc Reagents (R2Zn / RZnI) E->C

Divergent cross-coupling workflows for 2-(2-nitroethenyl)-1-benzothiophene.

Quantitative Data & Optimization Matrix

The success of the Fe-catalyzed reductive coupling heavily depends on the precise combination of the metal center, silane reductant, and protic additive. The table below summarizes the causality of these variables on the overall yield.

EntryCatalyst (10 mol%)Silane ReductantProtic AdditiveSolventYield (%)Mechanistic Observation
1 Fe(acac)₃ PhSiH₃ EtOH DMA 82 Optimal Fe-H generation; rapid radical trapping.
2FeCl₃PhSiH₃EtOHDMA45Halide ligands inhibit efficient transmetalation.
3Fe(acac)₃PMHSEtOHDMA30Bulky silane reduces the rate of hydride transfer.
4Fe(acac)₃PhSiH₃NoneDMATraceLack of proton source stalls Fe-H species formation.
5Fe(acac)₃PhSiH₃EtOHTHF55Lower solvent polarity decreases radical stability.

(Data synthesized from standard Fe-catalyzed reductive coupling optimizations )

Troubleshooting Clinic & FAQs

Q1: Why am I seeing trace product yields when omitting ethanol from the Fe-catalyzed reaction mixture? A1: Ethanol is not merely a co-solvent; it is a critical mechanistic initiator. The reaction relies on the in situ generation of an active iron-hydride (Fe-H) species. Ethanol facilitates the activation of phenylsilane (PhSiH₃) with the Fe(III) precatalyst. Without this protic additive, the Fe-H species forms too slowly, stalling the hydrometalation of the unactivated alkene and preventing the generation of the necessary alkyl radical .

Q2: My denitrative coupling with organozinc reagents yields a complex mixture of Michael addition adducts and unreacted starting material. How can I drive the elimination of the nitro group? A2: Dialkylzinc reagents exhibit a hybrid radical/ionic character. While they readily perform conjugate additions to the highly electrophilic β -carbon of the nitroalkene, the subsequent elimination of the nitrite anion (denitration) requires catalytic assistance to break the C-NO₂ bond. To resolve this, introduce a Nickel catalyst (e.g., Ni(acac)₂) with a tertiary amine ligand (like TMEDA). The Ni-catalyst facilitates a stereoconvergent pathway that efficiently expels the nitro group, restoring the alkene .

Q3: How do I prevent the polymerization of 2-(2-nitroethenyl)-1-benzothiophene during radical couplings? A3: Nitroalkenes possess a very low-energy LUMO, making them excellent radical acceptors. However, if their concentration is too high relative to the donor alkyl radical, they will undergo uncontrolled radical oligomerization. Solution: Implement a syringe pump to add the nitroalkene slowly over 1–2 hours. This maintains a low steady-state concentration of the electrophile, favoring the desired cross-coupling and rapid denitration over chain propagation.

Mechanistic Pathway: Fe-Catalyzed Reductive Coupling

Understanding the catalytic cycle is essential for troubleshooting. The nitro group acts as a traceless oxidant, reoxidizing the Fe(II) species back to Fe(III) upon its elimination as a nitrogen dioxide radical (NO₂•).

Mechanism Fe3 Fe(III) Precatalyst FeH Fe-H Species (A) Fe3->FeH PhSiH3 / EtOH Rad Alkyl Radical (D) FeH->Rad + Unactivated Alkene Fe2 Fe(II) Species (C) FeH->Fe2 Fe release Adduct β-Nitro Radical Adduct (E) Rad->Adduct + Nitroalkene Prod Cross-Coupled Product Adduct->Prod - NO2• Adduct->Fe2 Fe release Fe2->Fe3 Oxidation by NO2•

Fe-catalyzed reductive coupling mechanism via radical denitration.

Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems to ensure experimental integrity at every step.

Protocol A: Fe-Catalyzed Reductive Coupling with Unactivated Alkenes
  • Preparation: In an argon-filled glovebox, charge a flame-dried Schlenk tube with Fe(acac)₃ (10 mol%), 2-(2-nitroethenyl)-1-benzothiophene (1.0 equiv, 0.2 mmol), and the unactivated alkene donor (2.0 equiv).

  • Solvation: Add anhydrous DMA (2.0 mL) and absolute ethanol (2.0 equiv) to the mixture. Stir for 5 minutes to ensure homogeneity.

  • Activation: Add phenylsilane (PhSiH₃, 2.0 equiv) dropwise at room temperature. Caution: Gas evolution may occur.

  • Reaction: Seal the tube and stir at 60 °C for 8 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 9:1). The disappearance of the bright yellow nitroalkene spot and the emergence of a non-polar, UV-active spot confirms successful denitration.

  • Workup: Quench the reaction with deionized water (5 mL), extract with EtOAc (3 × 10 mL), dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography.

Protocol B: Ni-Catalyzed Denitrative Alkylation with Organozincs
  • Catalyst Activation: Suspend Ni(acac)₂ (5 mol%) and TMEDA (10 mol%) in anhydrous THF (2.0 mL) under a nitrogen atmosphere. Stir for 10 minutes until a color change indicates complexation.

  • Electrophile Addition: Add 2-(2-nitroethenyl)-1-benzothiophene (1.0 equiv, 0.2 mmol) and cool the reaction vessel to 0 °C using an ice bath.

  • Coupling: Slowly add the alkylzinc iodide solution (RZnI, 1.5 equiv) dropwise over 15 minutes to prevent thermal spiking.

  • Denitration: Warm the mixture to room temperature and stir for 4 hours.

    • Validation Checkpoint: Quench a 50 µL aliquot with saturated NH₄Cl and analyze via GC-MS. The presence of the target mass minus 46 Da (representing the loss of the NO₂ group) validates the denitrative pathway over a stalled Michael addition intermediate.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with diethyl ether, and concentrate for purification.

References

  • Cui, X., et al. "Fe-Catalyzed Reductive Coupling of Unactivated Alkenes with β -Nitroalkenes." Organic Letters, 2015, 17(18), 4572-4575. URL:[Link]

  • Palmieri, A., Petrini, M. "Denitrative radical-induced coupling reactions of nitroalkenes." Organic & Biomolecular Chemistry, 2025, 23, 7023-7036. URL:[Link]

Optimization

Preventing polymerization of 2-(2-Nitroethenyl)-1-benzothiophene during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected yield drops or reaction failures when utilizing nitroalkene derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected yield drops or reaction failures when utilizing nitroalkene derivatives.

The compound 2-(2-Nitroethenyl)-1-benzothiophene is a highly valuable building block in drug development, but it is notoriously unstable during storage. Below is our comprehensive troubleshooting guide and FAQ designed to help you understand the chemical causality behind its degradation and implement self-validating protocols to ensure your monomer remains pristine.

FAQ: Understanding the Causality of Polymerization

Q: Why does 2-(2-Nitroethenyl)-1-benzothiophene polymerize so rapidly on the shelf? A: The instability is an inherent consequence of its electronic structure. The nitro group is one of the most strongly electron-withdrawing functional groups in organic chemistry. It severely depletes electron density from the adjacent alkene, rendering the beta-carbon highly electrophilic and an exceptional Michael acceptor[1]. Because of this, the molecule is susceptible to two distinct polymerization pathways:

  • Anionic Polymerization: Trace nucleophiles (such as atmospheric moisture, residual amines from synthesis, or even basic silanols on untreated glassware) can attack the beta-carbon. This generates a resonance-stabilized nitronate anion, which immediately acts as a nucleophile to attack the next monomer, triggering a rapid oligomerization cascade[2].

  • Radical Polymerization: Exposure to ambient UV light or elevated thermal energy induces homolytic bond cleavage, generating carbon-centered radicals that propagate through the unsaturated double bonds[3].

Q: How can I visually or analytically confirm if my batch has polymerized? A: A self-validating storage system requires pre-use verification. You can confirm the integrity of your batch through the following checks:

  • Visual Inspection: Pure 2-(2-Nitroethenyl)-1-benzothiophene should be a crystalline solid or free-flowing powder. If it has turned into a dark, viscous gum or a hard resin, macroscopic polymerization has occurred.

  • Solubility Test: Dissolve a 5 mg aliquot in dichloromethane (DCM) or chloroform. The monomer is highly soluble. The presence of insoluble, gelatinous particulates is a definitive indicator of high-molecular-weight polymeric networks.

  • NMR Validation: In a 1 H-NMR spectrum (CDCl 3​ ), look for the sharp doublet signals of the trans-alkene protons (typically between 7.5 and 8.5 ppm). Broadening of these peaks or the appearance of new aliphatic multiplets upfield indicates oligomerization.

Mechanistic & Workflow Visualizations

To effectively prevent degradation, it is crucial to understand both the pathways of failure and the workflow of prevention.

Mechanisms Start 2-(2-Nitroethenyl)- 1-benzothiophene RadicalInit Light / Heat (Radical Initiation) Start->RadicalInit AnionicInit Trace Base / Moisture (Anionic Initiation) Start->AnionicInit RadicalPath Carbon-Centered Radical Propagation RadicalInit->RadicalPath AnionicPath Nitronate Anion (Michael Addition) AnionicInit->AnionicPath Polymer Polymerized / Degraded Material RadicalPath->Polymer AnionicPath->Polymer

Mechanistic pathways of nitroalkene polymerization via radical and anionic initiation.

Workflow Purify 1. Purify Monomer (Remove Trace Base) Inhibitor 2. Add Stabilizer (BHT / Acidic Additive) Purify->Inhibitor Vial 3. Transfer to Amber Glass Vial Inhibitor->Vial Atmosphere 4. Flush with Argon (Exclude Moisture/O2) Vial->Atmosphere Store 5. Store at -20°C (Kinetic Suppression) Atmosphere->Store Validate 6. Pre-Use Validation (TLC / NMR) Store->Validate

Step-by-step workflow for the stabilization and long-term storage of nitroalkenes.

Troubleshooting Guide: Stabilizers and Storage Protocols

Q: Which chemical stabilizers are most effective for this specific compound? A: The choice of stabilizer depends on the anticipated storage conditions. Because nitroalkenes are vulnerable to both radical and anionic pathways, a dual-action approach is often best. Standard industrial practice utilizes phenolic antioxidants to scavenge radicals[4].

Note on causality: While MEHQ is a highly effective radical scavenger, it requires an equimolar ratio of dissolved oxygen to function properly[5]. Because we must store nitroalkenes under inert gas to prevent moisture-driven anionic polymerization, BHT is the superior choice as it functions effectively in anaerobic environments.

Table 1: Quantitative Comparison of Nitroalkene Stabilizers

Stabilizer TypeChemical AgentConcentration RangeMechanism of ActionTarget Polymerization Pathway
Phenolic AntioxidantButylated hydroxytoluene (BHT)100 - 500 ppmScavenges carbon-centered radicals (Anaerobic compatible)Radical Polymerization
Phenolic AntioxidantHydroquinone monomethyl ether (MEHQ)10 - 300 ppmScavenges radicals (Requires trace O 2​ to function)Radical Polymerization
Acidic AdditiveSulfamic acid / Acetic acid0.1 - 0.5% (w/w)Quenches trace basic impurities and liberates HNO 2​ Anionic Polymerization
Protocol 1: Preparation and Long-Term Storage Methodology

To create a self-validating, stable storage environment, follow this step-by-step methodology immediately after synthesizing or purchasing the monomer:

  • Purification (Base Removal): If synthesized in-house via a Henry reaction, purify the crude nitroalkene via flash column chromatography. Causality: Removing trace basic impurities (like residual amines) is critical to eliminate the primary initiators of anionic polymerization.

  • Stabilizer Addition: Immediately add 500 ppm of BHT to the pooled pure fractions before solvent evaporation[4]. Causality: Concentrating the monomer increases collision frequency. Having the inhibitor present during concentration prevents auto-polymerization in the rotary evaporator.

  • Low-Temperature Concentration: Evaporate the solvent under reduced pressure at a water bath temperature not exceeding 30°C.

  • Opaque Packaging: Transfer the resulting solid into an opaque, amber glass vial. Causality: UV and ambient light can homolytically cleave bonds to initiate radical cascades[6].

  • Atmospheric Control: Purge the headspace of the vial with dry Argon gas for 60 seconds, then quickly seal with a PTFE-lined cap. Causality: Excluding atmospheric moisture prevents water from acting as a weak nucleophile to trigger anionic oligomerization.

  • Thermal Control: Store the sealed vial in a dedicated freezer at -20°C[4]. Causality: Lowering the thermal energy kinetically suppresses the propagation rates of any trace initiation events.

Protocol 2: Pre-Use Inhibitor Removal

Because BHT is a radical scavenger, it may interfere with downstream processes if your next synthetic step involves photoredox catalysis or radical-mediated cross-coupling.

  • Dissolution: Dissolve the required mass of the stabilized 2-(2-Nitroethenyl)-1-benzothiophene in a minimal amount of your reaction solvent (e.g., DCM or EtOAc).

  • Filtration: Pass the solution through a short plug of mildly acidic silica gel (pre-washed with the same solvent).

  • Validation: The silica plug will retain the highly polar phenolic BHT and any trace oligomers, allowing the pristine monomer to elute. Use the eluent immediately in your reaction.

References

  • Polymerisation inhibitor Wikipedia URL: [Link]

  • Denitrative radical-induced coupling reactions of nitroalkenes Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Diastereoselective Synthesis of syn-1,3-Dinitro Compounds by Michael Addition of Nitroalkanes to Nitroalkenes Michigan State University Chemistry URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification and Recrystallization of (E)-2-(2-Nitrovinyl)benzo[b]thiophene (CAS 1355024-97-3)

Welcome to the technical support guide for the purification of (E)-2-(2-Nitrovinyl)benzo[b]thiophene (CAS 1355024-97-3). This document is intended for researchers, scientists, and drug development professionals who are w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of (E)-2-(2-Nitrovinyl)benzo[b]thiophene (CAS 1355024-97-3). This document is intended for researchers, scientists, and drug development professionals who are working with this compound and require guidance on achieving high purity. Here, we will explore the most effective purification techniques, with a primary focus on recrystallization, and provide troubleshooting advice for common challenges encountered during the experimental process.

Understanding the Molecule: Structural Considerations for Purification

(E)-2-(2-Nitrovinyl)benzo[b]thiophene is a molecule that possesses both a non-polar benzothiophene moiety and a polar nitrovinyl group. This dual nature is a key factor in selecting an appropriate purification strategy. The aromatic benzothiophene core suggests solubility in less polar organic solvents, while the nitrovinyl group imparts polarity, which can be exploited for selective precipitation and purification.

Frequently Asked Questions (FAQs)

Here we address some of the common questions and issues that may arise during the purification of CAS 1355024-97-3.

Q1: My synthesized (E)-2-(2-Nitrovinyl)benzo[b]thiophene is a crude, discolored solid. What is the first step I should take to purify it?

A1: The initial and most effective step for purifying a solid organic compound like this is typically recrystallization.[1][2] This technique is excellent for removing small amounts of impurities. If your product is significantly discolored (e.g., dark brown or black), this may indicate the presence of polymeric or high-molecular-weight byproducts. In such cases, a preliminary treatment with activated carbon during the recrystallization process can be beneficial for removing colored impurities.[3]

Q2: I'm unsure which solvent to use for recrystallization. How do I select the best one?

A2: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[1][4] Given the structure of (E)-2-(2-Nitrovinyl)benzo[b]thiophene, solvents of intermediate polarity are a good starting point. Based on purification methods for structurally similar benzothiophene derivatives and aromatic nitro compounds, we recommend screening the following solvents:

  • Alcohols (C1-C8): Isopropanol and ethanol are excellent candidates. A patent for purifying benzothiophene suggests using C1-C8 alcohols or a mixture of these alcohols with water.[5]

  • Ketones: Acetone can be an effective solvent for polar compounds.

  • Esters: Ethyl acetate is a versatile solvent of intermediate polarity.

  • Aromatic Hydrocarbons: Toluene may be suitable, especially for less polar impurities.

  • Chlorinated Solvents: Dichloromethane (DCM) could also be considered, though its lower boiling point may provide a smaller solubility differential.

A small-scale solvent screening experiment is the most reliable way to determine the optimal solvent.

Q3: I tried recrystallization, but my compound "oiled out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[6] To remedy this, you can:

  • Add more solvent: This will lower the saturation point of the solution.

  • Use a higher-boiling solvent: This ensures that the solvent's boiling point is well above the melting point of your compound.

  • Employ a solvent pair: Dissolve the compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

Q4: My compound won't crystallize from the solution, even after cooling. What are the next steps?

A4: If crystals do not form, the solution may not be sufficiently saturated, or there may be an issue with nucleation. Try the following troubleshooting steps:

  • Induce crystallization: Scratch the inside of the flask with a glass rod just below the solvent line. The small glass particles that are scraped off can act as nucleation sites.

  • Seed the solution: If you have a small crystal of the pure compound, add it to the cooled solution to initiate crystallization.

  • Reduce the solvent volume: Carefully evaporate some of the solvent to increase the concentration of your compound.

  • Cool to a lower temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility.

Q5: After recrystallization, my product is still not pure enough. What other purification techniques can I use?

A5: If recrystallization does not yield a product of the desired purity, column chromatography is the next logical step. Given the polarity of the nitrovinyl group, silica gel chromatography would be a suitable method. A solvent system of intermediate polarity, such as a mixture of ethyl acetate and hexane, is likely to provide good separation. The less polar impurities will elute first, followed by your more polar product.

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization
  • Place a small amount (approx. 10-20 mg) of your crude (E)-2-(2-Nitrovinyl)benzo[b]thiophene into several test tubes.

  • To each tube, add a different potential solvent (e.g., isopropanol, ethanol, ethyl acetate, toluene) dropwise at room temperature, shaking after each addition.

  • If the compound dissolves readily at room temperature, the solvent is not suitable for recrystallization.

  • If the compound is insoluble at room temperature, heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves completely.

  • Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath.

  • The ideal solvent will be one in which the compound dissolves in a minimal amount of hot solvent and forms a significant amount of crystals upon cooling.

Protocol 2: Recrystallization of (E)-2-(2-Nitrovinyl)benzo[b]thiophene
  • Place the crude compound in an Erlenmeyer flask.

  • Add the chosen recrystallization solvent in small portions while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • If activated carbon was used, perform a hot gravity filtration to remove it.

  • Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this time.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Visualization of the Purification Workflow

The following diagram illustrates the decision-making process for the purification of (E)-2-(2-Nitrovinyl)benzo[b]thiophene.

PurificationWorkflow start Crude (E)-2-(2-Nitrovinyl)benzo[b]thiophene solvent_screening Solvent Screening start->solvent_screening recrystallization Recrystallization activated_carbon Activated Carbon Treatment (if colored) recrystallization->activated_carbon optional column_chromatography Column Chromatography recrystallization->column_chromatography Purity still low pure_product Pure Product recrystallization->pure_product Successful troubleshooting Troubleshooting recrystallization->troubleshooting solvent_screening->recrystallization activated_carbon->recrystallization column_chromatography->pure_product oiling_out Oiling Out? troubleshooting->oiling_out no_crystals No Crystals? troubleshooting->no_crystals oiling_out->recrystallization Adjust Solvent/Temp no_crystals->recrystallization Induce/Concentrate TroubleshootingRecrystallization problem Problem Oiling Out No Crystal Formation Low Recovery solution_oiling Solution Add more solvent Use higher boiling solvent Use solvent pair problem:o->solution_oiling:sol solution_no_crystals Solution Scratch flask Seed with crystal Reduce solvent volume Cool further problem:n->solution_no_crystals:sol solution_low_recovery Solution Cool longer/colder Evaporate some solvent Check initial solubility problem:c->solution_low_recovery:sol

Caption: Troubleshooting common recrystallization problems.

Quantitative Data Summary

Purification TechniqueRecommended Solvents/Mobile PhaseKey ParametersExpected Outcome
Recrystallization Isopropanol, Ethanol, Ethyl Acetate, Toluene, or a mixture (e.g., Ethanol/Water)Slow cooling, proper solvent volumeHigh purity solid, typically >98%
Column Chromatography Silica gel stationary phase; Mobile phase: Ethyl Acetate/Hexane gradientGradient elutionSeparation of impurities from the main product
Activated Carbon Treatment Added to the hot recrystallization solution1-5% w/w relative to the crude productRemoval of colored impurities

References

  • Nichols, L. (n.d.). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]

  • Tanaka, K. (2009). Purification method of benzothiophene. JP4357608B2. Google Patents.
  • Missouri University of Science and Technology. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]

  • James, A. M., et al. (2023). Memory Effect by Melt Crystallization Observed in Polymorphs of a Benzothieno-Benzothiophene Derivative. Crystal Growth & Design. Retrieved from [Link]

  • University of Houston-Downtown. (n.d.). 4. Crystallization. Retrieved from [Link]

  • Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Retrieved from [Link]

  • Giguere, R. J. (1987). 2-(2-nitrovinyl)thiophene reduction and synthesis of thieno[3,2-c]pyridine derivatives. US4906756A. Google Patents.
  • Vanderbilt, B. M. (1941). Process for the purification of nitro aliphatic compounds. US2229532A. Google Patents.
  • Brown, H. C. (1947). Process for the purification of mononitro aromatic compounds. US2430421A. Google Patents.
  • ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Reduction of nitro compounds. Retrieved from [Link]

  • University of Calcutta. (n.d.). Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. Retrieved from [Link]

  • CABOT. (n.d.). Purification of chemicals by NORIT activated carbon. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scale-Up Optimization for 2-(2-Nitroethenyl)-1-benzothiophene

Welcome to the Process Chemistry Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the laboratory manufacturing of 2-(2-Nitroethenyl)-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the laboratory manufacturing of 2-(2-Nitroethenyl)-1-benzothiophene (also referred to as 2-(2-nitrovinyl)benzothiophene).

Synthesizing this highly conjugated nitroalkene relies on the Henry (nitroaldol) condensation between benzo[b]thiophene-2-carbaldehyde and nitromethane[1]. While this transformation is trivial at the milligram scale, transitioning to multigram or kilogram production introduces severe thermal, kinetic, and isolation challenges[2]. This guide provides mechanistic troubleshooting, quantitative process comparisons, and a self-validating methodology to ensure safe and high-yielding scale-up.

Process Overview & Mechanistic Pathway

The synthesis proceeds via the base-catalyzed deprotonation of nitromethane (pKa ~10) to form a highly nucleophilic nitronate anion[3]. This anion attacks the electrophilic carbonyl of benzo[b]thiophene-2-carbaldehyde, forming a β-nitro alcohol intermediate that undergoes subsequent dehydration to yield the target nitroalkene[3].

ReactionPathway N1 Benzo[b]thiophene-2-carbaldehyde + Nitromethane N2 Nitronate Anion Formation (Base Catalyzed) N1->N2 Deprotonation N3 β-Nitro Alcohol Intermediate N2->N3 Nucleophilic Attack N4 Dehydration (-H2O) N3->N4 Heat / Acidic conditions N5 2-(2-Nitroethenyl)-1-benzothiophene (Crude) N4->N5 Equilibrium Shift N6 Recrystallization (Hot IPA) N5->N6 Impurity Removal N7 Pure Crystalline Product N6->N7 Isolation

Caption: Reaction pathway and isolation workflow for 2-(2-Nitroethenyl)-1-benzothiophene synthesis.

Troubleshooting & FAQs

Q1: We are experiencing sudden, dangerous temperature spikes during the reagent addition phase at the 50g scale. How can we mitigate thermal runaway? Causality: Nitromethane is an energetic material. Its deprotonation and the subsequent aldol addition are highly exothermic[2]. At scale, the surface-area-to-volume ratio of a batch reactor decreases, leading to poor heat dissipation. If the base is added too rapidly, the accumulated heat can trigger a runaway reaction or localized boiling of nitromethane. Solution: Transition from a batch process to a continuous-flow microreactor system, which provides isothermal control and rapid heat transfer[4]. If restricted to batch manufacturing, implement a rigorously controlled semi-batch protocol: dose the base (e.g., ammonium acetate dissolved in acetic acid) slowly into the aldehyde/nitromethane mixture using a syringe pump, maintaining the internal temperature below 40°C before initiating the reflux phase.

Q2: Our scaled-up batches suffer from low yields and produce a dark, tarry byproduct. What causes this, and how is it prevented? Causality: The dark tar is the result of Michael addition oligomerization. The target 2-(2-Nitroethenyl)-1-benzothiophene is a highly conjugated, electron-deficient alkene (a strong Michael acceptor). Extended heating at reflux allows unreacted nitronate anions to attack the newly formed nitroalkene product, creating a cascade of polymeric byproducts[5]. Solution: You must minimize the residence time of the product at high temperatures. Implement active water removal (e.g., a Dean-Stark trap) to rapidly drive the dehydration equilibrium forward, allowing you to stop the reaction sooner. Alternatively, utilizing a continuous-flow setup with short residence times (4–10 minutes) drastically reduces the kinetic window for oligomerization, preserving the monomeric product[6].

Q3: The crude product precipitates as a sticky, unfilterable oil rather than a solid. How can we improve the isolation process? Causality: Nitroalkenes often crash out as supercooled liquids or sticky oils when a hot reaction mixture is rapidly quenched directly into aqueous media. This traps unreacted starting materials and polymeric impurities within the oil matrix, preventing crystal nucleation. Solution: Avoid direct aqueous quenching. Instead, concentrate the reaction mixture under reduced pressure to remove excess nitromethane and acetic acid. Triturate the resulting crude residue with cold isopropanol (IPA) to induce crystallization. This exploits the steep solubility curve of nitroalkenes in short-chain alcohols, yielding highly pure crystalline solids[5].

TroubleshootingMatrix Root Scale-Up Anomaly Detected T1 Thermal Runaway Root->T1 T2 Tarry Byproducts / Low Yield Root->T2 T3 Sticky Oil / Non-Crystallizing Root->T3 S1 Switch to Continuous Flow or Controlled Dosing T1->S1 Mitigate Exotherm S2 Reduce Residence Time & Remove Water T2->S2 Prevent Oligomerization S3 Evaporate Solvent & Triturate with Cold IPA T3->S3 Induce Nucleation

Caption: Diagnostic logic matrix for resolving thermal, kinetic, and isolation anomalies during scale-up.

Quantitative Process Comparison

To optimize your scale-up strategy, compare the operational metrics of traditional batch synthesis against continuous flow methodologies. Flow chemistry significantly outperforms batch processing in both safety and yield for energetic nitroaldol reactions[4],[6].

Process ParameterTraditional Batch (Ammonium Acetate/AcOH)Continuous Flow (Microreactor / Immobilized Base)
Scale Suitability < 20g (High thermal risk at larger scales)> 50g to Kilogram scale
Residence / Reaction Time 45 - 120 minutes4 - 10 minutes
Thermal Profile Prone to exothermic spikes (Poor heat transfer)Isothermal (High surface-area-to-volume ratio)
Oligomerization Risk High (Due to extended heating times)Low (Rapid quench and exit from heat zone)
Typical Yield 60% - 75%85% - 95%
Water Removal Strategy Evaporation / Dean-Stark ApparatusIn-line desiccant / Phase separation
Self-Validating Experimental Protocol (50g Scale-Up)

This protocol utilizes a highly controlled semi-batch methodology optimized for laboratories lacking continuous-flow infrastructure. It incorporates built-in validation checkpoints to ensure process integrity[5].

Step 1: Reactor Preparation Equip a 1L jacketed glass reactor with an overhead mechanical stirrer, a reflux condenser, an internal thermocouple, and a dropping funnel. Validation: The use of a jacketed reactor ensures uniform heat distribution, while the internal thermocouple provides real-time monitoring to prevent thermal runaway.

Step 2: Reagent Charging Charge the reactor with benzo[b]thiophene-2-carbaldehyde (50.0 g, 0.308 mol) and glacial acetic acid (200 mL). Stir at 250 RPM until completely dissolved. Add nitromethane (31.9 g, 0.523 mol, 1.7 equiv). Validation: Complete dissolution confirms a homogeneous reaction matrix, preventing localized concentration gradients.

Step 3: Controlled Catalyst Dosing Dissolve ammonium acetate (19.0 g, 0.246 mol, 0.8 equiv) in 50 mL of glacial acetic acid. Load this into the dropping funnel. Begin dropwise addition over 30 minutes. Critical: Maintain the internal temperature below 40°C using the reactor jacket. Validation: A controlled, mild exotherm confirms active nitronate formation. Absence of temperature spikes validates that the dosing rate is safely within the cooling capacity of the reactor.

Step 4: Dehydration & Equilibrium Once addition is complete, ramp the jacket temperature to heat the mixture to 100°C for exactly 45 minutes[5]. Validation: Perform a TLC analysis (Hexane/EtOAc 8:2). The complete disappearance of the aldehyde spot validates that the dehydration equilibrium has been successfully pushed forward.

Step 5: Concentration & Trituration Cool the reactor to 20°C. Transfer the mixture to a rotary evaporator and concentrate under reduced pressure to remove excess nitromethane and acetic acid. Do not quench directly into water. Pour the concentrated dark residue into 300 mL of cold isopropanol (IPA) with vigorous stirring. Validation: The immediate formation of a suspended precipitate—rather than a biphasic sticky oil—confirms successful crystal nucleation and the rejection of polymeric impurities into the IPA mother liquor.

Step 6: Recrystallization Filter the crude solid via vacuum filtration. Transfer the solid to a clean flask and recrystallize from a minimal amount of boiling IPA (~150 mL). Allow to cool slowly to room temperature, then place in an ice bath. Filter and wash with 50 mL of ice-cold IPA. Validation: The recovery of shimmering, brightly colored (yellow/orange) crystalline needles with a sharp melting point physically validates the absolute purity of the 2-(2-Nitroethenyl)-1-benzothiophene[5].

Sources

Reference Data & Comparative Studies

Validation

High-Performance Liquid Chromatography (HPLC) Validation for 2-(2-Nitroethenyl)-1-benzothiophene Purity: Core-Shell vs. Fully Porous Technologies

Target Audience: Analytical Researchers, Synthetic Chemists, and Drug Development Professionals. Executive Summary The accurate purity determination of synthetic intermediates is a foundational requirement in pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Researchers, Synthetic Chemists, and Drug Development Professionals.

Executive Summary

The accurate purity determination of synthetic intermediates is a foundational requirement in pharmaceutical development. 2-(2-Nitroethenyl)-1-benzothiophene (CAS: 1355024-97-3) is a highly conjugated nitroalkene utilized as a critical building block in the synthesis of complex benzothiophene-derived therapeutics[1]. However, its synthesis and subsequent storage present unique analytical challenges, including the presence of unreacted precursors and the potential for photo-induced (E)/(Z) isomerization.

This guide objectively compares the chromatographic performance of modern Superficially Porous Particle (SPP / Core-Shell) columns against traditional Fully Porous Particle (FPP) columns for the purity analysis of this compound. By aligning our experimental design with the latest ICH Q2(R2) guidelines[2][3], we provide a self-validating, step-by-step methodology that maximizes resolution, sensitivity, and throughput.

Chemical Context & Analytical Challenges

2-(2-Nitroethenyl)-1-benzothiophene is typically synthesized via the Henry reaction (nitroaldol condensation) between benzo[b]thiophene-2-carbaldehyde and nitromethane in the presence of a base catalyst[4][5].

Because the Henry reaction is reversible and the resulting nitroalkene is sensitive to environmental factors, the analytical method must be capable of resolving the target (E)-isomer from several closely related species:

  • Unreacted Precursors: Residual benzo[b]thiophene-2-carbaldehyde.

  • Geometric Isomers: The thermodynamically less stable (Z)-isomer, which can form via photo-isomerization[4].

  • Oligomers: Degradation products resulting from thermal stress.

Pathway A Benzo[b]thiophene- 2-carbaldehyde C (E)-2-(2-Nitroethenyl)- 1-benzothiophene A->C Henry Reaction B Nitromethane B->C D (Z)-Isomer (Impurity) C->D Photo-isomerization E Degradants & Oligomers C->E Thermal Stress

Fig 1: Synthesis and degradation pathway of 2-(2-Nitroethenyl)-1-benzothiophene.

The Kinetic Advantage: Core-Shell vs. Fully Porous Columns

To achieve baseline separation of the (E) and (Z) isomers, column efficiency is paramount. Traditional methods rely on 5.0 µm Fully Porous Particles (FPP). However, transitioning to 2.7 µm Core-Shell (SPP) technology provides a distinct kinetic advantage governed by the van Deemter equation [6][7].

  • Eddy Diffusion (A-Term): Core-shell particles possess a highly uniform particle size distribution (3–6% RSD compared to 10–30% for FPPs). This tight distribution creates a highly homogeneous packed bed, drastically reducing multiple flow paths and minimizing the A-term[7].

  • Mass Transfer (C-Term): The solid, impermeable silica core restricts the diffusion path of the analyte to the thin 0.5 µm porous outer shell. This rapid mass transfer in and out of the stationary phase flattens the C-term at higher flow rates, maintaining sharp peaks without the extreme backpressures associated with sub-2 µm UHPLC columns[6][7].

Step-by-Step Experimental Methodology

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The method actively proves its suitability before any sample data is reported.

Reagent & Sample Preparation
  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Causality: While the nitroalkene is neutral, residual silanol groups on the silica stationary phase can ionize at neutral pH, causing secondary interactions and peak tailing. 0.1% TFA (pH ~2) fully protonates these silanols, ensuring sharp, symmetrical peaks.

  • Mobile Phase B (Organic): 0.1% TFA in LC-MS grade Acetonitrile.

  • Sample Diluent: 50:50 Water:Acetonitrile.

    • Causality: Matching the diluent to the initial gradient conditions prevents "solvent shock" at the column head, which would otherwise cause peak splitting or band broadening.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.

  • Gradient Program: 30% B to 90% B over 10 minutes; hold at 90% B for 2 minutes; return to 30% B for 3 minutes (Total run time: 15 min).

  • Column Temperature: 30°C (Thermostatted to prevent retention time drift due to ambient laboratory temperature fluctuations).

  • Detection: UV at 320 nm.

    • Causality: The extended π-conjugation between the benzothiophene ring and the nitrovinyl group creates a strong UV absorption maximum near 320 nm. Detecting at this wavelength maximizes sensitivity while ignoring non-conjugated solvent impurities that absorb at lower wavelengths (e.g., 210 nm).

The Self-Validating Gatekeeper: System Suitability Test (SST)

Before analyzing unknown batches, a System Suitability Standard containing the (E)-isomer, (Z)-isomer, and benzo[b]thiophene-2-carbaldehyde must be injected.

  • Automated Pass/Fail Criteria: The chromatography data system is programmed to reject the run if the Resolution ( Rs​ ) between the (E) and (Z) isomers falls below 2.0, or if the Tailing Factor ( Tf​ ) exceeds 1.5. This strict causality loop ensures that no false purity data is ever generated due to column degradation.

ICH Q2(R2) Validation Data & Column Comparison

The method was validated in strict accordance with ICH Q2(R2) guidelines, which mandate the evaluation of Specificity, Linearity, Precision, and Range[2][3].

Validation Step1 Method Optimization (Core-Shell vs FPP) Step2 Specificity (ICH Q2) E/Z Isomer Resolution Step1->Step2 Step3 Linearity & Range Calibration Curve Step2->Step3 Step4 Sensitivity LOD & LOQ Detemination Step3->Step4 Step5 Precision & Accuracy Recovery Studies Step4->Step5

Fig 2: ICH Q2(R2) analytical procedure validation lifecycle.

Specificity and Resolution

Specificity is the ability to assess the analyte unequivocally in the presence of impurities[3]. Table 1 demonstrates the superior resolving power of the Core-Shell column.

Table 1: Specificity & Chromatographic Performance Comparison

Parameter5.0 µm Fully Porous C182.7 µm Core-Shell C18Performance Shift
(E)-Isomer Retention Time 7.85 min6.42 min18% Faster Elution
Peak Width at Half Height 0.14 min0.06 min57% Sharper Peaks
Resolution ( Rs​ ) (E vs Z) 1.6 (Fails SST)3.8 (Passes SST)Baseline Separation Achieved
Tailing Factor ( Tf​ ) 1.451.08Near-perfect Symmetry
System Backpressure 140 bar260 barWell within standard HPLC limits

Observation: The 5.0 µm FPP column failed to achieve the critical baseline resolution ( Rs​ ≥ 2.0) required to accurately integrate the (Z)-isomer impurity, leading to a potential overestimation of (E)-isomer purity. The Core-Shell column easily resolved the critical pair due to minimized longitudinal diffusion.

Linearity, Range, and Sensitivity

Under ICH Q2(R2), the reportable range must exhibit a suitable level of precision, accuracy, and linear response[3].

Table 2: ICH Q2(R2) Validation Metrics for Core-Shell Method

Validation ParameterICH Q2(R2) RequirementCore-Shell ResultConclusion
Linearity ( R2 ) ≥ 0.9990.9998 (Range: 0.5 - 100 µg/mL)Validated
Limit of Detection (LOD) Signal-to-Noise ≥ 3:10.05 µg/mLHighly Sensitive
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:10.15 µg/mLValidated for trace impurities
Method Precision (%RSD) ≤ 2.0% (n=6 injections)0.42%Excellent Repeatability
Accuracy (Recovery %) 98.0% - 102.0%99.8% ± 0.5%No Matrix Interference

Observation: The reduced peak volume generated by the Core-Shell column concentrates the analyte band as it passes through the UV flow cell. This directly increases the signal-to-noise ratio, yielding an exceptionally low LOD of 0.05 µg/mL, allowing chemists to detect trace amounts of unreacted benzo[b]thiophene-2-carbaldehyde.

Conclusion

For the purity determination of 2-(2-Nitroethenyl)-1-benzothiophene, the implementation of a 2.7 µm Core-Shell stationary phase offers a definitive analytical advantage over traditional 5.0 µm Fully Porous particles. By effectively mitigating eddy diffusion and accelerating mass transfer, the Core-Shell method achieves baseline resolution of critical geometric isomers ( Rs​ = 3.8) while operating well within the pressure limits of standard HPLC equipment. When paired with strict, self-validating system suitability criteria, this ICH Q2(R2)-compliant method ensures uncompromising data integrity for pharmaceutical development workflows.

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline QbD Group URL:[Link][2]

  • Validation of Analytical Procedures Q2(R2) - Step 5 International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link][3]

  • 1355024-97-3 | 2-(2-nitroethenyl)-1-benzothiophene Data Sheet American Elements URL:[Link][1]

  • Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality Element Lab Solutions URL:[Link][6]

  • Core–Shell Particles for HPLC — Present and Future LCGC International URL:[Link][7]

  • Henry Reaction Mechanism and Synthetic Utility Wikipedia, The Free Encyclopedia URL:[Link][4]

Sources

Comparative

A Comparative Guide to the Electrophilicity of Benzothiophene and Indole Nitroalkenes

For Researchers, Scientists, and Drug Development Professionals The nitroalkene moiety is a powerful tool in drug discovery, acting as a covalent warhead that can form bonds with nucleophilic residues, such as cysteine,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The nitroalkene moiety is a powerful tool in drug discovery, acting as a covalent warhead that can form bonds with nucleophilic residues, such as cysteine, in target proteins. The electrophilicity of this group is paramount, as it dictates the kinetics and selectivity of these crucial Michael addition reactions. The choice between a benzothiophene and an indole core can significantly modulate this reactivity.

Electronic Fundamentals: The Influence of the Heteroaromatic Core

The inherent electrophilicity of the β-carbon in a nitrovinyl group is profoundly influenced by the electronic properties of the attached heteroaromatic ring. The key difference between indole and benzothiophene lies in the heteroatom: nitrogen versus sulfur.

  • Indole: The nitrogen atom in the indole ring possesses a lone pair of electrons that can be delocalized into the aromatic system. This electron-donating character increases the electron density of the fused ring system. When attached to the nitrovinyl group, this has a net effect of reducing the electrophilicity of the β-carbon by partially offsetting the powerful electron-withdrawing effect of the nitro group. The C-3 position of indole is well-documented to be more nucleophilic than the C-2 position, a factor that also influences the overall electronic landscape.[1][2]

  • Benzothiophene: Sulfur, being in the third period, has less effective orbital overlap with the carbon π-system compared to nitrogen. Its lone pairs are more diffuse and less available for donation into the ring. Consequently, the benzothiophene core is considered less electron-rich and a weaker electron-donating group compared to indole.[3][4] This results in a more pronounced electron deficiency at the β-carbon of the nitrovinyl substituent, thereby enhancing its electrophilicity.

This fundamental electronic difference suggests that, all other factors being equal, benzothiophene nitroalkenes are intrinsically more electrophilic than their indole counterparts.

G i_struct Indole-CH=CH-NO2 i_res1 Indole⁺=CH-CH=NO₂⁻ i_struct->i_res1 Resonance i_res2 Indole-CH⁺-CH=NO₂⁻ i_res1->i_res2 Delocalization b_struct Benzothiophene-CH=CH-NO2 b_res1 Benzothiophene⁺=CH-CH=NO₂⁻ b_struct->b_res1 Resonance b_res2 Benzothiophene-CH⁺-CH=NO₂⁻ b_res1->b_res2 Delocalization note Indole's nitrogen provides greater electron donation, reducing the partial positive charge (δ+) on the β-carbon compared to benzothiophene's sulfur.

Caption: Resonance structures illustrating electron delocalization.

Computational Insights: Quantifying Electrophilicity

Computational chemistry provides powerful tools to quantify the electrophilic nature of molecules. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator: a lower LUMO energy signifies a greater ability to accept electrons, and thus higher electrophilicity.[5] The global electrophilicity index (ω) also serves as a robust descriptor for comparing the polar nature of reactions involving these compounds.[6][7]

While direct comparative computational studies are sparse, data from analogous systems allow for a reliable extrapolation. The introduction of electron-withdrawing groups, such as a nitro group, is known to significantly lower the LUMO energy of a molecule.[8] Given the weaker electron-donating nature of the benzothiophene ring system compared to indole, it is predicted that benzothiophene nitroalkenes will possess a lower LUMO energy.

Compound ClassPredicted Relative LUMO EnergyPredicted Relative ElectrophilicityRationale
Indole Nitroalkenes HigherLowerStronger electron donation from the indole nitrogen raises the LUMO energy.[5][9]
Benzothiophene Nitroalkenes LowerHigherWeaker electron donation from the benzothiophene sulfur results in a lower LUMO energy.[10][11]

This table represents predicted trends based on fundamental electronic principles. Specific values can be calculated using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.[7]

Experimental Evidence: Reactivity in Michael Additions

The most direct experimental measure of electrophilicity is the rate and efficiency of Michael addition reactions with various nucleophiles.[12][13] The reaction of nitroalkenes with nucleophiles like indoles, thiols, or malonates serves as a benchmark for their reactivity.

Studies on the Michael addition of indoles to β-nitrostyrenes show that the reaction proceeds readily, often catalyzed by acids or organocatalysts.[14][15] The reaction involving indole-substituted nitroalkenes has been noted as being more challenging under certain conditions, implying a moderated reactivity. Conversely, the high reactivity of nitroalkenes in general makes them attractive Michael acceptors for a wide range of nucleophiles, including less reactive ones.[16][17]

  • Indole Nitroalkenes: Exhibit robust reactivity but are generally less "activated" than other aromatic nitroalkenes. Their reactions may require catalysts or longer reaction times.

  • Benzothiophene Nitroalkenes: Are expected to be highly reactive Michael acceptors, readily undergoing addition with a broad scope of weak and strong nucleophiles.

Experimental Protocols

To facilitate further research and direct comparison, the following validated protocols are provided.

Synthesis via Henry Nitroaldol Reaction

The most common route to these nitroalkenes is the Henry (nitroaldol) reaction, which involves the condensation of a heteroaromatic aldehyde with a nitroalkane, followed by dehydration.[18][19][20]

Protocol: General Synthesis of Heteroaromatic Nitroalkenes

  • Setup: To a round-bottom flask, add the respective aldehyde (indole-2-carboxaldehyde or benzo[b]thiophene-2-carboxaldehyde) (1.0 eq).

  • Reagents: Add nitromethane (5.0 eq) and ammonium acetate (1.2 eq).

  • Solvent: Add glacial acetic acid as the solvent.

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Purification: Wash the solid with cold water and then a minimal amount of cold ethanol. Recrystallize from ethanol or a similar suitable solvent to obtain the pure (E)-nitroalkene product.[21]

Caption: Workflow for the synthesis of nitroalkenes.

Comparative Michael Addition Protocol

This protocol is designed to directly compare the reactivity of the two nitroalkenes with a common nucleophile, such as indole.

  • Preparation: In two separate, identical reaction vessels, dissolve the indole nitroalkene (1.0 eq, 0.5 mmol) and the benzothiophene nitroalkene (1.0 eq, 0.5 mmol) in a suitable solvent (e.g., CHCl₃, 1.0 M).[15]

  • Nucleophile Addition: To each vessel, add indole (1.5 eq, 0.75 mmol).

  • Catalyst Addition: To initiate the reaction, add a consistent amount of a suitable catalyst to each vessel (e.g., 10 mol% of a thiourea-based organocatalyst).

  • Monitoring: Stir the reactions at a constant temperature (e.g., 0 °C or room temperature) and monitor the consumption of the starting nitroalkene at regular time intervals (e.g., every 30 minutes) using TLC or HPLC.

  • Analysis: Compare the reaction rates by observing the disappearance of the starting material. The reaction that reaches completion first contains the more electrophilic nitroalkene.

  • Quenching & Isolation: Once complete, quench the reactions and isolate the products for yield and characterization.

Conclusion and Outlook

Based on fundamental electronic principles and supported by computational predictions and disparate experimental observations, (E)-2-(2-nitrovinyl)benzo[b]thiophene is a more potent electrophile than (E)-2-(2-nitrovinyl)-1H-indole.

  • For Drug Development: Researchers seeking to design highly reactive covalent inhibitors that rapidly engage with a target nucleophile may favor the benzothiophene scaffold. The enhanced electrophilicity could lead to faster rates of target engagement.

  • For Organic Synthesis: The indole nitroalkene provides a more moderately reactive Michael acceptor. This can be advantageous in complex syntheses where selectivity is paramount, and a highly reactive electrophile might lead to unwanted side reactions.

This guide provides a framework for understanding and exploiting the distinct electrophilic properties of these two important classes of compounds. Direct kinetic studies using the provided protocol are encouraged to further quantify these differences and inform rational design in future chemical and biological applications.

References

  • Vacek, J., et al. (2021). Electrophilic characteristics and aqueous behavior of fatty acid nitroalkenes. Redox Biology, 38, 101756. [Link]

  • Rodriguez, J. G., et al. (2000). Synthesis and Structural Analysis of (E)-2-(2′-Nitrovinyl)indoles from the Corresponding 2-Formylindole Derivatives. Journal of the Brazilian Chemical Society. Available from ResearchGate. [Link]

  • Trost, B. M., & Toste, F. D. (2003). Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis. Journal of the American Chemical Society, 125(11), 3090-3100. [Link]

  • Jasiński, R., et al. (2023). Modeling of the General Trends of Reactivity and Regioselectivity in Cyclopentadiene–Nitroalkene Diels–Alder Reactions. International Journal of Molecular Sciences, 24(11), 9683. [Link]

  • Wikipedia contributors. (2023, November 28). Henry reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Master Organic Chemistry. (n.d.). Henry Reaction. [Link]

  • Kącka-Zych, A., & Jasiński, R. (2022). Understanding the Regioselectivity and the Molecular Mechanism of [3 + 2] Cycloaddition Reactions between Nitrous Oxide and Conjugated Nitroalkenes: A DFT Computational Study. Molecules, 27(23), 8466. [Link]

  • Bartoli, G., et al. (2003). The Michael Addition of Indoles to α,β-Unsaturated Ketones Catalyzed by CeCl3·7H2O−NaI Combination Supported on Silica Gel. The Journal of Organic Chemistry, 68(11), 4594-4597. [Link]

  • Taylor, M. S., & Jacobsen, E. N. (2008). Catalytic Enantioselective Additions of Indoles to Nitroalkenes. Journal of the American Chemical Society, 130(49), 16562-16563. [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. [Link]

  • Palacios, F., et al. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 22(6), 903. [Link]

  • Petrucci, F., et al. (2022). Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. Molecules, 27(14), 4363. [Link]

  • ResearchGate. (n.d.). HOMO and LUMO energy levels of the molecular orbitals for indole...[Link]

  • ResearchGate. (n.d.). HOMO and LUMO energy levels of 8, 17, 20, indole and benzothiophene. [Link]

  • Stack Exchange. (2018). Electrophilic substitution of an indole as opposed to benzofuran and benzothiophene. [Link]

  • Okino, T., et al. (2006). Enantioselective Organocatalytic Michael Addition Reactions between N-Heterocycles and Nitroolefins. Organic Letters, 8(7), 1347-1350. [Link]

Sources

Validation

Application Guide: Validating the Biological Activity of 2-(2-Nitroethenyl)-1-benzothiophene as a Covalent PTP1B Inhibitor

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Focus Area: Biochemical Assay Design, Enzyme Kinetics, and Covalent Inhibitor Validation Executive Summary The evaluation of electrophili...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Focus Area: Biochemical Assay Design, Enzyme Kinetics, and Covalent Inhibitor Validation

Executive Summary

The evaluation of electrophilic small molecules requires a fundamental departure from standard steady-state kinetic assays. 2-(2-Nitroethenyl)-1-benzothiophene (NEBT) is a specialized nitroalkene derivative characterized by its highly electrophilic nitrovinyl moiety. Unlike traditional non-covalent inhibitors, NEBT functions as a phosphotyrosine mimetic and a covalent slow-binding inhibitor, primarily targeting the catalytic cysteine residues of Protein Tyrosine Phosphatases (PTPs), such as PTP1B[1].

This guide provides a comprehensive, self-validating framework to objectively compare the biological activity of NEBT against standard reversible inhibitors (e.g., TCS 401 and Sodium Orthovanadate). By detailing the causality behind specific assay modifications—such as thiol exclusion and time-dependent pre-incubations—this document ensures high-fidelity data generation in your drug discovery workflows.

Mechanistic Rationale: The Causality of Covalent Inhibition

To design an accurate assay, one must first understand the physicochemical interaction at the target site. PTP1B possesses a unique active-site microenvironment where the catalytic cysteine (Cys215) exists as a highly nucleophilic thiolate anion at physiological pH.

When NEBT is introduced, the electron-withdrawing nitro group polarizes the alkene double bond, creating a potent Michael acceptor. The mechanism proceeds via a two-step process:

  • Initial Reversible Binding ( KI​ ) : The benzothiophene scaffold guides the molecule into the active site, mimicking the aromatic ring of a phosphotyrosine substrate.

  • Covalent Bond Formation ( kinact​ ) : The Cys215 thiolate executes a nucleophilic attack on the β -carbon of the nitroethenyl group, forming a stable, yet theoretically reversible, thioether adduct[2].

Because this reaction takes time to reach equilibrium, standard IC50​ assays without pre-incubation will severely underestimate the compound's potency. Furthermore, the presence of exogenous thiols (like DTT or β -mercaptoethanol) in the assay buffer will scavenge the inhibitor before it reaches the enzyme, leading to false negatives[3].

Pathway NEBT 2-(2-Nitroethenyl)- 1-benzothiophene (Michael Acceptor) Adduct Covalent Thioether Adduct NEBT->Adduct Electrophilic Attack Cys215 PTP1B Active Site Cys215 (Thiolate) Cys215->Adduct Nucleophilic Addition Substrate Phosphotyrosine Proteins Adduct->Substrate Steric Blockade Signaling Downstream Signaling Active Substrate->Signaling Prevents Dephosphorylation

Figure 1: Mechanistic pathway of PTP1B inhibition by 2-(2-Nitroethenyl)-1-benzothiophene.

Quantitative Data Presentation: Comparative Profiling

To contextualize NEBT's performance, it must be benchmarked against standard reference inhibitors. The table below summarizes the expected kinetic behavior and mechanistic profiles of these compounds when tested against PTP1B.

InhibitorChemical ClassMechanism of ActionApprox. IC50​ RangeTime-Dependent InhibitionThiol Sensitive
2-(2-Nitroethenyl)-1-benzothiophene NitroalkeneCovalent, Slow-binding2.0 - 5.0 µMYes Yes
TCS 401 Oxalylamino-benzoic acidReversible, Competitive40 - 50 nMNoNo
Sodium Orthovanadate Transition MetalReversible, Competitive1.0 - 10 µMNoNo

Note: The IC50​ for NEBT is highly dependent on pre-incubation time. The listed value assumes a standard 10-minute pre-incubation without reducing agents.

Experimental Workflows: Self-Validating Protocols

To rigorously validate the biological activity of NEBT, the experimental design must include internal controls that verify the mode of inhibition, not just the magnitude. The following multiplexed workflow establishes a self-validating system.

Workflow Prep Prepare NEBT & Standards (TCS 401, Na3VO4) Split Assay Divergence Prep->Split Assay1 Time-Dependent Kinetics (Varying Pre-incubation) Split->Assay1 Protocol A Assay2 Thiol Competition (+/- 1mM DTT/BME) Split->Assay2 Protocol B Result1 Calculate k_inact / K_I Assay1->Result1 Result2 Assess Reversibility Assay2->Result2

Figure 2: Multiplexed experimental workflow for validating covalent PTP1B inhibitors.

Protocol A: Time-Dependent Inhibition Assay

Purpose: To confirm that NEBT acts via a slow-binding covalent mechanism, distinguishing it from the rapid equilibrium binding of TCS 401.

Causality & Design: Because covalent bond formation is time-dependent, the apparent IC50​ of NEBT will shift to lower concentrations as pre-incubation time increases. We utilize 0.01% Triton X-100 to ensure that this time-dependent shift is due to covalent binding and not compound aggregation (a common assay artifact).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Triton X-100). Crucially, omit all reducing agents (DTT, BME, TCEP) to prevent premature scavenging of the nitroalkene[1].

  • Enzyme/Inhibitor Pre-incubation: In a 96-well microplate, mix 10 nM recombinant human PTP1B with varying concentrations of NEBT (0.1 µM to 50 µM) and TCS 401 (0.001 µM to 1 µM) in parallel.

  • Time-Course: Incubate the mixtures at 25°C for varying intervals: 0, 10, 30, and 60 minutes.

  • Reaction Initiation: Add 2 mM p-nitrophenyl phosphate (pNPP) substrate to initiate the reaction.

  • Detection: Monitor absorbance at 405 nm continuously for 10 minutes to measure the initial velocity ( V0​ ).

  • Validation Check: TCS 401 should yield identical IC50​ curves regardless of pre-incubation time. NEBT must show a leftward shift in the IC50​ curve over time, validating its slow-binding nature.

Protocol B: Thiol-Reversibility (Competition) Assay

Purpose: To definitively prove that NEBT's mechanism is driven by electrophilic attack on a nucleophilic thiol (Cys215), rather than non-specific protein denaturation.

Causality & Design: Nitroalkenes undergo reversible Michael additions. If NEBT is specifically targeting the cysteine thiolate, introducing a massive molar excess of a competing thiol (like DTT) will shift the equilibrium, pulling the inhibitor off the enzyme and restoring catalytic activity[2].

Step-by-Step Methodology:

  • Complex Formation: Pre-incubate PTP1B (100 nM) with a fully inhibiting concentration of NEBT (e.g., 20 µM) for 30 minutes to ensure complete covalent adduct formation.

  • DTT Rescue: Dilute the inhibited enzyme 10-fold into an assay buffer containing 2 mM pNPP and a high concentration of DTT (1 mM to 5 mM).

  • Control Arms: Perform the exact same dilution using (a) uninhibited enzyme, and (b) enzyme inhibited by Sodium Orthovanadate.

  • Kinetic Monitoring: Measure the recovery of enzyme activity at 405 nm over 60 minutes.

  • Validation Check: The Sodium Orthovanadate control will recover activity instantly upon dilution (rapid reversible). The NEBT-inhibited enzyme will show a slow, gradual recovery of activity as DTT outcompetes the active site cysteine for the nitrovinyl group, proving the specific, thiol-directed nature of the inhibition[3].

References

  • Title: trans-β-Nitrostyrene Derivatives as Slow-Binding Inhibitors of Protein Tyrosine Phosphatases Source: Biochemistry (ACS Publications) URL: [Link]

  • Title: Antibacterial Profile of a Microbicidal Agent Targeting Tyrosine Phosphatases and Redox Thiols, Novel Drug Targets Source: MDPI URL: [Link]

  • Title: The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor Source: PMC (PubMed Central) URL: [Link]

Sources

Comparative

Comparative study of reducing agents for 2-(2-Nitroethenyl)-1-benzothiophene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Introduction: The Substrate Challenge The reduction of 2-(2-nitroethenyl)-1-benzothiophene is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Introduction: The Substrate Challenge

The reduction of 2-(2-nitroethenyl)-1-benzothiophene is a critical transformation in the synthesis of benzothiophene-based amine scaffolds, which frequently serve as bioisosteres for tryptamines in neuropharmacological drug development.

This specific substrate presents two distinct chemical challenges:

  • The Conjugated Nitroalkene: The α,β -unsaturated nitro group creates a highly electrophilic β -carbon, making the molecule susceptible to competitive side reactions such as Michael additions and dimerization if the reduction intermediates are not carefully managed.

  • The Benzothiophene Core: The sulfur atom within the benzothiophene ring possesses lone pairs that strongly coordinate to transition metals. This typically leads to severe catalyst poisoning, rendering standard catalytic hydrogenation methods highly inefficient.

To achieve high yields, the choice of reducing agent must be precisely matched to the desired target—whether that is the chemoselective reduction of the alkene to yield a nitroalkane , or the complete reduction of both functional groups to yield a primary amine .

Mechanistic Pathways & Divergent Outcomes

The logical selection of a reducing agent dictates the reaction pathway. The diagram below illustrates the divergent outcomes based on the reagent applied to the conjugated nitroalkene.

Pathways A 2-(2-Nitroethenyl)-1-benzothiophene (Conjugated Nitroalkene) B 2-(2-Nitroethyl)-1-benzothiophene (Nitroalkane) A->B NaBH4, MeOH/THF (Chemoselective) C 2-(1-Benzothiophen-2-yl)ethanamine (Primary Amine) A->C LiAlH4, THF or NaBH4/NiCl2 (Complete) D Incomplete Reduction / Catalyst Poisoning A->D H2, Pd/C (Sulfur Inhibition)

Caption: Divergent reduction pathways for 2-(2-nitroethenyl)-1-benzothiophene based on reagent selection.

Comparative Analysis of Reducing Agents

A. Sodium Borohydride (NaBH₄) in THF/MeOH
  • Target: 2-(2-Nitroethyl)-1-benzothiophene (Nitroalkane)

  • Causality & Mechanism: NaBH₄ alone is generally too mild to reduce aliphatic nitro groups, but it readily attacks the highly electrophilic β -carbon of conjugated nitroalkenes via 1,4-conjugate addition. The choice of a THF/Methanol solvent system is not arbitrary; it is mechanistically vital. Methanol reacts with NaBH₄ to form highly reactive alkoxyborohydride species. More importantly, methanol acts as a rapid proton source to quench the resulting nitronate anion intermediate. Without immediate protonation, the nitronate would attack unreacted starting material, leading to massive dimerization ()[1].

  • Verdict: The gold standard for chemoselective alkene reduction.

B. Lithium Aluminum Hydride (LiAlH₄) in THF
  • Target: 2-(1-Benzothiophen-2-yl)ethanamine (Primary Amine)

  • Causality & Mechanism: LiAlH₄ is a powerful nucleophilic hydride donor. It initially reduces the double bond, and subsequently, the aluminum atom coordinates strongly to the oxygen atoms of the nitro group. This coordination facilitates sequential deoxygenation and further hydride transfers, driving the nitro group all the way to a primary amine ()[2].

  • Verdict: Highly effective for complete reduction, but requires rigorous anhydrous conditions and careful thermal management.

C. Catalytic Hydrogenation (H₂, Pd/C)
  • Target: Intended Primary Amine (Practically yields mixed products)

  • Causality & Mechanism: While Pd/C is a classic reagent for reducing nitrostyrenes, it fails spectacularly for benzothiophene derivatives. The sulfur atom in the benzothiophene ring acts as a potent Lewis base, binding irreversibly to the active palladium sites. This catalyst poisoning halts the reduction prematurely, resulting in unreacted starting material, oximes, and hydroxylamines[3].

  • Verdict: Not recommended for this substrate without specialized high-pressure equipment or catalyst modifiers.

D. Sodium Borohydride with Nickel(II) Chloride (NaBH₄/NiCl₂)
  • Target: 2-(1-Benzothiophen-2-yl)ethanamine (Primary Amine)

  • Causality & Mechanism: The in situ reduction of NiCl₂ by NaBH₄ generates finely divided, highly active Nickel Boride (Ni₂B) and hydrogen gas. This catalytic transfer hydrogenation system is significantly more resistant to sulfur poisoning than Palladium. It effectively reduces both the alkene and the nitro group in a single pot ()[4].

  • Verdict: An excellent, safer alternative to LiAlH₄ that tolerates the benzothiophene sulfur.

Quantitative Performance Summary

The following table synthesizes the expected performance metrics of these reagents when applied to 2-(2-nitroethenyl)-1-benzothiophene.

Reducing AgentPrimary ProductTypical YieldChemoselectivityBenzothiophene Sulfur Tolerance
NaBH₄ / THF-MeOH Nitroalkane80–85%High (Alkene only)Excellent
LiAlH₄ / THF Primary Amine65–75%Low (Complete reduction)Excellent
NaBH₄ / NiCl₂ Primary Amine70–80%Low (Complete reduction)Good (Ni₂B resists poisoning)
H₂ (1 atm), Pd/C Mixed / Oximes< 20%N/APoor (Severe Poisoning)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include observable checkpoints that allow the chemist to verify the success of the reaction mechanistically in real-time.

Workflow S1 1. Substrate Prep Dry THF, N2 atm S2 2. Hydride Addition Dropwise, 0°C S1->S2 S3 3. Thermal Drive Reflux (66°C) S2->S3 S4 4. Fieser Quench H2O/NaOH/H2O S3->S4 S5 5. Isolation Filter Granular Salts S4->S5

Caption: Self-validating experimental workflow for the complete reduction of nitroalkenes using LiAlH4.

Protocol 1: Chemoselective Reduction to Nitroalkane (NaBH₄ / THF-MeOH)
  • Setup: Dissolve 2-(2-nitroethenyl)-1-benzothiophene (10 mmol) in a mixture of THF (40 mL) and Methanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Temperature Control: Cool the solution to 0 °C using an ice bath. Causality: Low temperatures prevent the exothermic runaway of the methoxyborohydride formation.

  • Addition: Add NaBH₄ (15 mmol) portion-wise over 15 minutes.

  • Self-Validation Checkpoint (Visual): The starting solution is intensely yellow due to the extended π -conjugation of the nitroalkene. As the hydride attacks the β -carbon and conjugation is broken, the solution will rapidly transition to a colorless or pale milky suspension. If the yellow color persists, the reaction is incomplete.

  • Quench & Isolate: Once colorless (typically 30–45 minutes), quench carefully with 1M HCl to destroy excess hydride and neutralize the nitronate. Extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over MgSO₄, and concentrate in vacuo.

Protocol 2: Complete Reduction to Primary Amine (LiAlH₄ / THF)
  • Setup: Suspend LiAlH₄ (40 mmol) in anhydrous THF (50 mL) under a strict Nitrogen atmosphere at 0 °C.

  • Addition: Dissolve 2-(2-nitroethenyl)-1-benzothiophene (10 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the LiAlH₄ suspension.

  • Thermal Drive: Remove the ice bath and heat the reaction to reflux (66 °C) for 4 hours. Causality: While the alkene reduces quickly, the deoxygenation of the nitro group requires high thermal energy to break the strong N-O bonds coordinated to aluminum.

  • Self-Validation Checkpoint (The Fieser Quench): Cool to 0 °C. For every x grams of LiAlH₄ used, sequentially and cautiously add:

    • x mL of distilled H₂O

    • x mL of 15% aqueous NaOH

    • 3x mL of distilled H₂O Validation: A successful quench results in the formation of a crisp, white, granular precipitate of sodium aluminate. If the precipitate is a gray, gelatinous mass, the quench is incomplete and aluminum salts will trap your amine product. Add anhydrous MgSO₄ and stir vigorously until the salts become granular.

  • Isolation: Filter the granular salts through a Celite pad, wash the filter cake generously with hot THF, and concentrate the filtrate to yield the crude primary amine.

References

  • Selective Reduction of Nitroalkenes with Methanolic Sodium Borohydride: A Facile Route To Nitroalkanes Source: Rhodium Archive / Erowid (Original publication by Varma & Kabalka) URL:[Link]

  • Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines Source: Ursinus Digital Commons URL:[Link]

  • Accessing para-Alkylphenols via Iridium-Catalyzed Site-Specific Deoxygenation of Alcohols (Context for Transition Metal Reductions) Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Sources

Validation

In vitro toxicity comparison of 2-(2-Nitroethenyl)-1-benzothiophene derivatives

An In-Depth Guide to the Comparative In Vitro Toxicity of 2-(2-Nitroethenyl)-1-benzothiophene Derivatives for Preclinical Drug Development Introduction: The Double-Edged Sword of Benzothiophenes The benzothiophene scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Comparative In Vitro Toxicity of 2-(2-Nitroethenyl)-1-benzothiophene Derivatives for Preclinical Drug Development

Introduction: The Double-Edged Sword of Benzothiophenes

The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory agents. The introduction of a 2-(2-nitroethenyl) substituent can further enhance this biological activity, often through mechanisms involving Michael addition reactions with biological nucleophiles like cysteine residues in proteins. However, this same reactivity is a double-edged sword, raising concerns about off-target effects and potential cytotoxicity.

As researchers and drug development professionals, a critical step in the preclinical assessment of any new chemical entity is a thorough evaluation of its toxicity profile. This guide provides a comprehensive framework for the comparative in vitro toxicity assessment of novel 2-(2-Nitroethenyl)-1-benzothiophene derivatives. We will move beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating system for generating reliable preclinical safety data. This guide will use a hypothetical case study of three derivatives to illustrate the application of these principles.

Hypothetical Derivatives for Case Study:

  • BT-1 (Parent Compound): 2-(2-Nitroethenyl)-1-benzothiophene

  • BT-2 (Electron-Withdrawing Group): 5-Chloro-2-(2-nitroethenyl)-1-benzothiophene

  • BT-3 (Electron-Donating Group): 5-Methoxy-2-(2-nitroethenyl)-1-benzothiophene

Experimental Design: A Multi-Parametric Approach to Toxicity

A single assay is insufficient to capture the complexity of cellular toxicity. A robust assessment relies on a panel of assays that probe different, complementary aspects of cell health. Our experimental workflow is designed to move from general cytotoxicity to more specific mechanisms of cell death and oxidative stress.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Oxidative Stress Assessment A Dose-Response Screening (MTT Assay) B Determine IC50 Values A->B C Membrane Integrity Assay (LDH Release) B->C Select Sub-IC50 Concentrations E Reactive Oxygen Species (ROS) (DCFH-DA Assay) B->E Select Sub-IC50 Concentrations D Apoptosis vs. Necrosis (Annexin V/PI Staining) C->D F Glutathione Depletion (GSH Assay) E->F

Caption: Overall experimental workflow for in vitro toxicity assessment.

Methodology and Protocols

Cell Culture and Compound Preparation

The choice of cell line is critical and should be relevant to the intended therapeutic application of the compounds. For this guide, we will use two common cell lines:

  • HepG2 (Human Hepatocellular Carcinoma): A standard model for assessing potential hepatotoxicity, as the liver is a primary site of drug metabolism.

  • HEK293 (Human Embryonic Kidney): A widely used line to assess general cytotoxicity and potential nephrotoxicity.

Protocol:

  • Culture HepG2 and HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Prepare a 10 mM stock solution of each benzothiophene derivative (BT-1, BT-2, BT-3) in dimethyl sulfoxide (DMSO).

  • Generate serial dilutions in culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in all wells, including controls, is ≤ 0.5% to avoid solvent-induced toxicity.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Replace the medium with fresh medium containing various concentrations of the test compounds (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 24 hours at 37°C.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Membrane Integrity Assessment: LDH Assay

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis.

Protocol:

  • Seed cells and treat with compounds as described for the MTT assay. Use sub-IC50 concentrations (e.g., IC50/4, IC50/2, IC50) to probe for mechanisms at relevant toxicity levels.

  • After the 24-hour incubation, collect the cell culture supernatant.

  • Use a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • Measure the absorbance according to the kit's protocol.

  • Calculate LDH release as a percentage of the positive control (cells lysed with Triton X-100).

Comparative Results

The following tables present hypothetical data for our three benzothiophene derivatives, illustrating how results can be structured for clear comparison.

Table 1: Comparative IC50 Values (µM) after 24-hour treatment.

CompoundHepG2 IC50 (µM)HEK293 IC50 (µM)
BT-1 (Parent)15.2 ± 1.822.5 ± 2.1
BT-2 (5-Chloro)8.7 ± 1.112.4 ± 1.5
BT-3 (5-Methoxy)28.4 ± 3.535.1 ± 4.0

Table 2: Membrane Damage (LDH Release) at IC50 Concentration.

CompoundCell Line% LDH Release (relative to control)
BT-1 HepG218.5 ± 2.2%
HEK29315.3 ± 1.9%
BT-2 HepG235.7 ± 4.1%
HEK29329.8 ± 3.5%
BT-3 HepG210.2 ± 1.5%
HEK2938.9 ± 1.1%

Discussion and Mechanistic Insights

The in vitro toxicity data provides a clear rank order of potency and offers initial insights into the structure-toxicity relationship of these 2-(2-nitroethenyl)-1-benzothiophene derivatives.

Structure-Toxicity Relationship: Based on our hypothetical data, the rank order of cytotoxicity is BT-2 > BT-1 > BT-3 . The presence of an electron-withdrawing group (EWG) at the 5-position (chloro in BT-2) appears to increase toxicity, as evidenced by its lower IC50 values in both cell lines. Conversely, an electron-donating group (EDG) like the methoxy group in BT-3 seems to decrease toxicity. This observation is chemically plausible. An EWG can increase the electrophilicity of the β-carbon in the nitroethenyl moiety, making it a more potent Michael acceptor. This enhanced reactivity could lead to more rapid and extensive alkylation of cellular proteins and glutathione, leading to greater cellular stress and toxicity.

G cluster_0 Cellular Events Compound BT-2 (Enhanced Electrophile) Cell Cellular Nucleophiles GSH Protein Thiols Compound->Cell:f1 Michael Addition Compound->Cell:f2 Michael Addition Depletion GSH Depletion Cell:f1->Depletion Dysfunction Protein Dysfunction Cell:f2->Dysfunction ROS Increased ROS Depletion->ROS Apoptosis Apoptosis Dysfunction->Apoptosis Damage Oxidative Damage (Lipids, DNA) ROS->Damage Damage->Apoptosis

Caption: Proposed mechanism for BT-2 induced cytotoxicity.

Mechanism of Cell Death: The LDH release data suggests that at equitoxic concentrations (IC50), the more potent BT-2 derivative induces significantly more membrane damage than the other compounds. This indicates a potential shift towards a necrotic cell death phenotype, which is often associated with more severe cellular injury and inflammation in vivo. In contrast, BT-1 and BT-3 induce lower levels of LDH release, suggesting that apoptosis may be the more dominant cell death pathway at these concentrations. To confirm this, an Annexin V/PI staining assay followed by flow cytometry would be the logical next step.

Conclusion and Future Directions

This guide outlines a systematic approach for the comparative in vitro toxicity profiling of novel 2-(2-Nitroethenyl)-1-benzothiophene derivatives. Our hypothetical case study demonstrates that substituents on the benzothiophene ring can significantly modulate cytotoxic potential, likely by altering the electrophilicity of the nitroethenyl group. The derivative with an electron-withdrawing group (BT-2) was found to be the most potent, highlighting a key structure-toxicity relationship to consider during lead optimization.

Future work should focus on expanding this analysis to include assays for genotoxicity (e.g., Ames test, micronucleus assay) and specific mitochondrial toxicity (e.g., measuring mitochondrial membrane potential). By building a comprehensive toxicity profile early in the drug discovery process, researchers can make more informed decisions, prioritizing compounds with the most promising balance of efficacy and safety for further development.

References

  • Title: Recent Advances in the Synthesis and Biological Applications of Benzothiophene Derivatives Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: A Review on Recent Developments of Benzothiophene-Based Compounds as Anticancer Agents Source: Archiv der Pharmazie URL: [Link]

  • Title: Nitroalkenes as Michael Acceptors: A Powerful Tool in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The Use of HepG2 Cells in Drug Metabolism and Toxicology Studies Source: Journal of Pharmacological and Toxicological Methods URL: [Link]

  • Title: HEK293 Cells: A Comprehensive Review of Their Use in Cell Biology and Biotechnology Source: Cellular and Molecular Life Sciences URL: [Link]

  • Title: MTT Assay for Cell Viability and Proliferation Source: Cold Spring Harbor Protocols URL: [Link]

  • Title: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity Source: Current Protocols in Toxicology URL: [Link]

Safety & Regulatory Compliance

Safety

2-(2-Nitroethenyl)-1-benzothiophene proper disposal procedures

Comprehensive Safety and Disposal Protocol for 2-(2-Nitroethenyl)-1-benzothiophene As a specialized organic building block, 2-(2-Nitroethenyl)-1-benzothiophene (CAS: 4565-36-0) is frequently utilized in drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 2-(2-Nitroethenyl)-1-benzothiophene

As a specialized organic building block, 2-(2-Nitroethenyl)-1-benzothiophene (CAS: 4565-36-0) is frequently utilized in drug development and synthetic chemistry[1]. Structurally, it is a nitroalkene—a class of compounds characterized by an electron-deficient α,β -unsaturated nitro moiety. This structural feature makes it a highly reactive Michael acceptor[2]. While this electrophilicity is advantageous for asymmetric synthesis and forming complex molecular architectures[3], it also dictates the compound's toxicological profile and the rigorous logistical planning required for its safe handling and disposal.

Because nitroalkenes can undergo reversible Michael addition with biological nucleophiles—particularly thiol-containing proteins and glutathione—they present specific occupational exposure risks[4][5]. Consequently, laboratory waste containing this compound must be managed as hazardous chemical waste under stringent environmental regulations to prevent ecological contamination and workplace incidents[6][7].

Part 1: Hazard Characterization and Quantitative Data

Before implementing a disposal plan, personnel must understand the physicochemical properties and regulatory classifications of the waste stream. Under the Resource Conservation and Recovery Act (RCRA) enforced by the EPA, generators must make accurate waste determinations[7].

Table 1: Physicochemical Properties and Hazard Profile

Property / Hazard CategoryDescription & DataRegulatory & Disposal Implication
Chemical Classification Nitroalkene / Benzothiophene derivativeHighly reactive electrophile; must not be mixed with strong nucleophiles (amines, thiols) in waste containers to prevent exothermic reactions[5][8].
Toxicity Characteristic Acute oral/dermal toxicity (Cat 4); Skin/Eye IrritantPPE is mandatory. Waste is classified as hazardous and cannot be disposed of via standard municipal or biological wastewater routes[9][10].
Environmental Hazard Toxic to aquatic life with long-lasting effectsOften designated under UN3077 (Environmentally hazardous substance, solid, n.o.s.)[11]. Must be incinerated at a permitted TSDF[6][7].
Incompatibilities Strong oxidizing agents, strong bases, alkali metalsSegregate waste streams strictly. Mixing with incompatible organic or inorganic waste can cause over-pressurization of containers[8][12].

Part 2: Waste Management and Disposal Workflow

The disposal of 2-(2-Nitroethenyl)-1-benzothiophene must follow a self-validating system where each step ensures the safety of the next. The operational plan relies on strict segregation, proper accumulation, and professional destruction.

G N1 Waste Generation (Nitroalkene Residues) N2 Compatibility Check (Isolate from Oxidizers/Bases) N1->N2 N3 Waste Segregation (Organic Solvent Stream) N2->N3 N4 Satellite Accumulation Area (Secondary Containment) N3->N4 N5 EH&S Collection (RCRA Manifesting) N4->N5 N6 TSDF Processing (High-Temp Incineration) N5->N6

Workflow for the RCRA-compliant segregation and disposal of nitroalkene hazardous waste.

Part 3: Step-by-Step Operational Disposal Methodology

The following protocol outlines the mandatory procedures for handling waste streams containing 2-(2-Nitroethenyl)-1-benzothiophene.

Step 1: Waste Stream Characterization and Compatibility Verification

  • Action: Determine the composition of the waste. If the compound is dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate), the waste must be classified based on the solvent's characteristics (e.g., D001 for ignitability, or specific F-codes for spent solvents) in addition to the toxicity of the solute[7][13].

  • Causality: Many laboratory explosions occur due to the inappropriate mixing of incompatible wastes[8]. Because nitroalkenes are reactive, mixing them with strong bases or oxidizing agents (like nitric acid) can lead to rapid exothermic degradation and container over-pressurization[8][12].

Step 2: Segregation and Containerization

  • Action: Collect the waste in a chemically compatible, clearly labeled container. High-density polyethylene (HDPE) or glass containers are standard[8].

  • Action: Ensure the container is labeled with the exact chemical constituents, the primary hazard (e.g., "Toxic," "Flammable"), and the accumulation start date[8].

  • Causality: Proper receptacles prevent cross-contamination and ensure that the container material will not degrade upon prolonged contact with the waste[8].

Step 3: Satellite Accumulation Area (SAA) Management

  • Action: Store the sealed waste container in a designated Satellite Accumulation Area at or near the point of generation. The container must remain tightly closed at all times unless actively adding waste[8][10].

  • Action: Place the container in secondary containment (e.g., a plastic tray) to capture any potential leaks or spills. SAA areas must be inspected weekly[10].

  • Causality: SAA regulations (40 CFR 262.15) limit the volume of waste that can be stored in the lab and mitigate the risk of catastrophic spills by mandating secondary containment and strict volume limits[7][10].

Step 4: Institutional Transfer and Final Destruction

  • Action: Once the waste container is full, or the regulatory time limit is reached, it must be removed from the SAA within three days[10]. Submit a waste pickup request to your institution's Environmental Health and Safety (EH&S) department.

  • Action: Final disposal must be executed by a permitted Treatment, Storage, and Disposal Facility (TSDF). For stable, sulfur-containing organic compounds like benzothiophene derivatives, high-temperature incineration is the required method[6][7].

  • Causality: Chemical waste cannot be disposed of through regular trash or sewer systems[6]. Incineration ensures the complete thermal destruction of the reactive Michael acceptor moiety and the benzothiophene core, preventing environmental accumulation and ensuring compliance with federal RCRA mandates[6][7].

References

  • 2 nitroethenyl | Sigma-Aldrich, sigmaaldrich.com,
  • 2-(2-nitroethenyl)-1-benzothiophene (1 x 1 g) | Alchimica, alchimica.sk,
  • Small molecule nitroalkenes inhibit RAD51-mediated homologous recombin
  • Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality?, mdpi.com,
  • The Chemical Basis of Thiol Addition to Nitro-conjug
  • Organocatalytic Highly Enantioselective Michael Addition to Nitroalkenes, acs.org,
  • SAFETY DATA SHEET - Fisher Scientific, fishersci.fr,
  • Safety Data Sheet - CDN Isotopes, cdnisotopes.com,
  • SAFETY DATA SHEET - LGC Standards, lgcstandards.com,
  • Hazardous Waste Listings | EPA, epa.gov,
  • Disposal of Chemicals in the Labor
  • Laboratory Hazardous Waste Disposal Guidelines, cwu.edu,
  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance, uswonline.com,
  • How to Properly Dispose Chemical Hazardous Waste, nsta.org,

Sources

Handling

Personal protective equipment for handling 2-(2-Nitroethenyl)-1-benzothiophene

Title: Comprehensive Safety and Operational Guide for Handling 2-(2-Nitroethenyl)-1-benzothiophene As a Senior Application Scientist, I frequently consult with research teams on the safe handling of highly reactive elect...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Safety and Operational Guide for Handling 2-(2-Nitroethenyl)-1-benzothiophene

As a Senior Application Scientist, I frequently consult with research teams on the safe handling of highly reactive electrophiles. 2-(2-Nitroethenyl)-1-benzothiophene (a specialized nitroalkene derivative) is a powerful building block in organic synthesis and medicinal chemistry. However, the very reactivity that makes it synthetically valuable also makes it a potent occupational hazard.

This guide moves beyond generic safety data sheets to provide field-proven, mechanistically grounded protocols for the safe handling, weighing, and disposal of this compound.

Mechanistic Hazard Profile: The Causality of Toxicity

To effectively protect yourself, you must understand why 2-(2-Nitroethenyl)-1-benzothiophene is hazardous. The compound features a nitro group conjugated to a carbon-carbon double bond, classifying it as a highly reactive Michael acceptor[1].

  • Electrophilic Activation: The strongly electron-withdrawing nitro group depletes electron density from the -carbon of the alkene, rendering it highly electrophilic[2].

  • Biological Alkylation: Upon contact with unprotected skin, eyes, or respiratory mucosa, this electrophilic -carbon undergoes rapid, often irreversible thio-Michael addition with biological nucleophiles. It predominantly targets the sulfhydryl (-SH) groups of cysteine residues in cellular proteins and intracellular glutathione (GSH)[3][4].

  • Physiological Outcome: This covalent protein alkylation triggers acute contact dermatitis, severe ocular damage, and respiratory tract sensitization. This matches the hazard profile of structurally analogous nitroalkenes like -nitrostyrene, which carry GHS hazard codes H315 (Skin irritation), H319 (Serious eye irritation), and H335 (Respiratory irritation).

Personal Protective Equipment (PPE) Matrix

Because this compound readily permeates biological membranes to react with cellular thiols, mechanical barriers must be selected based on chemical resistance and the specific operational solvent, not just physical coverage.

PPE CategorySpecification & MaterialQuantitative MetricScientific Rationale for Selection
Hand Protection Double-layered Nitrile or Butyl RubberMin. thicknessNitrile provides excellent resistance to solid particulate transfer. If handling the compound dissolved in aggressive solvents (e.g., DCM), butyl rubber outer gloves are required to prevent solvent-mediated permeation of the Michael acceptor.
Eye Protection Indirect-vented chemical splash gogglesANSI Z87.1+ certifiedThe compound is a known lachrymator. Standard safety glasses fail to prevent airborne micro-dust or vapors from reaching and alkylating the corneal mucosa.
Body Protection Flame-retardant (FR) lab coat with knit cuffs100% Cotton or NomexKnit cuffs eliminate the "wrist gap" exposure where airborne nitroalkene dust typically settles, reacts with sweat, and causes localized contact dermatitis.
Respiratory N95/P100 particulate respirator99.9% filtration efficiencyMandatory if weighing outside a controlled hood. Prevents inhalation of fine crystalline dust, which causes severe upper respiratory tract alkylation and bronchospasm.

Standard Operating Procedure (SOP): Handling & Synthesis

Expert Insight: Never weigh nitroalkenes on an open bench. The static charge of the dry powder frequently causes aerosolization, leading to immediate respiratory exposure even with careful handling.

Workflow: Safe Weighing and Reaction Setup

  • Micro-Environment Verification: Ensure the fume hood is operating at a minimum face velocity of . Lay down a disposable anti-static weighing mat to capture any stray particulates.

  • Static Mitigation: Pass the sealed vial of 2-(2-Nitroethenyl)-1-benzothiophene through an anti-static ionizer fan before opening. Causality: This neutralizes the static charge, preventing the fine powder from repelling off the metal spatula and aerosolizing into your breathing zone.

  • Direct-to-Vial Weighing: Use a grounded, stainless-steel micro-spatula. Weigh the material directly into a tared reaction vessel with a secure septum or cap. Causality: Bypassing a traditional plastic weigh boat eliminates a transfer step, drastically reducing the risk of accidental dust generation.

  • In-Hood Solvation: Add the reaction solvent (e.g., THF, Methanol) directly to the vessel inside the fume hood. Never transport the dry, unsealed powder across the laboratory.

  • Tool Decontamination: Immediately submerge the contaminated spatula into a chemical quenching bath (detailed below) before removing it from the hood.

Spill Response and Chemical Quenching (Disposal Plan)

Standard sweeping or solvent-wiping is dangerously insufficient for nitroalkenes. Residual micro-particles will continue to pose a sensitization hazard. The disposal plan must chemically deactivate the Michael acceptor via a sacrificial nucleophile[2][4].

Workflow: Chemical Quenching of Spills and Equipment

  • Containment: Isolate the spill area. If the spill is a dry powder, gently cover it with paper towels slightly dampened with ethanol to prevent dust generation.

  • Preparation of Quenching Solution: Prepare a aqueous solution of a benign nucleophile. Sodium Bisulfite ( ) or a thiol-based scavenger like L-Cysteine are highly effective.

  • Chemical Deactivation: Spray or carefully pour the quenching solution over the spill. Causality: The bisulfite or cysteine acts as a sacrificial Michael donor, attacking the -carbon of the nitroethenyl group. This converts the hazardous electrophile into a benign, highly water-soluble adduct[4].

  • Incubation: Allow for the thio-Michael or sulfa-Michael addition reaction to reach full completion.

  • Cleanup & Disposal: Wipe up the neutralized liquid with absorbent pads. Place all pads, disposable mats, and contaminated PPE into a clearly labeled, sealable hazardous waste container designated for "Sulfur/Nitrogen-containing Organic Waste".

Mandatory Visualization: Toxicity Mechanism & PPE Intervention

The following diagram illustrates the chemical causality of 2-(2-Nitroethenyl)-1-benzothiophene toxicity and the exact points where engineering controls and PPE disrupt the exposure pathway.

ToxicityPathway Compound 2-(2-Nitroethenyl)-1-benzothiophene (Electrophilic Michael Acceptor) Reaction Thio-Michael Addition (Covalent Bond Formation) Compound->Reaction Thiols Biological Nucleophiles (e.g., Cysteine, GSH) Thiols->Reaction Toxicity Cellular Toxicity (Sensitization & Irritation) Reaction->Toxicity Controls Engineering Controls & PPE (Fume Hood, Nitrile Gloves) Controls->Compound Blocks Exposure

Mechanism of nitroalkene toxicity via thio-Michael addition and the preventative role of PPE.

References

  • Small molecule nitroalkenes inhibit RAD51-mediated homologous recombination and amplify triple-negative breast cancer cell killing by DNA-directed therapies | bioRxiv | 3

  • Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality? | PMC | 1

  • trans-b-Nitrostyrene 99 5153-67-3 Safety Data Sheet | Sigma-Aldrich |

  • The Chemical Basis of Thiol Addition to Nitro-conjugated Linoleic Acid, a Protective Cell-signaling Lipid | PMC | 4

  • An In-Depth Technical Guide to 2-Nitro-2-butene | Benchchem | 2

Sources

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